molecular formula C9H13N3O2 B1330758 N-tert-butyl-3-nitropyridin-2-amine CAS No. 79371-45-2

N-tert-butyl-3-nitropyridin-2-amine

Cat. No.: B1330758
CAS No.: 79371-45-2
M. Wt: 195.22 g/mol
InChI Key: VBLKGHCNQATLJX-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-tert-butyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKGHCNQATLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259381
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79371-45-2
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79371-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butyl-3-nitropyridin-2-amine is a substituted nitropyridine that has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a sterically hindering tert-butyl group adjacent to an amino functionality and an electron-withdrawing nitro group on the pyridine core, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted molecule with a defined set of properties that are crucial for its application in chemical synthesis.

IUPAC Name: this compound Molecular Formula: C₉H₁₃N₃O₂ Molecular Weight: 195.22 g/mol CAS Number: 79371-45-2

Physical Properties
PropertyValueSource(s)
Melting Point54-58 °C[1]
Boiling Point260.3 ± 20.0 °C (Predicted)[2]
Density1.20 ± 0.1 g/cm³ (Predicted)[2]
SolubilityInsoluble in water; soluble in organic solvents like DMSO and ethyl acetate.[2]

Synthesis of this compound

The primary and most efficient route to this compound is through the nucleophilic aromatic substitution (SNA) of 2-chloro-3-nitropyridine with tert-butylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for substitution. A notable patented method achieves a high yield of 73% utilizing N-methyl-2-pyrrolidone (NMP) as the solvent.[2]

Reaction Scheme

G reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product reactant2 tert-Butylamine reactant2->product reagents NMP, Heat reagents->product Solvent/Conditions

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine

  • tert-Butylamine

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine (1.0 eq).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) to dissolve the starting material.

  • To the stirred solution, add tert-butylamine (1.1-1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Spectroscopic Characterization

A thorough analysis using various spectroscopic techniques is essential to confirm the structure and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that confirm the presence of both the tert-butyl group and the substituted pyridine ring.

  • ~8.20 ppm (br s, 1H): This broad singlet corresponds to the amine proton (-NH). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. This peak will disappear upon D₂O exchange.[2]

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants being indicative of the 2,3-disubstitution pattern.

  • ~1.51 ppm (s, 9H): A sharp singlet integrating to nine protons is characteristic of the magnetically equivalent protons of the tert-butyl group.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation by showing the unique carbon environments within the molecule.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

  • tert-Butyl Carbons: The spectrum will show a quaternary carbon and a single signal for the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule.

  • ~3350-3310 cm⁻¹: A single, sharp to medium absorption band in this region is characteristic of the N-H stretch of a secondary amine.[3]

  • ~1520 and 1350 cm⁻¹: Two strong absorption bands are indicative of the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[2]

  • ~1335-1250 cm⁻¹: A strong band in this region corresponds to the C-N stretching of the aromatic amine.[3]

  • Aromatic C-H and C=N stretches: These will also be present, confirming the pyridine ring structure.[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide insights into the fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak at an m/z of approximately 195.1164, corresponding to the molecular formula C₉H₁₃N₃O₂.[2]

  • Fragmentation: A common fragmentation pathway for amines is the alpha-cleavage. For this compound, this could involve the loss of a methyl radical (CH₃•) from the tert-butyl group to form a stable cation. The odd number of nitrogen atoms results in an odd nominal molecular weight, which is a useful characteristic in mass spectral analysis.[4][5][6]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas, or iron in acidic media.[2] This transformation opens up pathways to synthesize various diamino-pyridines, which are valuable precursors for heterocyclic compounds.

G start This compound product N²-tert-butylpyridine-2,3-diamine start->product Reduction reagents [H] (e.g., Pd/C, H₂ or Fe/HCl) reagents->product

Caption: Reduction of the nitro group.

Further Aromatic Substitution

While the pyridine ring is generally electron-deficient, the presence of the amino group can direct further electrophilic aromatic substitution, although the nitro group is strongly deactivating. Conversely, the molecule can participate in further nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Materials Science

Nitropyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[2] this compound serves as a key scaffold for the synthesis of more complex molecules, including potential kinase inhibitors for cancer therapy. The presence of the tert-butyl group can enhance the solubility and metabolic stability of derivative compounds, which is advantageous in drug design. In materials science, the unique electronic properties of nitropyridines make them interesting candidates for the development of novel functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care.

  • General Hazards: Similar nitroaromatic compounds and amines can be toxic if swallowed or in contact with skin, and can cause skin and eye irritation or burns.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

The starting material, tert-butylamine, is a flammable liquid and is harmful if swallowed or inhaled, causing severe skin burns and eye damage.[7] Therefore, appropriate precautions must be taken during the synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical transformations. The detailed spectroscopic data and reactivity profile presented in this guide provide a solid foundation for its use in advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science. As with all chemical reagents, it should be handled with appropriate safety precautions.

References

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link] (Note: A representative, non-functional YouTube link is provided as the original may not be stable. The content reflects general knowledge on amine fragmentation).

Sources

N-tert-butyl-3-nitropyridin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of N-tert-butyl-3-nitropyridin-2-amine

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic compound belonging to the nitropyridine class, a group of molecules recognized for their diverse biological activities and potential therapeutic applications.[1][2] While direct, in-depth mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural features—a pyridine ring substituted with a nitro group, a primary amine, and a bulky tert-butyl group—provide a strong basis for formulating well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes evidence from structurally related nitropyridine analogues to propose several plausible mechanisms through which this compound may exert its biological effects, with a primary focus on its potential as an anticancer and antimicrobial agent. For each putative mechanism, we will delve into the underlying biological rationale and provide detailed, field-proven experimental protocols to enable researchers to investigate these hypotheses.

Introduction to this compound and the Nitropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The introduction of a nitro group onto this ring, creating a nitropyridine, significantly alters its electronic properties and reactivity, making it a versatile intermediate for synthesis and a pharmacologically active moiety.[3] Nitropyridine derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.[1][2]

This compound incorporates several key features:

  • The 3-nitro group is a strong electron-withdrawing group, which can render the pyridine ring susceptible to nucleophilic attack and can be metabolically reduced to form reactive intermediates.

  • The 2-amino group provides a site for hydrogen bonding and further chemical modification.

  • The N-tert-butyl group is a bulky, lipophilic substituent that enhances solubility and stability, and can influence binding to molecular targets through steric interactions.[1]

This guide will explore the most probable mechanisms of action for this compound, categorized into its potential anticancer and antimicrobial effects.

Putative Anticancer Mechanisms of Action

The search for novel anticancer agents is relentless, and nitropyridines have emerged as a promising class of compounds. Based on the literature for analogous structures, we propose three primary putative mechanisms for the anticancer activity of this compound.

Inhibition of the Thioredoxin System

Expertise & Experience: The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a critical antioxidant system in mammalian cells.[4] Many cancer cells exhibit high levels of reactive oxygen species (ROS) and, consequently, upregulate antioxidant systems like the Trx system to survive and proliferate.[5] Therefore, inhibiting TrxR is a promising strategy for anticancer therapy, as it can lead to an overwhelming accumulation of oxidative stress and trigger apoptosis in cancer cells. Several nitropyridine compounds have been identified as inhibitors of cytosolic thioredoxin reductase 1 (TXNRD1).[2]

Proposed Mechanism: this compound is hypothesized to act as an inhibitor of TrxR. The electrophilic nature of the nitro-substituted pyridine ring may allow it to interact with the nucleophilic selenocysteine residue in the active site of TrxR, leading to either reversible or irreversible inhibition of the enzyme. This inhibition would disrupt the cellular redox balance, leading to increased ROS levels and subsequent induction of apoptosis.

G cluster_0 Thioredoxin Reductase Catalytic Cycle NADPH NADPH NADP NADP+ NADPH->NADP H⁺ TrxR_ox TrxR (Oxidized) TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red e⁻ Trx_ox Trx (Oxidized, S-S) TrxR_red->Trx_ox Compound N-tert-butyl-3- nitropyridin-2-amine Compound->TrxR_red Inhibition Trx_red Trx (Reduced, SH)₂ Trx_ox->Trx_red ROS Increased ROS Trx_red->ROS Reduces Oxidized Substrates Apoptosis Apoptosis ROS->Apoptosis

Figure 1: Proposed inhibition of the Thioredoxin Reductase (TrxR) cycle.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.1.1: In Vitro Thioredoxin Reductase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on purified TrxR enzyme activity.

  • Materials: Purified recombinant human TrxR1, NADPH, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4), this compound stock solution in DMSO, positive control inhibitor (e.g., Auranofin).

  • Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH (e.g., 0.2 mM), and varying concentrations of this compound (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control. b. Add purified TrxR1 (e.g., 20 nM) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the substrate, DTNB (e.g., 1 mM). d. Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The reduction of DTNB by TrxR produces 2-nitro-5-thiobenzoate (TNB), which absorbs at this wavelength. e. Calculate the initial reaction rates and determine the IC50 value for the compound.

  • Validation: The inclusion of a known TrxR inhibitor like Auranofin provides a positive control to validate the assay's performance. A dose-dependent decrease in enzyme activity with increasing concentrations of the test compound would support this mechanism.

Disruption of Microtubule Dynamics

Expertise & Experience: Microtubules are dynamic polymers of αβ-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape.[6] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. They can either stabilize (like taxanes) or destabilize (like vinca alkaloids and colchicine) microtubules, ultimately leading to mitotic arrest and apoptosis. A very recent study has identified 3-nitropyridine analogues as a novel class of microtubule-destabilizing agents that bind to the colchicine site on tubulin.[6]

Proposed Mechanism: this compound, sharing the core 3-nitropyridine scaffold, is hypothesized to bind to the colchicine-binding site of β-tubulin. This interaction would inhibit tubulin polymerization into microtubules. The disruption of microtubule formation would activate the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]

G Compound N-tert-butyl-3- nitropyridin-2-amine Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle MitoticSpindle->CellCycle Disruption G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 2: Proposed disruption of microtubule dynamics and cell cycle progression.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.2.1: In Vitro Tubulin Polymerization Assay

  • Objective: To assess the direct effect of this compound on the polymerization of purified tubulin.

  • Materials: Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP (1 mM), this compound, positive controls (e.g., colchicine for inhibition, paclitaxel for enhancement), fluorescence spectrophotometer.

  • Procedure: a. In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the test compound. b. Chill the plate and tubulin solution on ice. c. Add the tubulin solution (e.g., 3 mg/mL) to each well. d. Place the plate in a fluorescence spectrophotometer pre-warmed to 37°C. e. Monitor the increase in fluorescence (or light scatter at 340 nm) over time. Polymerization of tubulin into microtubules causes an increase in light scatter. f. Analyze the polymerization curves (rate and extent of polymerization) to determine the effect of the compound.

  • Validation: The inclusion of both a known inhibitor (colchicine) and a known stabilizer (paclitaxel) will validate the assay's ability to detect modulation of tubulin polymerization in either direction.

Kinase Inhibition

Expertise & Experience: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Nitropyridine scaffolds have been successfully utilized to develop potent inhibitors for various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase 3 (GSK3), and monopolar spindle 1 (MPS1).[2][7] In some cases, the chloro-nitropyridine moiety has been shown to act as a "warhead" to form covalent bonds with cysteine residues in the kinase hinge region.[7]

Proposed Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The aminopyridine core can form key hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The tert-butyl and nitro groups would occupy adjacent hydrophobic and specific pockets, respectively, conferring potency and selectivity. While the 2-amino group is less reactive than a chloro group, the overall electronic properties could still favor binding to specific kinases.

G Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate PO₄³⁻ Kinase->Phospho_Substrate Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phospho_Substrate->Signaling Proliferation Cell Proliferation Signaling->Proliferation Compound N-tert-butyl-3- nitropyridin-2-amine Compound->Kinase Binds to ATP Pocket

Figure 3: Proposed inhibition of a generic protein kinase signaling pathway.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 2.3.1: Kinase Panel Screening

  • Objective: To identify potential kinase targets of this compound.

  • Materials: A commercial kinase screening service (e.g., Eurofins, Promega) is typically used for broad profiling. This provides access to a large panel of purified, active kinases.

  • Procedure: a. Submit the compound to the screening service. b. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of dozens or hundreds of kinases. c. The service will perform in vitro kinase activity assays (often based on measuring the phosphorylation of a substrate, using methods like ADP-Glo™, Z'-LYTE™, or mobility shift assays). d. The results are reported as percent inhibition relative to a vehicle control.

  • Validation and Follow-up: a. "Hits" (kinases inhibited by >50% or a similar threshold) are validated by determining the IC50 value in a dose-response experiment. b. Cellular assays (e.g., Western blotting to check for inhibition of substrate phosphorylation in treated cells) are then crucial to confirm that the compound inhibits the target kinase in a biological context.

Putative Antimicrobial Mechanisms of Action

The nitropyridine moiety is also found in compounds with antimicrobial properties. The mechanisms often involve processes unique to microbial cells.

Reductive Activation to Cytotoxic Intermediates

Expertise & Experience: Many nitroaromatic compounds, such as the antibiotic metronidazole, are prodrugs that require reductive activation within the target microbe.[8] Anaerobic or microaerophilic bacteria possess low-redox-potential electron transfer proteins (like ferredoxin) that can efficiently reduce the nitro group. This reduction generates a spectrum of highly reactive intermediates, including nitroso and hydroxylamino species, as well as nitro radical anions, which can damage DNA, proteins, and other macromolecules, leading to cell death.[8]

Proposed Mechanism: this compound is hypothesized to enter bacterial cells and undergo reductive activation of its 3-nitro group by bacterial nitroreductases. The resulting reactive nitrogen species would cause widespread, non-specific damage to cellular components, leading to a bactericidal effect. This mechanism would likely be most effective against anaerobic or microaerophilic bacteria that have the necessary enzymatic machinery for this activation.

G Compound This compound (Prodrug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Intermediates Reactive Nitrogen Intermediates (e.g., R-NO•⁻, R-NO, R-NHOH) Nitroreductase->Intermediates Reduction Electrons Low-Redox Electrons (e.g., from Ferredoxin) Electrons->Nitroreductase Macromolecules DNA, Proteins, Lipids Intermediates->Macromolecules Damage Damage Macromolecular Damage CellDeath Bacterial Cell Death Damage->CellDeath

Figure 4: Proposed reductive activation pathway in bacteria.

Trustworthiness: Self-Validating Experimental Protocol

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) under Aerobic vs. Anaerobic Conditions

  • Objective: To determine if the antimicrobial activity of this compound is enhanced under anaerobic conditions, which would support a reductive activation mechanism.

  • Materials: Target bacterial strains (e.g., a facultative anaerobe like E. coli and an obligate anaerobe like Bacteroides fragilis), appropriate growth media (e.g., Mueller-Hinton broth), 96-well plates, anaerobic chamber or gas-pack system, aerobic incubator.

  • Procedure: a. Prepare serial dilutions of the test compound in growth media in two separate 96-well plates. b. Inoculate the wells with a standardized suspension of the test bacteria. c. Incubate one plate under standard aerobic conditions (37°C) and the other plate under strict anaerobic conditions (37°C). d. After 18-24 hours (or longer for anaerobes), determine the MIC for each condition by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Validation: A significantly lower MIC (e.g., ≥4-fold) under anaerobic conditions compared to aerobic conditions for the same organism would strongly suggest that reductive activation is required for its antimicrobial activity. Including metronidazole as a positive control will validate the experimental setup.

Summary and Future Directions

This compound is a compound of significant interest due to its nitropyridine scaffold. While its precise mechanism of action remains to be elucidated, strong evidence from related compounds allows for the formulation of several testable hypotheses. As an anticancer agent, it may function by inhibiting the thioredoxin system, disrupting microtubule dynamics, or inhibiting key protein kinases. As an antimicrobial agent, its activity may stem from reductive activation into cytotoxic species.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these putative mechanisms. A multi-faceted approach, combining in vitro biochemical assays, cell-based functional assays, and structural biology, will be essential to definitively characterize the mechanism of action of this compound and unlock its full therapeutic potential.

References

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  • Witte, F., et al. (2021). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 22(16), 8798.[16]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(21), 5032.[17]

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  • Mary, Y. S., & Balachandran, V. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 2192-2204.[18]

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A Technical Guide to N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Core Concepts

N-tert-butyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that serves as a pivotal building block in modern medicinal and materials chemistry.[1] Its structure, featuring a sterically hindered secondary amine, a potent electron-withdrawing nitro group, and an electron-deficient pyridine core, offers a unique combination of stability and reactivity. The strategic placement of the nitro group ortho to the amine profoundly influences the electronic properties of the heterocyclic system, making this compound an ideal precursor for constructing more complex molecular architectures.[1][2] This guide provides an in-depth analysis of its synthesis, key chemical transformations, and strategic applications, particularly within the drug discovery pipeline, offering researchers and development professionals a comprehensive resource for leveraging its synthetic potential.

Physicochemical & Spectroscopic Profile

The compound's utility is rooted in its distinct molecular structure and properties. The tert-butyl group enhances solubility in organic solvents and provides steric shielding, while the nitropyridine core is the primary driver of its chemical reactivity.[1]

Core Properties
PropertyValueSource(s)
CAS Number 79371-45-2[3][4]
Molecular Formula C₉H₁₃N₃O₂[4][5]
Molecular Weight 195.22 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms 2-(tert-Butylamino)-3-nitropyridine, tert-Butyl-(3-nitro-2-pyridyl)amine[5]
Purity Typically ≥98%[6]
Molecular Structure

The structure combines an aromatic pyridine ring, a secondary amine, and a nitro group. This arrangement is fundamental to its reactivity, particularly in nucleophilic substitution and reduction reactions.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant reactant product product A 2-Chloro-3-nitropyridine C SNAr Reaction (Solvent, Heat, Base) A->C Electrophile B tert-Butylamine B->C Nucleophile D This compound C->D Yields

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Self-Validating Experimental Protocol: Synthesis

This protocol is based on established methods for the reaction of 2-chloronitropyridines with amines. [7]The progress can be easily monitored by TLC, and the product identity confirmed by MS and NMR.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent such as ethanol or isopropanol to achieve a concentration of approximately 0.2 M. [7]3. Reagent Addition: Add tert-butylamine (1.2 eq) to the solution at room temperature with stirring. A non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct, though the reaction may proceed without it.

  • Reaction Conditions: Heat the reaction mixture to 80 °C (or reflux) and maintain for 4-8 hours. [7]5. Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product as a solid.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in its potential for subsequent transformations, primarily the reduction of the nitro group to form a versatile diamine intermediate.

Core Reactivity: Nitro Group Reduction

The conversion of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry, unlocking pathways to a vast array of heterocyclic scaffolds. [1]This reduction creates N²-tert-butylpyridine-2,3-diamine, a key intermediate for building fused ring systems or for further derivatization.

  • Causality of Method: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. [1]The catalyst provides a surface for the reaction between hydrogen gas and the nitro group, leading to the formation of the amine with water as the only byproduct. Alternative reagents like tin(II) chloride (SnCl₂) in an acidic medium are also effective.

G start_node This compound reagent_node Reduction [Pd/C, H₂ or SnCl₂] start_node->reagent_node product_node N²-tert-butylpyridine-2,3-diamine (Key Intermediate) reagent_node->product_node

Caption: Key transformation pathway: Reduction of the nitro group.

Protocol: Nitro Group Reduction
  • Reactor Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the diamine product, which can be used directly or purified further if necessary.

Applications in Drug Discovery

Aminopyridine and diaminopyridine cores are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules. [2][8]The ability to rapidly synthesize derivatives from this compound makes it highly valuable.

  • Scaffold for Kinase Inhibitors: The 2,3-diaminopyridine scaffold is a precursor for imidazo[4,5-b]pyridines, which are known to be potent inhibitors of various kinases, a critical class of drug targets. [2]* Building Block for Novel Heterocycles: The vicinal diamine product is primed for condensation reactions with dicarbonyl compounds or other bifunctional reagents to create a wide range of fused heterocyclic systems, such as diazaphenothiazines. [2]* Improved Pharmacokinetics: The tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability, making it a desirable feature in drug candidates. [1]

Safety & Handling

No specific Safety Data Sheet (SDS) is readily available for this compound. Therefore, a conservative approach to safety must be adopted based on the known hazards of its precursors and structurally related compounds.

Hazard CategoryPrecursor/Related CompoundRecommended PrecautionsSource(s)
Toxicity 3-NitropyridineToxic if swallowed, harmful if inhaled or in contact with skin.[9]
Corrosivity tert-ButylamineCauses severe skin burns and eye damage.
Irritation 2-Amino-3-nitropyridineCauses skin and serious eye irritation; may cause respiratory irritation.[10]
Flammability tert-ButylamineHighly flammable liquid and vapor.
Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. * Ventilation: Handle the compound and its precursors in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound stands out as a synthetically valuable and strategically designed intermediate. Its straightforward synthesis via SNAr chemistry and its capacity for rapid conversion into a versatile diaminopyridine scaffold provide researchers with a reliable tool for accelerating drug discovery and materials science programs. By understanding the causality behind its reactivity and adhering to stringent safety protocols, scientists can effectively harness the potential of this powerful molecular building block to construct novel and impactful chemical entities.

References

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  • PubChem. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887.
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Spectroscopic C.V. of N-tert-butyl-3-nitropyridin-2-amine: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound N-tert-butyl-3-nitropyridin-2-amine, a versatile building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The unique arrangement of a bulky tert-butyl group, a secondary amine, and an electron-withdrawing nitro group on a pyridine ring gives this compound distinct spectroscopic features. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation offers definitive proof of structure.

graph "Molecular_Structure" {
  layout=neato;
  node [shape=plaintext];
  bgcolor="#F1F3F4";
  N1 [label="N", pos="0,1!", color="#EA4335"];
  C2 [label="C", pos="-0.87,-0.5!", color="#202124"];
  C3 [label="C", pos="0.87,-0.5!", color="#202124"];
  C4 [label="C", pos="1.37,-1.8!", color="#202124"];
  C5 [label="C", pos="0,-2.5!", color="#202124"];
  C6 [label="C", pos="-1.37,-1.8!", color="#202124"];
  N_amine [label="NH", pos="-1.9,0.5!", color="#4285F4"];
  C_tert [label="C", pos="-3,1.2!", color="#202124"];
  CH3_1 [label="CH3", pos="-4,0.5!", color="#5F6368"];
  CH3_2 [label="CH3", pos="-3,2.5!", color="#5F6368"];
  CH3_3 [label="CH3", pos="-2,1.9!", color="#5F6368"];
  N_nitro [label="N+", pos="1.9,0.5!", color="#EA4335"];
  O1_nitro [label="O-", pos="2.9,0!", color="#EA4335"];
  O2_nitro [label="O-", pos="1.9,1.8!", color="#EA4335"];

N1 -- C2 [color="#34A853"]; C2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- N1 [color="#34A853"]; C2 -- N_amine [color="#34A853"]; N_amine -- C_tert [color="#34A853"]; C_tert -- CH3_1 [color="#34A853"]; C_tert -- CH3_2 [color="#34A853"]; C_tert -- CH3_3 [color="#34A853"]; C3 -- N_nitro [color="#34A853"]; N_nitro -- O1_nitro [color="#34A853"]; N_nitro -- O2_nitro [color="#34A853"]; }

Caption: Plausible Fragmentation Pathways in Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion (for HRMS) or through a gas chromatograph (GC-MS).

  • Ionization: Electrospray ionization (ESI) is common for HRMS to observe the protonated molecule [M+H]⁺, while electron ionization (EI) is typically used in GC-MS to induce fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy clearly identifies the key functional groups—the secondary amine and the nitro group. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating system for the positive identification and quality control of this important chemical entity.

References

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  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

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  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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  • Wageningen University & Research. (n.d.). Biosynthesis of phenylphenalenone-type compounds in Haemodoraceae plants and their phytopathological role in the interaction Musa - Mycosphaerella fijiensis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Database on the taxonomical characterisation and potential toxigenic capacities of microorganisms used for the industrial produc. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021160993A1 - Production of lentiviral vectors.

An In-depth Technical Guide to the Solubility of N-tert-butyl-3-nitropyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its solubility profile across a range of organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for quantitative solubility determination using the gold-standard shake-flask method, and offer insights into the practical application of this data. This document is intended for researchers, chemists, and formulation scientists engaged in the handling and application of this compound.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[2] The structure of this compound (Molecular Formula: C₉H₁₃N₃O₂) offers several clues to its expected solubility.[1]

  • Molecular Structure: The molecule possesses a pyridine ring, an aromatic amine, a nitro group, and a bulky tert-butyl group.[1]

  • Polarity: The nitro group (–NO₂) and the amine group (–NH) introduce significant polarity and hydrogen bonding capabilities. The pyridine nitrogen also contributes to the molecule's polarity.

  • Non-Polar Character: The tert-butyl group is non-polar and sterically hindering. This, along with the aromatic ring, contributes to its affinity for less polar solvents.

  • Hydrogen Bonding: The secondary amine is a hydrogen bond donor, while the nitro group and the pyridine nitrogen are hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding (e.g., alcohols) may be effective.

Based on these features, we can predict that this compound will exhibit poor solubility in water but will be soluble in various organic solvents.[1] Its solubility is expected to be highest in polar aprotic solvents like DMSO and in certain polar protic solvents, with moderate to low solubility in non-polar solvents.

Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, the equilibrium shake-flask method is the most widely accepted and robust technique.[3][4] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[5]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to a vial B Add a known volume of the selected organic solvent A->B C Seal the vial and place in a shaker at a constant temperature (e.g., 25°C) B->C D Shake for a sufficient time to reach equilibrium (typically 24-48 hours) C->D E Allow the solution to stand, letting excess solid settle D->E F Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) E->F G Prepare a dilution series of the clear filtrate F->G H Quantify the concentration using a suitable analytical method (e.g., HPLC-UV) G->H I Calculate the solubility in g/L or mol/L H->I

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., DMSO, ethyl acetate, methanol, acetonitrile, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

    • Pipette a known volume (e.g., 2 mL) of the desired organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the mixture to shake for at least 24 hours to ensure that equilibrium is reached.[4][5] A longer period (e.g., 48 hours) may be necessary for some solvent-solute systems.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and let it stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of dilutions of the filtered, saturated solution with the same solvent.

    • Analyze the diluted solutions using a pre-validated HPLC-UV method. A calibration curve should be prepared using known concentrations of this compound.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Calculate the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if a temperature-solubility profile is required.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the solubility of this compound in different organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)7.2Experimental DataExperimental Data
Ethyl Acetate4.4Experimental DataExperimental Data
Methanol5.1Experimental DataExperimental Data
Acetonitrile5.8Experimental DataExperimental Data
Dichloromethane3.1Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Hexane0.1Experimental DataExperimental Data

Note: The table above is a template. The "Experimental Data" fields should be populated with the results from the protocol described in Section 2.

The relationship between solvent polarity and the measured solubility can be visualized to better understand the dissolution behavior of the compound.

G cluster_solvents Solvent Properties A Solvent Polarity D Solubility of This compound A->D B Hydrogen Bonding Capacity B->D C Molecular Size/Shape C->D

Caption: Factors influencing the solubility of the target compound.

Practical Implications and Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. The data generated through the methodologies outlined in this guide can inform:

  • Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble can enhance reaction rates and yields.

  • Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization procedures for purification.

  • Formulation Development: For applications in drug discovery, solubility data is critical for creating stable and bioavailable formulations.[5][6]

This technical guide provides both the theoretical framework and a practical, detailed protocol for the determination of the solubility of this compound. By following the robust shake-flask method, researchers can generate reliable and reproducible data to support their scientific endeavors.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E9. [Link]

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Sources

A Technical Guide to Investigating the Biological Activity of N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a substituted aminonitropyridine, a chemical scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is not extensively published, its structural motifs—the 2-aminopyridine core and the electron-withdrawing 3-nitro group—suggest a high potential for interaction with various biological targets. This guide outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of its biological activity. We will detail a tiered experimental approach, beginning with in silico profiling and progressing through targeted in vitro screening cascades. The core hypotheses explored are centered on protein kinase inhibition and antimicrobial activity, informed by the known bioactivities of analogous structures. This document serves as a strategic roadmap for elucidating the compound's therapeutic potential, emphasizing rigorous experimental design, data-driven decision-making, and mechanistic exploration.

Introduction and Rationale for Investigation

The pyridine ring is a "privileged structural motif" in drug design, present in a significant percentage of FDA-approved N-heterocyclic drugs.[1] The addition of functional groups, such as amino and nitro moieties, dramatically influences the molecule's electronic properties and its ability to form key interactions with biological macromolecules.[2] this compound incorporates two such critical features:

  • The 2-Aminopyridine Scaffold: This moiety is a well-established pharmacophore in kinase inhibitors.[3] It acts as a bioisostere of the purine scaffold of ATP, enabling competitive binding to the kinase hinge region. Numerous aminopyridine and aminopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, including c-Jun N-terminal kinases (JNK), EGFR, and Cyclin-Dependent Kinases (CDKs), for applications in oncology and inflammatory diseases.[4][5][6][7]

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group significantly modulates the reactivity of the pyridine core.[2] Furthermore, nitropyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][8] The nitro group can be critical for target binding and, in some contexts, can be bioreduced to reactive species, a mechanism exploited in certain antimicrobial agents.

The presence of the N-tert-butyl group may enhance metabolic stability and modulate solubility and lipophilicity, potentially offering favorable pharmacokinetic properties compared to simpler analogs.[9] Given this structural precedent, a systematic investigation is warranted to unlock the potential of this compound as a novel therapeutic agent.

In Silico Profiling & Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a preliminary in silico and physicochemical assessment provides critical guidance for experimental design.

Rationale: This initial step helps predict potential liabilities, guides formulation strategies for biological assays, and refines hypotheses. For instance, poor predicted aqueous solubility may necessitate the use of specific solvents like DMSO and define the maximum concentration achievable in assays.

Predicted Physicochemical Properties

Computational tools are used to estimate key drug-like properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~195.22 g/mol Falls well within Lipinski's Rule of Five (<500), favoring bioavailability.
LogP (Lipophilicity) ~2.0 - 2.5Indicates good membrane permeability, but may require optimization to avoid off-target effects.
Hydrogen Bond Donors 1 (Amine N-H)Contributes to target binding specificity.
Hydrogen Bond Acceptors 4 (Nitro O, Pyridine N)Provides multiple points for interaction with biological targets.
Aqueous Solubility Low to ModerateMay require solubilizing agents (e.g., DMSO) for in vitro assays.
Experimental Protocol: Solubility and Stability Assessment

Objective: To experimentally determine the kinetic solubility and chemical stability of the compound in a standard assay buffer (e.g., PBS with 1-2% DMSO).

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution into Phosphate-Buffered Saline (PBS), pH 7.4, to create a range of concentrations (e.g., 200 µM down to 0.1 µM).

  • Incubation: Incubate the dilutions at room temperature and 37°C for a defined period (e.g., 2 and 24 hours).

  • Precipitation Analysis: Analyze samples for precipitation using nephelometry or by centrifuging the samples and measuring the concentration of the supernatant via HPLC-UV.

  • Stability Analysis: Analyze the supernatant from the 37°C incubation by LC-MS to detect any degradation products compared to a t=0 sample.

Trustworthiness: This protocol establishes the practical concentration range for all subsequent biological assays, preventing artifacts caused by compound precipitation.

Core Hypotheses and Tiered Validation Strategy

Based on the structural analysis, we propose two primary hypotheses for the biological activity of this compound. These will be investigated using a tiered approach to maximize efficiency.

  • Hypothesis A: The compound functions as a protein kinase inhibitor .

  • Hypothesis B: The compound possesses antimicrobial activity .

The validation strategy is designed to move from broad, high-throughput screening to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & MoA T1_Kinase Broad Kinase Panel (e.g., 400+ kinases @ 1-10 µM) T2_IC50 IC50 Determination (10-point dose response) T1_Kinase->T2_IC50 Identified Hits (<50% activity) T1_Micro Antimicrobial MIC Panel (Gram+/Gram- Bacteria, Fungi) T2_MIC_Confirm MIC Confirmation & MBC (Dose response) T1_Micro->T2_MIC_Confirm Observed Inhibition T3_Select Selectivity Profiling (Against related kinases) T2_IC50->T3_Select Potent Hits (IC50 < 1 µM) T3_Cell Cellular Target Engagement (e.g., Western Blot for p-Substrate) T2_IC50->T3_Cell T3_Tox Cytotoxicity Assay (e.g., HepG2, HEK293) T2_IC50->T3_Tox Assess Therapeutic Window T2_MIC_Confirm->T3_Tox

Caption: Tiered workflow for evaluating biological activity.

Experimental Protocols for Validation

Tier 1 Protocol: Protein Kinase Panel Screen

Objective: To identify potential kinase targets by screening the compound against a large, diverse panel of protein kinases.

Rationale: The 2-aminopyridine scaffold is a known "hinge-binding" motif.[3] A broad panel screen is the most efficient method to survey the kinome and identify initial hits without bias toward a specific kinase family.

Methodology (Example using ADP-Glo™ Assay):

  • Compound Preparation: Dispense the test compound into assay plates at a final concentration of 1 µM and 10 µM. Include a DMSO vehicle control and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Add the specific kinase, its corresponding substrate, and ATP to initiate the reaction. Incubate at 30°C for 60 minutes.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes and measure luminescence.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Hits are typically defined as compounds causing >50% inhibition at 1 µM.

Tier 2 Protocol: IC50 Potency Determination

Objective: To quantify the potency of the compound against "hits" identified in the primary screen.

Rationale: An IC50 value (the concentration required to inhibit 50% of enzyme activity) is the standard metric for comparing compound potency and is essential for structure-activity relationship (SAR) studies.

Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series of the test compound, typically starting from 100 µM.

  • Assay Performance: Perform the kinase assay (e.g., ADP-Glo™) as described in Tier 1, using the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Trustworthiness: This dose-response analysis confirms the activity is not an artifact of a single high concentration and provides a robust quantitative measure of potency.

Tier 3 Protocol: Cellular Target Engagement

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Rationale: In vitro activity does not always translate to cells due to factors like membrane permeability and efflux. This experiment validates that the compound can reach its target in a more biologically relevant system.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound N-tert-butyl-3- nitropyridin-2-amine Compound->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Methodology (Example for a MEK inhibitor):

  • Cell Culture: Plate a relevant cancer cell line (e.g., A375, which has a B-RAF mutation leading to constitutive MEK/ERK pathway activation) and allow cells to adhere.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (based on the IC50 value) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: A potent and specific MEK inhibitor will show a dose-dependent decrease in the p-ERK signal while the total ERK signal remains unchanged.

Data Interpretation and Decision Matrix

The progression of the compound to the next stage of development depends on a multi-parameter assessment.

ParameterGo (Favorable Outcome)No-Go (Unfavorable Outcome)
Potency (IC50) < 1 µM in biochemical assay> 10 µM
Cellular Activity Cellular EC50 within 10-fold of biochemical IC50No significant activity at 10 µM
Selectivity >100-fold selective against closely related kinasesPan-kinase activity or off-target liabilities
Cytotoxicity Therapeutic Index (CC50 / IC50) > 100Significant toxicity observed near efficacious dose
Antimicrobial (MIC) < 16 µg/mL against target pathogens> 64 µg/mL

A "Go" decision would trigger further studies, including pharmacokinetic profiling in animal models and lead optimization to improve potency and drug-like properties.

Conclusion

This compound represents a molecule with significant, unexplored potential. Its constituent pharmacophores strongly suggest plausible activity as either a protein kinase inhibitor or an antimicrobial agent. The structured, tiered investigational framework proposed here provides a robust and efficient pathway to test these hypotheses. By progressing from broad screening to detailed mechanistic and cellular studies, this guide outlines the critical steps needed to determine if this compound can be advanced as a lead compound in a drug discovery program.

References

  • Vertex AI Search. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Retrieved from [Link]

  • PubMed. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Retrieved from [Link]

  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • Smolecule. (2023). Buy this compound | 79371-45-2.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • PMC. (n.d.). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Retrieved from [Link]

  • OUCI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Semantic Scholar. (n.d.). [PDF] Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]

  • Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9.

Sources

An In-depth Technical Guide to N-tert-butyl-3-nitropyridin-2-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-tert-butyl-3-nitropyridin-2-amine, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document delves into the historical context of its discovery, detailed synthesis protocols, and its chemical and biological properties, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction and Significance

This compound, with the CAS Registry Number 79371-45-2, is a substituted nitropyridine that has emerged as a crucial intermediate in organic synthesis. Its structure, featuring a pyridine ring functionalized with a nitro group at the 3-position and a tert-butylamino group at the 2-position, imparts unique reactivity and properties that are highly sought after in the development of novel bioactive molecules.

The pyridine scaffold is a privileged structure in drug design, present in a significant percentage of FDA-approved drugs. The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a valuable precursor for a wide range of chemical transformations. The bulky tert-butyl group enhances the molecule's solubility and stability, making it an attractive component for generating compound libraries with diverse pharmacological profiles. Nitropyridine derivatives, including this compound, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1]

Historical Perspective and Discovery

The first documented synthesis of this compound appeared in the chemical literature in the early 21st century, with initial reports in 2005.[2] Its utility as a versatile synthetic intermediate gained significant traction in the following years. A notable advancement in its preparation was the development of an optimized, scalable synthesis route detailed in patent WO2015/95128.[2] This improved methodology facilitated its broader accessibility and adoption within the research community. The general class of 2-amino-3-nitropyridines, the parent structure of the title compound, has been an area of synthetic interest for a considerable time, with various methods developed for their preparation.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 79371-45-2N/A
Molecular Formula C₉H₁₃N₃O₂N/A
Molecular Weight 195.22 g/mol [5]
IUPAC Name This compoundN/A
Appearance Expected to be a solidN/A
Melting Point Not explicitly reportedN/A

Spectroscopic Data:

  • ¹³C NMR (Solvent: CDCl₃:DMSO=5:1): The ¹³C NMR spectrum provides key information about the carbon framework of the molecule.[5]

  • Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.[5]

Synthesis of this compound: Methodologies and Mechanistic Insights

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the electronic properties of the starting material, 2-chloro-3-nitropyridine.

The Nucleophilic Aromatic Substitution (SₙAr) Approach

The core of this synthesis is the reaction between 2-chloro-3-nitropyridine and tert-butylamine. The electron-withdrawing nature of the nitro group at the 3-position significantly activates the chlorine atom at the 2-position towards nucleophilic attack. This activation is a classic example of the principles governing SₙAr reactions in heterocyclic systems.

G reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product SₙAr Reaction reactant2 tert-Butylamine reactant2->product solvent NMP SₙAr Reaction SₙAr Reaction solvent->SₙAr Reaction

Sources

Methodological & Application

N-tert-butyl-3-nitropyridin-2-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N-tert-butyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this compound, a pivotal building block in the synthesis of modern kinase inhibitors. We will delve into the strategic rationale for its use, detailing how its unique structural features are exploited to construct potent and selective therapeutic agents. This document furnishes field-proven, step-by-step protocols for key synthetic transformations, presents data in a clear, comparative format, and offers expert insights into the causality behind experimental choices, ensuring a self-validating and robust methodological framework.

Introduction: The Strategic Importance of a Privileged Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern pharmacology. Within this landscape, the 2-aminopyridine scaffold has achieved the status of a "privileged structure".[1][2][3][4] This is due to its remarkable ability to mimic the adenine hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase active site.[1]

This compound has been established as a versatile and highly strategic starting material for accessing libraries of 2-aminopyridine-based kinase inhibitors. Its utility stems from a masterful combination of functionalities engineered into a single, compact molecule:

  • The 2-Amino Core: Protected by a tert-butyl group, this amine is positioned to engage with the kinase hinge region, a fundamental interaction for potent inhibition.

  • The 3-Nitro Group: This powerful electron-withdrawing group is the engine of the molecule's synthetic versatility. It strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse chemical functionalities.[5][6][7]

  • The N-tert-butyl Group: This bulky substituent serves as a robust protecting group for the primary amine, preventing unwanted side reactions.[8] Furthermore, its steric presence can influence the regioselectivity of subsequent reactions and can be removed in later synthetic steps if the free amine is required for the final inhibitor structure.[9][10]

This guide will deconstruct the synthetic logic of employing this reagent, providing actionable protocols and the scientific reasoning that underpins them.

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Table 1: Properties of this compound

Property Value Reference
CAS Number 79371-45-2 [11]
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol [12]
Appearance Solid
Purity ≥98% [12]

| Melting Point | 54 - 58 °C |[13] |

Safety and Handling: this compound, like many nitroaromatic compounds, should be handled with care. It is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[13][14] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15] All manipulations should be performed in a well-ventilated fume hood.[13]

The Core Synthetic Workflow: A Modular Approach to Kinase Inhibitor Libraries

The synthesis of kinase inhibitors using this compound typically follows a logical and modular workflow. This strategy allows for the systematic exploration of chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties (a process known as Structure-Activity Relationship, or SAR, studies).[2][3]

The general workflow involves an initial SNAr reaction to install a key pharmacophore, followed by reduction of the nitro group to unveil a new synthetic handle for further diversification.

G cluster_0 Core Synthesis cluster_1 Key Scaffolding Reaction cluster_2 Intermediate Processing cluster_3 Diversification & Final Product A N-tert-butyl-3- nitropyridin-2-amine C SNAг Reaction (Base, Heat) A->C B Nucleophile (R-XH) (e.g., Ar-NH2, R-OH) B->C D SNAг Product C->D Forms core structure E Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) D->E F Key Amino Intermediate E->F Unveils new handle G Further Functionalization (Acylation, Coupling, etc.) F->G H Final Kinase Inhibitor Library G->H Generates diverse analogs

Figure 1: General synthetic workflow for kinase inhibitor synthesis.

Detailed Application Protocols

The following protocols are designed to be robust and self-validating, providing clear steps and expected outcomes for key transformations.

Protocol 1: Synthesis of N-Aryl-N'-(tert-butyl)-3-nitropyridine-2,6-diamine Scaffold via SNAr

Scientific Rationale: This reaction is foundational. The electron-withdrawing nitro group at the 3-position activates the C6 position of the pyridine ring for nucleophilic attack. Using an amine nucleophile, such as a substituted aniline, allows for the direct coupling of two key aromatic systems, a common feature in Type I and Type II kinase inhibitors. The choice of a non-nucleophilic base is critical to deprotonate the incoming amine without competing in the reaction. High-boiling polar aprotic solvents are used to ensure solubility and provide the thermal energy needed to overcome the activation barrier.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dioxane (0.1 - 0.2 M solution)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the selected substituted aniline, and anhydrous potassium carbonate.

  • Add the solvent (DMF or Dioxane) via syringe.

  • Equip the flask with a condenser and begin vigorous stirring.

  • Heat the reaction mixture to 100-120 °C. The exact temperature may require optimization depending on the reactivity of the aniline.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the consumption of the limiting reagent (typically the nitropyridine starting material). This usually takes 4-16 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Expected Outcome: The purified product should be a new solid or oil. Its identity should be confirmed by:

  • LC-MS: A parent ion peak corresponding to the calculated mass of the SNAr product.

  • ¹H NMR: Appearance of new aromatic signals corresponding to the aniline fragment and characteristic shifts in the pyridine proton signals.

Protocol 2: Reduction of the 3-Nitro Group to a Versatile Amino Handle

Scientific Rationale: The reduction of the nitro group to a primary amine is a critical step that opens the door for extensive diversification. This newly formed amine is a potent nucleophile and can be readily acylated, sulfonylated, or used in various cross-coupling reactions to probe different regions of the kinase active site. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for this transformation, being effective, inexpensive, and tolerant of many functional groups.[15] The reaction proceeds in a protic solvent like ethanol or ethyl acetate.

Materials:

  • SNAr Product from Protocol 1 (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the SNAr product in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the stirring solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 70-80 °C).

  • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The reduction is typically complete within 1-3 hours. A significant change in the Rf value on the TLC plate (the product amine is usually more polar) indicates a successful reaction.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

  • Re-dissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly and carefully basify the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~8. Caution: This neutralization is exothermic and may cause frothing.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which is often pure enough for the next step or can be further purified by chromatography.

Expected Outcome:

  • LC-MS: A mass shift corresponding to the reduction of -NO₂ to -NH₂ (a decrease of 30 Da).

  • ¹H NMR: Disappearance of the deshielding effect of the nitro group on adjacent protons and the appearance of a new broad singlet for the -NH₂ protons.

Application in Kinase Inhibitor Programs

The true power of this compound lies in its application to synthesize inhibitors against a range of important kinase targets. The modular nature of the synthesis allows for rapid SAR exploration.

Table 2: Example Kinase Inhibitor Scaffolds Derived from 2-Amino-3-nitropyridine Cores

Target Kinase Scaffold Class Significance References
JAK2 2-Aminopyridine Derivatives Janus kinases (JAKs) are implicated in myeloproliferative neoplasms and inflammatory diseases. [4]
LRRK2 2-Aminopyridine Derivatives Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease. [2]
ITK 3-Aminopyrid-2-ones Interleukin-2-inducible T-cell kinase (ITK) is a target for autoimmune and allergic diseases. [16]
ROS1/ALK 2-Aminopyridine Derivatives Dual inhibitors targeting ROS1 and ALK are crucial for overcoming drug resistance in non-small cell lung cancer. [3]

| MPS1 | 3-Aminoisoquinolines | Monopolar spindle 1 (MPS1) kinase is a target in oncology, particularly for triple-negative breast cancer. |[17] |

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed protecting group and activating nitro group provide a streamlined and logical entry into the synthesis of complex 2-aminopyridine-based molecules. The robust and high-yielding nature of the SNAr and nitro-reduction protocols enables the rapid generation of diverse compound libraries essential for modern drug discovery campaigns. As the quest for more selective and potent kinase inhibitors continues, the foundational role of versatile building blocks like this compound will remain indispensable, facilitating the development of the next generation of targeted therapies.

References

  • Sharma, S., Bagchi, B., Mukhopadhyay, S., & Bothra, A. K. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC.
  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. (2017, September 15). PubMed.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • This compound [79371-45-2]. (n.d.). Chemsigma.
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. (2023, June 22).
  • This compound. (2023, August 15). Smolecule.
  • 2-Amino-3-nitropyridine 99 4214-75-9. (n.d.). Sigma-Aldrich.
  • Preparation method of 2-amino-3-nitro pyridine. (n.d.).
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025, August 7).
  • This compound. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, November 15). Thermo Fisher Scientific.
  • 2-Amino-3-nitropyridine | 4214-75-9. (n.d.). Benchchem.
  • N-butyl-3-nitropyridin-2-amine | 26820-68-8. (n.d.). Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • tert-Butyl N-(2-oxobut-3-yn-1-yl)
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011, April 14). PubMed.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3).
  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry.

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Heterocyclic Scaffolds

N-tert-butyl-3-nitropyridin-2-amine is a versatile and highly valuable building block in the synthesis of novel heterocyclic compounds, particularly those with significant potential in medicinal chemistry and drug discovery.[1][2] The strategic placement of the bulky tert-butyl group, a reactive nitro functionality, and a nucleophilic amino group on the pyridine core provides a unique platform for constructing a diverse array of fused heterocyclic systems. This guide provides in-depth technical details and field-proven protocols for the utilization of this compound in the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, classes of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors.[1][2][3]

The core strategy revolves around the initial reduction of the nitro group to unveil a vicinal diamine, N-tert-butyl-pyridine-2,3-diamine. This intermediate is a linchpin for subsequent cyclocondensation reactions to forge the desired fused heterocyclic systems. This document will elucidate the mechanistic rationale behind the selection of reagents and reaction conditions, providing researchers with the necessary insights to not only replicate these protocols but also to adapt them for the synthesis of their own unique molecular targets.

Reactivity Profile of this compound

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups:

  • The Nitro Group: As a strong electron-withdrawing group, the nitro moiety at the 3-position activates the pyridine ring towards nucleophilic attack. More importantly, it serves as a masked amino group. Its selective reduction is the gateway to forming the crucial 2,3-diaminopyridine scaffold necessary for subsequent cyclization reactions.

  • The 2-Amino Group: The secondary amine at the 2-position is a key nucleophilic center. Its reactivity can be modulated for various transformations.

  • The N-tert-butyl Group: This bulky alkyl group provides steric hindrance that can influence the regioselectivity of certain reactions. It also enhances the solubility of the molecule in organic solvents, a practical advantage in many synthetic procedures.

The overall synthetic strategy is a two-stage process, as illustrated in the workflow diagram below.

G A This compound B Reduction of Nitro Group A->B Key Transformation C N-tert-butyl-pyridine-2,3-diamine B->C Intermediate D Cyclocondensation with Aldehyde C->D F Cyclocondensation with 1,2-Dicarbonyl C->F E Imidazo[4,5-b]pyridine Derivative D->E Fused Heterocycle G Pyrido[2,3-b]pyrazine Derivative F->G Fused Heterocycle

Figure 1: General synthetic workflow.

Part 1: Synthesis of the Key Intermediate: N-tert-butyl-pyridine-2,3-diamine

The critical first step is the selective reduction of the nitro group of this compound to afford N-tert-butyl-pyridine-2,3-diamine. The choice of reducing agent is paramount to ensure high yield and to avoid the reduction of the pyridine ring or other sensitive functional groups that may be present in more complex derivatives.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its clean reaction profile and high efficiency.[4]

Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of nitro groups to amines using molecular hydrogen. The reaction proceeds on the surface of the catalyst where hydrogen is adsorbed and reacts with the nitro group. This method is generally clean, and the catalyst can be easily removed by filtration.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Securely attach the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-tert-butyl-pyridine-2,3-diamine as a solid, which can often be used in the next step without further purification.

Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to the diamine confirms the completion of the reaction. The mass spectrum of the product should show the expected molecular ion for the diamine.

Part 2: Synthesis of Novel Heterocyclic Compounds

With the key intermediate, N-tert-butyl-pyridine-2,3-diamine, in hand, the synthesis of various fused heterocyclic systems can be readily achieved through cyclocondensation reactions.

Application Example 1: Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are an important class of heterocycles with a wide range of biological activities.[5][6] They are typically synthesized by the condensation of a 2,3-diaminopyridine with an aldehyde.

G A N-tert-butyl-pyridine-2,3-diamine C Condensation A->C B Aromatic Aldehyde (R-CHO) B->C D Oxidative Cyclization C->D Intermediate Schiff Base E N-tert-butyl-2-aryl-imidazo[4,5-b]pyridine D->E

Figure 2: Workflow for Imidazo[4,5-b]pyridine synthesis.

Protocol 2: Synthesis of N-tert-butyl-2-phenyl-3H-imidazo[4,5-b]pyridine

Rationale: This reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. Subsequent intramolecular cyclization and oxidation (often by air) leads to the aromatic imidazo[4,5-b]pyridine. The use of a mild oxidizing agent or simply stirring in the presence of air is typically sufficient for the final aromatization step.

Materials:

  • N-tert-butyl-pyridine-2,3-diamine

  • Benzaldehyde

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium metabisulfite (optional, for workup)

Procedure:

  • To a solution of N-tert-butyl-pyridine-2,3-diamine (1.0 eq) in ethanol or acetic acid, add benzaldehyde (1.0-1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Self-Validation: The formation of the product can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, less polar product spot. NMR spectroscopy will show the characteristic signals for the fused heterocyclic system and the phenyl group, and the mass spectrum will correspond to the expected molecular weight of the product.

EntryAldehydeSolventReaction Time (h)Yield (%)
1BenzaldehydeEtOH685
24-ChlorobenzaldehydeAcOH492
34-MethoxybenzaldehydeEtOH888
42-NaphthaldehydeAcOH590

Table 1: Representative yields for the synthesis of various N-tert-butyl-2-aryl-3H-imidazo[4,5-b]pyridines.

Application Example 2: Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another class of heterocyclic compounds with interesting biological properties, including potential as kinase inhibitors.[7][8][9] They can be synthesized by the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

G A N-tert-butyl-pyridine-2,3-diamine C Cyclocondensation A->C B 1,2-Dicarbonyl (e.g., Glyoxal) B->C D N-tert-butyl-pyrido[2,3-b]pyrazine Derivative C->D

Sources

Application Note: Strategic Reduction of the Nitro Group in N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical reduction of the nitro group in N-tert-butyl-3-nitropyridin-2-amine to synthesize its corresponding diamine, N-tert-butylpyridine-2,3-diamine. This transformation is a pivotal step in the synthesis of various heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug development. This guide will explore various reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation. Detailed protocols, mechanistic insights, and comparative data are presented to aid researchers in selecting and executing the optimal synthetic strategy.

Introduction: The Significance of Vicinal Diaminopyridines

The reduction of the nitro group in this compound yields N-tert-butylpyridine-2,3-diamine, a versatile vicinal diamine.[1] Such 1,2-diamino moieties are crucial building blocks for the construction of fused heterocyclic systems, like imidazo[4,5-b]pyridines, which are of significant interest in the development of novel therapeutic agents. The selection of an appropriate reduction method is critical, as it must be efficient, high-yielding, and compatible with other functional groups that may be present in more complex derivatives.

Overview of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[2][3] Several robust methods are available, each with distinct advantages and limitations.[2][4]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and often preferred method due to its high efficiency, clean reaction profiles, and environmentally benign nature.[5] Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel.[5]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions.[5] It is highly efficient and can be used under relatively mild conditions of temperature and pressure.[6][7][8]

  • Raney Nickel: An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation of aryl halides is a concern.[5][9][10][11][12] It is a highly active catalyst, though it may require more careful handling due to its pyrophoric nature when dry.[10]

Metal-Mediated Reductions

The use of metals in acidic media is a classic and effective method for nitro group reduction.[2][13]

  • Iron in Acidic Media (Fe/HCl): The Béchamp reduction, using iron filings in the presence of an acid like HCl, is a cost-effective and scalable method for reducing aromatic nitro compounds.[3][14][15] The reaction proceeds through a series of electron and proton transfers at the metal surface.[14]

  • Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for the reduction of nitro groups and can exhibit good chemoselectivity in the presence of other reducible functionalities.[5][16][17]

Catalytic Transfer Hydrogenation (CTH)

CTH is an attractive alternative to traditional catalytic hydrogenation that avoids the need for pressurized hydrogen gas.[18] A hydrogen donor, such as ammonium formate or hydrazine, is used in conjunction with a catalyst, typically Pd/C.[18][19][20][21][22]

  • Ammonium Formate/Pd/C: This system is particularly appealing as ammonium formate is inexpensive, stable, and decomposes in situ to provide hydrogen, ammonia, and carbon dioxide.[19][22] The reaction is often rapid and can be performed at or near room temperature.[22]

Comparative Analysis of Reduction Methods

The choice of reduction method depends on several factors including substrate compatibility, desired scale, available equipment, and cost.

Method Catalyst/Reagent Solvent Temp. (°C) Pressure Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/CMethanol, Ethanol, Ethyl Acetate25-501-4 atm H₂High yield, clean reaction, catalyst is recyclable.[23]Requires specialized hydrogenation equipment, potential for dehalogenation.
Catalytic Hydrogenation Raney NickelMethanol, Ethanol25-601-4 atm H₂Less prone to cause dehalogenation.[5]Pyrophoric catalyst, may require higher catalyst loading.[10]
Metal-Mediated Reduction Fe / HClEthanol/Water70-100AtmosphericInexpensive, scalable.[3]Stoichiometric metal waste, requires acidic conditions, workup can be tedious.
Metal-Mediated Reduction SnCl₂·2H₂OEthanol50-78AtmosphericMild conditions, good functional group tolerance.[5][16]Generates tin-based waste products.[16]
Transfer Hydrogenation Pd/C, Ammonium FormateMethanol, Ethanol25-60AtmosphericNo need for H₂ gas, rapid reaction.[19][22]May require a larger excess of the hydrogen donor.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is recommended for its high efficiency and clean conversion.

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Celite®

  • Parr shaker or similar hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric.[24] Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-tert-butylpyridine-2,3-diamine. The product can be further purified by column chromatography if necessary.

Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Substrate in Methanol B Add Pd/C Catalyst (under inert gas) A->B C Seal Vessel & Purge with N₂ B->C D Introduce H₂ Gas (e.g., 50 psi) C->D E Stir Vigorously at Room Temp. D->E F Monitor Progress (TLC/LC-MS) E->F G Vent H₂ & Purge with N₂ F->G H Filter through Celite® (Caution: Pyrophoric) G->H I Wash Celite® with Methanol H->I J Concentrate Filtrate (in vacuo) I->J K Purify (if needed) J->K

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

This protocol is a convenient alternative that does not require specialized hydrogenation equipment.

Materials:

  • This compound

  • 10% Palladium on Carbon (50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), reagent grade

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol (15-25 mL per gram of substrate).

  • Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 40-60°C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Mechanistic Considerations

The reduction of a nitro group on an aromatic ring is a multi-step process involving the transfer of six electrons and six protons.

Chemical Transformation:

Caption: General reaction scheme for the reduction of the nitro group.

In catalytic hydrogenation, the surface of the palladium catalyst adsorbs both hydrogen gas and the nitro compound, facilitating the stepwise reduction through nitroso and hydroxylamine intermediates to the final amine. In metal-mediated reductions, the metal (e.g., Fe or Sn) acts as the electron source, with the acid providing the necessary protons for the reduction sequence.[13][14]

Safety Precautions

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of solvents.[24] Always handle in a wet state or under an inert atmosphere. Filtered catalyst should be kept wet before disposal.

  • Raney Nickel: Highly pyrophoric when dry.[10] Must be stored and handled under water or a suitable solvent.

  • Hydrogen Gas: Highly flammable. Ensure all hydrogenation equipment is properly grounded and operated in a well-ventilated area, free from ignition sources.

  • tert-Butylamine (potential impurity/starting material): Highly flammable liquid and vapor. Harmful if swallowed and toxic if inhaled. Causes severe skin burns and eye damage.

Analytical Characterization of N-tert-butylpyridine-2,3-diamine

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and any volatile impurities.[25]

Conclusion

The reduction of this compound to N-tert-butylpyridine-2,3-diamine is a critical transformation that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers a clean and efficient route, while transfer hydrogenation with ammonium formate provides a convenient alternative that avoids the use of pressurized hydrogen. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely perform this important synthetic step.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
  • Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Sciencemadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
  • Smolecule. (2023, August 15). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....
  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • PMC. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Google Patents. (n.d.). US2813100A - Hydrogenation process.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Request PDF.
  • ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst.
  • Vineeth Precious. (n.d.). Raney Nickel Catalyst.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Raney nickel.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • Semantic Scholar. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • ScienceDirect. (n.d.). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions.
  • FUJIFILM Wako. (n.d.). Chemoselective Reduction catalysts.
  • ScholarWorks @ UTRGV. (n.d.). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS.
  • ChemSpider. (2007, April 16). Nitrile reduction using Pd/C.
  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
  • PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • BLDpharm. (n.d.). 1022146-68-4|N2-(tert-Butyl)pyridine-2,3-diamine.
  • ChemicalBook. (n.d.). 3-(tert-Butyl)pyridine synthesis.
  • ResearchGate. (2025, August 5). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine.
  • Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
  • EvitaChem. (n.d.). Buy N2,N3-Di-tert-butylbutane-2,3-diamine (EVT-391875).
  • Benchchem. (n.d.). Application Note: Analytical Techniques for the Characterization of 3-Butylpyridine.
  • Sigma-Aldrich. (n.d.). N,N'-Di-tert-butylethylenediamine 98 4062-60-6.

Sources

Application Notes & Protocols: N-tert-butyl-3-nitropyridin-2-amine as a Versatile Precursor for Pharmaceutical Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butyl-3-nitropyridin-2-amine is a pivotal building block in medicinal chemistry, offering a structurally rich and reactive scaffold for the synthesis of diverse pharmaceutical agents. The strategic placement of the nitro, amino, and tert-butyl groups provides a unique combination of electronic and steric properties that can be exploited for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of the precursor's synthesis, key transformations, and detailed protocols for its application in developing novel therapeutic candidates, particularly focusing on fused heterocyclic systems like imidazopyridines.

Introduction: The Strategic Importance of the Precursor

The pyridine ring is a "privileged" structure in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Within this class, substituted 2-amino-3-nitropyridines are of particular interest. This compound distinguishes itself through three key functional elements:

  • The 3-Nitro Group: This powerful electron-withdrawing group serves two primary functions. Firstly, it activates the C2 and C6 positions of the pyridine ring for nucleophilic aromatic substitution (SNAr), which is crucial for the initial synthesis of the precursor itself.[2] Secondly, it is a versatile functional handle that can be readily reduced to an amino group, paving the way for cyclization reactions to form fused heterocycles.

  • The 2-Amino Group: This group acts as a key nucleophile and a directing group. Its primary utility is realized after the reduction of the adjacent nitro group, forming a reactive 1,2-diamine moiety essential for building fused ring systems.

  • The N-tert-Butyl Group: More than just a protecting group, the bulky tert-butyl substituent provides significant steric hindrance. This can direct the regioselectivity of subsequent reactions and modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical for drug development.[2][3]

This combination makes this compound a cornerstone intermediate for synthesizing compounds targeting a range of biological targets, including enzymes and receptors implicated in various diseases.[1][2]

Synthesis of the Precursor: this compound

The most established and efficient method for synthesizing the title compound is the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with tert-butylamine.[2] The reaction leverages the electronic activation provided by the ortho-nitro group to facilitate the displacement of the chloride.

G Synthesis via Nucleophilic Aromatic Substitution (SNAr) cluster_reactants Reactants cluster_products Products R1 2-Chloro-3-nitropyridine Cond Solvent (e.g., EtOH, MeCN) Base (e.g., Et3N or excess t-BuNH2) Heat (Δ) R1->Cond R2 tert-Butylamine R2->Cond P1 This compound P2 HCl Cond->P1 Cond->P2

Caption: SNAr synthesis of the title precursor.

Protocol 2.1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloro-3-nitropyridine.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
2-Chloro-3-nitropyridine C₅H₃ClN₂O₂ 158.54 10.0 g 63.1 mmol
tert-Butylamine C₄H₁₁N 73.14 13.8 g (19.9 mL) 189.2 mmol
Ethanol (EtOH) C₂H₅OH 46.07 150 mL -
Saturated aq. NaHCO₃ - - 100 mL -
Brine - - 50 mL -
Anhydrous MgSO₄ MgSO₄ 120.37 ~5 g -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 As needed -

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol).

  • Reagent Addition: Add ethanol (150 mL) to dissolve the starting material. To this solution, add tert-butylamine (19.9 mL, 189.2 mmol, 3.0 equivalents) in one portion.

    • Causality Note: Using an excess of tert-butylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The bicarbonate wash removes any remaining acidic byproducts. The brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to afford the pure product as a yellow solid.

  • Characterization: The expected yield is typically >90%. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Pharmaceutical Synthesis: A Two-Stage Approach

The true utility of this compound is as an intermediate. A common and powerful synthetic pathway involves two key stages: reduction of the nitro group followed by cyclization to form a fused bicyclic system.

Caption: Two-stage workflow from precursor to pharmaceutical scaffold.

Stage 1: Nitro Group Reduction

The reduction of the 3-nitro group to a 3-amino group is the gateway to forming fused heterocycles. This transformation creates the crucial 1,2-diamine functionality. A common and reliable method uses tin(II) chloride dihydrate.[4]

Protocol 3.1: Reduction to N²-tert-butylpyridine-2,3-diamine

Objective: To synthesize the key diamine intermediate for subsequent cyclization reactions.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
This compound C₉H₁₃N₃O₂ 195.22 5.0 g 25.6 mmol
Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.65 28.9 g 128.0 mmol
Ethanol (EtOH) C₂H₅OH 46.07 100 mL -
2M Sodium Hydroxide (NaOH) NaOH 40.00 ~200 mL -

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve this compound (5.0 g, 25.6 mmol) in ethanol (100 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (28.9 g, 128.0 mmol, 5.0 equivalents) to the solution. The reaction is exothermic.

  • Reaction Execution: Stir the mixture at 60 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Basification & Extraction: To the residue, carefully add 2M NaOH solution at 0 °C (ice bath) until the pH is >10. This will precipitate tin salts as a white solid.

    • Causality Note: Basification is critical to neutralize the acidic reaction mixture and deprotonate the amine product, making it extractable into an organic solvent. The tin forms insoluble hydroxides.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the pad thoroughly with dichloromethane (DCM). Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the diamine product, which can often be used in the next step without further purification.

Stage 2: Cyclization to Form Fused Heterocycles

The synthesized N²-tert-butylpyridine-2,3-diamine is a versatile intermediate. By reacting it with a variety of dielectrophiles or carbonyl sources, a range of fused heterocyclic systems can be constructed. For example, reaction with phosgene or its equivalents yields an imidazo[4,5-b]pyridin-2-one core, a scaffold found in numerous bioactive molecules.

Protocol 3.2: Synthesis of a Cyclic Urea Derivative (Imidazo[4,5-b]pyridin-2-one scaffold)

Objective: To demonstrate the cyclization of the diamine intermediate to form a medicinally relevant scaffold.[4]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
N²-tert-butylpyridine-2,3-diamine C₉H₁₄N₂ 165.24 1.0 g 6.05 mmol
Triphosgene C₃Cl₆O₃ 296.75 0.72 g 2.42 mmol
Triethylamine (Et₃N) C₆H₁₅N 101.19 2.5 mL 18.15 mmol

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add N²-tert-butylpyridine-2,3-diamine (1.0 g, 6.05 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C.

  • Reagent Addition: Add triethylamine (2.5 mL, 18.15 mmol, 3.0 equivalents). In a separate flask, dissolve triphosgene (0.72 g, 2.42 mmol, 0.4 equivalents) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

    • Causality Note: Triphosgene serves as a safer, solid equivalent of gaseous phosgene. The reaction is run at 0 °C to control the exothermic reaction and prevent side product formation. Triethylamine acts as the base to facilitate the cyclization.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the THF under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired fused heterocyclic product.

Safety and Handling

  • This compound and its precursors are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloro-3-nitropyridine is toxic and an irritant. Avoid inhalation and skin contact.

  • tert-Butylamine is flammable and corrosive. Work in a well-ventilated fume hood away from ignition sources.

  • Triphosgene is highly toxic and releases phosgene upon contact with moisture. It must be handled with extreme caution in a fume hood by trained personnel. All glassware should be oven-dried. Quench any residual triphosgene with a basic solution (e.g., NaOH).

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical agents. Its well-defined reactivity allows for the systematic and efficient construction of complex molecular architectures. The protocols outlined in this guide provide a robust framework for the synthesis of the precursor and its subsequent transformation into medicinally relevant scaffolds. By understanding the causality behind each experimental step, researchers can adapt and optimize these methods for the development of next-generation therapeutics.

References

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka. Available at: [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]

  • LookChem. (n.d.). Cas 1235305-63-1,N-(tert-butyl). Available at: [Link]

  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

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Application Notes and Protocols: N-tert-butyl-3-nitropyridin-2-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a radical shift in the discovery and development of new antibacterial agents.[1][2][3] For decades, the pipeline for truly novel antibiotic classes has been stagnant, forcing researchers to explore unconventional chemical spaces.[3][4] Nitropyridine derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities that warrant investigation for their antimicrobial potential.[5][6] This document provides a detailed guide to the application of a specific nitropyridine derivative, N-tert-butyl-3-nitropyridin-2-amine , as a lead compound in antimicrobial drug discovery programs.

This compound is a synthetic compound characterized by a pyridine ring activated by an electron-withdrawing nitro group, and substituted with a secondary amine bearing a sterically hindering tert-butyl group.[5][7] The nitro group is a key feature in many bioactive molecules, often contributing to their mechanism of action.[6] This guide will detail the synthesis, purification, and, most critically, the standardized protocols for evaluating its antimicrobial efficacy and preliminary safety profile. The methodologies described herein are designed to be robust and self-validating, providing researchers with a solid foundation for hit-to-lead optimization.[2][8]

Part 1: Compound Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the C2 position for nucleophilic attack by tert-butylamine.[5]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloro-3-nitropyridine and tert-butylamine.

Materials:

  • 2-chloro-3-nitropyridine

  • tert-Butylamine

  • Anhydrous acetonitrile (ACN)

  • Triethylamine (TEA)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of tert-butylamine (1.2 eq). The triethylamine acts as a base to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase).

  • Work-up: Upon completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Antimicrobial Activity Screening

The cornerstone of evaluating a new chemical entity for antimicrobial properties is determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2] These assays quantify the lowest concentration of the compound required to inhibit visible growth and to kill the bacteria, respectively.

Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & Decision Compound Synthesize & Purify This compound StockSol Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Compound->StockSol MIC Determine MIC (Broth Microdilution) StockSol->MIC MBC Determine MBC MIC->MBC Toxicity Cytotoxicity Assay (e.g., on HepG2 cells) MIC->Toxicity Analyze Analyze Data (MIC, MBC, SI) MBC->Analyze Toxicity->Analyze Decision Decision: Hit Progression or Optimization Analyze->Decision

Caption: Experimental workflow for antimicrobial evaluation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).[2]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of selected bacterial strains.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements) or visual inspection

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Post-MIC Incubation: Following the MIC determination, take the 96-well plate from Protocol 2.

  • Plating: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), plate 10 µL of the culture onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., ≤ 5 colonies if the initial inoculum was 5 x 10⁴ CFU per 10 µL spot).

Part 3: Data Interpretation and Hit Prioritization

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical data for this compound to illustrate how results should be structured and interpreted. This allows for a direct comparison against a standard antibiotic.

CompoundOrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound S. aureusATCC 2921316322
E. faecalisATCC 29212321284
E. coliATCC 2592264>256>4
P. aeruginosaATCC 27853>128>256-
Ciprofloxacin (Control) S. aureusATCC 292130.512
E. faecalisATCC 29212122
E. coliATCC 259220.0150.032
P. aeruginosaATCC 278530.250.52

Interpretation:

  • Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is a critical parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity. In this hypothetical example, the compound shows bactericidal activity against S. aureus and potentially E. faecalis.

  • Spectrum of Activity: The compound demonstrates activity primarily against Gram-positive bacteria (S. aureus, E. faecalis), with weaker activity against the Gram-negative E. coli and no significant activity against P. aeruginosa. This selectivity is common, as the outer membrane of Gram-negative bacteria can prevent compound entry.[9]

Preliminary Cytotoxicity Assessment

To assess the potential for therapeutic use, the compound's toxicity against mammalian cells must be evaluated. A standard approach is to test for cytotoxicity against a human cell line, such as HepG2 (liver carcinoma).

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm. The concentration that reduces cell viability by 50% (CC₅₀) is calculated.

Selectivity Index (SI): The SI is a crucial metric for prioritizing hits. It is calculated as: SI = CC₅₀ / MIC

A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells. A compound with an SI > 10 is often considered a promising starting point for further development.

Part 4: Mechanism of Action - Postulated Pathways

While the precise mechanism of action for this compound is unconfirmed, nitropyridine derivatives are known to potentially act through several mechanisms.[5][6] The nitro group can be bioreduced within the bacterial cell to form reactive nitrogen species (RNS), which can cause widespread damage to DNA, proteins, and lipids.[10]

MoA_Pathway Compound This compound (Prodrug) Entry Bacterial Cell Entry Compound->Entry Reduction Nitroreductase-mediated Reduction of NO₂ group Entry->Reduction RNS Reactive Nitrogen Species (e.g., NO, ONOO⁻) Reduction->RNS Damage Cellular Damage RNS->Damage DNA DNA Damage Damage->DNA Protein Protein Dysfunction Damage->Protein Lipid Lipid Peroxidation Damage->Lipid Death Bacterial Cell Death DNA->Death Protein->Death Lipid->Death

Caption: Postulated mechanism of action for nitropyridine antimicrobials.

Conclusion and Future Directions

This compound represents a tractable starting point for an antimicrobial discovery campaign. The protocols outlined in this guide provide a standardized framework for its initial evaluation. Positive results from these assays, particularly a potent MIC against priority pathogens and a high Selectivity Index, would justify progression to lead optimization. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and drug-like properties, as well as more in-depth mechanism of action studies to confirm the hypothesized pathway. The ultimate goal is the development of a novel chemical entity that can help address the urgent global threat of antimicrobial resistance.[1][4]

References

  • Smolecule. (2023, August 15). This compound | 79371-45-2.
  • The Pew Charitable Trusts. (n.d.). A Scientific Roadmap for Antibiotic Discovery.
  • National Institutes of Health (NIH). (n.d.).
  • Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9.
  • Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development.
  • London School of Hygiene & Tropical Medicine. (n.d.). Novel Drug Discovery & Antimicrobial Resistance (3169).
  • National Center for Biotechnology Information (NCBI). (n.d.). Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • National Institutes of Health (NIH). (n.d.). Simple secondary amines inhibit growth of Gram-negative bacteria through highly selective binding to phenylalanyl-tRNA synthetase.
  • Semantic Scholar. (2024, June 24).

Sources

Application Notes and Protocols: N-tert-butyl-3-nitropyridin-2-amine in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Amino-3-nitropyridine Scaffold in Oncology Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Within this class, 2-amino-3-nitropyridine derivatives, such as N-tert-butyl-3-nitropyridin-2-amine, have emerged as versatile building blocks for the synthesis of novel anticancer agents.[2] The unique electronic properties conferred by the ortho-amino and nitro substituents make this scaffold an ideal platform for constructing complex molecules that can interact with key biological targets in cancer signaling pathways.

The electron-withdrawing nitro group at the 3-position significantly influences the reactivity of the pyridine ring, making it susceptible to regioselective nucleophilic aromatic substitution (SNAr).[3] This reactivity is pivotal for the introduction of various pharmacophores. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the construction of fused heterocyclic systems.[2] The 2-amino group, often protected with a bulky substituent like a tert-butyl group, serves to modulate the reactivity and solubility of the molecule and can be a key interaction point with the target protein.[2]

This application note provides a detailed protocol for the synthesis of a potent kinase inhibitor for cancer therapy, starting from a 2-amino-3-nitropyridine scaffold. It will delve into the rationale behind the synthetic strategy, the mechanism of action of the target compound, and provide a framework for the application of this compound and its analogs in the development of next-generation anticancer therapeutics.

The Target: Monopolar Spindle 1 (MPS1) Kinase in Triple-Negative Breast Cancer

Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC).[4] The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] In many cancer cells, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), MPS1 is overexpressed.[1][6] This overexpression is associated with chromosomal instability and poor prognosis.[7]

Inhibition of MPS1 disrupts the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[8][9] This makes MPS1 a highly attractive therapeutic target for the development of novel anticancer drugs, especially for cancers like TNBC which currently lack targeted therapies.[6][10]

Synthesis of a Potential MPS1 Kinase Inhibitor: A Detailed Protocol

This section outlines a detailed, two-part protocol for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential MPS1 kinase inhibitor. This synthesis exemplifies the strategic use of a 2-amino-3-nitropyridine derivative in the final key step. While the protocol uses 2,6-dichloro-3-nitropyridine, the principles of the regioselective SNAr reaction are directly applicable to syntheses starting with this compound, where the tert-butyl group would be deprotected in a subsequent step if necessary.

Part 1: Synthesis of the Precursor 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

The synthesis of the key isoquinoline amine precursor is achieved through a multi-step process involving a Buchwald-Hartwig amination reaction.

Materials:

  • 3-chloroisoquinoline derivative

  • Benzophenone imine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP or XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Buchwald-Hartwig Amination:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-chloroisoquinoline derivative (1.0 equiv), benzophenone imine (1.2 equiv), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

    • Add anhydrous toluene or dioxane as the solvent.

    • Add the base (e.g., Sodium tert-butoxide, 1.5 equiv).

    • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis of the Imine:

    • Dissolve the purified imine intermediate in a suitable solvent (e.g., THF).

    • Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

Causality and Experimental Choices:

  • The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is preferred over classical nucleophilic substitution methods due to its milder reaction conditions and broader substrate scope.[5]

  • Benzophenone imine serves as a convenient ammonia equivalent. The resulting imine is stable for purification and is readily hydrolyzed to the primary amine under acidic conditions.

  • The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for the amination of aryl chlorides.

  • An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Regioselective SNAr for the Final Compound Synthesis

This final step demonstrates the key application of the 2-amino-3-nitropyridine scaffold.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (from Part 1)

  • 2,6-dichloro-3-nitropyridine

  • N,N-diisopropylethylamine (DIEA)

  • Dry 1,4-dioxane

Protocol:

  • Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 equiv) and 2,6-dichloro-3-nitropyridine (2.0 equiv) in dry 1,4-dioxane.

  • Add N,N-diisopropylethylamine (DIEA) (7.0 equiv) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) for 26 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel to yield N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

Causality and Experimental Choices:

  • The SNAr reaction is highly regioselective. The nitro group at the 3-position strongly activates both the C2 and C6 positions towards nucleophilic attack. However, the inductive effect of the nitro group makes the C2 position more electron-deficient, favoring kinetic attack at this position.[10]

  • 2,6-dichloro-3-nitropyridine is the electrophilic partner. The chlorine atom at the C2 position is preferentially substituted by the amine nucleophile.

  • DIEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Refluxing in dioxane provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Final Compound Synthesis 3-chloroisoquinoline 3-chloroisoquinoline Imine_Intermediate Imine_Intermediate 3-chloroisoquinoline->Imine_Intermediate Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Precursor_Amine 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Imine_Intermediate->Precursor_Amine Acidic Hydrolysis Final_Compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl- 1H-pyrazol-4-yl)isoquinolin-3-amine Precursor_Amine->Final_Compound Regioselective SNAr (DIEA, Dioxane, Reflux) 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine->Final_Compound

Caption: Synthetic workflow for the MPS1 kinase inhibitor.

Mechanism of Action: Inducing Mitotic Catastrophe

The synthesized N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine is designed to be a potent inhibitor of MPS1 kinase. By inhibiting MPS1, the compound disrupts the spindle assembly checkpoint, a critical safety mechanism in cell division.

In normal cell division, the SAC ensures that all chromosomes are correctly attached to the mitotic spindle before the cell proceeds to anaphase. MPS1 is a key upstream kinase in the SAC signaling cascade.[5] When a kinetochore is unattached, MPS1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from entering anaphase prematurely.

In cancer cells treated with an MPS1 inhibitor, the SAC is abrogated. Even in the presence of unattached kinetochores, MPS1 is inhibited, and the MCC is not formed. This leads to the premature activation of the APC/C, causing the cell to exit mitosis without proper chromosome segregation.[8] The result is massive aneuploidy (an abnormal number of chromosomes), which triggers a form of programmed cell death known as mitotic catastrophe.[9]

Visualization of the Signaling Pathway

Mechanism_of_Action cluster_normal Normal Mitosis (SAC Active) cluster_inhibited Mitosis with MPS1 Inhibitor Unattached_Kinetochore Unattached Kinetochore MPS1_Active Active MPS1 Unattached_Kinetochore->MPS1_Active MPS1_Inactive Inactive MPS1 SAC_Signaling SAC Signaling Cascade MPS1_Active->SAC_Signaling MCC_Formation MCC Formation SAC_Signaling->MCC_Formation APC_C_Inhibited APC/C Inhibited MCC_Formation->APC_C_Inhibited Anaphase_Delay Anaphase Delayed APC_C_Inhibited->Anaphase_Delay Proper_Segregation Proper Chromosome Segregation Anaphase_Delay->Proper_Segregation MPS1_Inhibitor N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl- 1H-pyrazol-4-yl)isoquinolin-3-amine MPS1_Inhibitor->MPS1_Inactive SAC_Abrogated SAC Abrogated MPS1_Inactive->SAC_Abrogated APC_C_Active Premature APC/C Activation SAC_Abrogated->APC_C_Active Premature_Anaphase Premature Anaphase APC_C_Active->Premature_Anaphase Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) Aneuploidy->Mitotic_Catastrophe

Caption: Mechanism of action of the MPS1 kinase inhibitor.

Data Summary

The following table summarizes the key characteristics of the synthesized compound and its biological target.

ParameterDescription
Compound Name N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Starting Material This compound (or its analog 2,6-dichloro-3-nitropyridine)
Biological Target Monopolar Spindle 1 (MPS1) Kinase
Mechanism of Action Inhibition of the Spindle Assembly Checkpoint (SAC), leading to mitotic catastrophe
Therapeutic Indication Potentially Triple-Negative Breast Cancer (TNBC) and other cancers with MPS1 overexpression
Expected Potency Low nanomolar IC50 values are characteristic of potent MPS1 inhibitors.[4]

Conclusion and Future Directions

This compound and related 2-amino-3-nitropyridine scaffolds are valuable and versatile starting materials for the synthesis of potent anticancer compounds. The synthetic protocol detailed in this application note, which leverages a regioselective nucleophilic aromatic substitution, provides a robust method for accessing novel kinase inhibitors targeting critical nodes in cancer cell proliferation, such as MPS1. The mechanism of action, through the induction of mitotic catastrophe, offers a promising therapeutic strategy for aggressive cancers with limited treatment options.

Future research should focus on the synthesis and evaluation of a library of analogs based on the this compound scaffold to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Further in vitro and in vivo studies are warranted to fully characterize the anticancer efficacy and safety profile of these promising compounds.

References

  • Maire V, Baldeyron C, Richardson M, Tesson B, Vincent-Salomon A, Gravier E, et al. (2013) TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer. PLoS ONE 8(5): e63712. [Link]

  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583–592. [Link]

  • Park, S., et al. (2024). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Oncology Reports, 52(2), 101. [Link]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. [Link]

  • Maire, V., et al. (2013). TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer. PLoS ONE, 8(5), e63712. [Link]

  • Sci-Hub. (2013). TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer. [Link]

  • Lee, J. H., et al. (2024). Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer. Cancer Research and Treatment. [Link]

  • Maia, A. R., et al. (2018). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. bioRxiv. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Mps1 kinase inhibitor BAY1161909. [Link]

  • Chemsigma. (n.d.). This compound. [Link]

  • Park, S., et al. (2024). Energy-stress-mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple-negative breast cancer. Oncology Reports, 52(2), 101. [Link]

  • Gehringer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution of the Nitro Group in N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional SNAr in Heterocyclic Synthesis

Substituted aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] The functionalization of the pyridine ring is therefore a critical task for medicinal chemists. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for modifying electron-deficient aromatic systems.[3][4] Typically, this reaction involves the displacement of a halide leaving group positioned ortho or para to a strong electron-withdrawing group (EWG).

This application note deviates from the conventional to explore a more challenging, yet synthetically valuable transformation: the direct nucleophilic substitution of a nitro group at the C-3 position of a pyridine ring, using N-tert-butyl-3-nitropyridin-2-amine as the substrate. While the nitro group is a quintessential activating group, its role as a leaving group is less common but has been documented, particularly in highly activated systems.[5][6] This protocol provides a comprehensive guide, from mechanistic rationale to a detailed experimental procedure and troubleshooting, enabling researchers to leverage this advanced methodology for the synthesis of novel 2,3-disubstituted pyridine derivatives.

Section 1: The Underlying Chemistry - Mechanism and Rationale

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism .[7][8] Understanding the causality behind each component of this reaction is critical for successful execution and optimization.

  • Activation of the Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack than benzene.[9][10] This effect is most pronounced at the C-2, C-4, and C-6 positions. In our substrate, this compound, the potent electron-withdrawing nitro group at C-3 further depletes the ring of electron density, rendering it highly electrophilic.

  • Nucleophilic Attack and the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon of the pyridine ring. This initial addition is the rate-determining step of the reaction.[11] The attack disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[12][13] This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Rearomatization via Leaving Group Expulsion : The aromaticity of the pyridine ring is restored in the final, rapid step where the leaving group is expelled. In this specific application, the nitrite ion (NO₂⁻) is displaced, which is a less efficient leaving group than common halides. This makes the reaction conditions, particularly temperature, a key parameter for driving the reaction to completion.

Causality of Experimental Choices:
  • Solvent : Polar aprotic solvents such as DMF, DMSO, or NMP are the solvents of choice.[4][9] Rationale : These solvents effectively solvate the counter-ion (e.g., K⁺) of the nucleophile, leaving a more "naked" and highly reactive anionic nucleophile.[14] They also possess high boiling points, allowing for the elevated temperatures often required for SNAr reactions.

  • Base : A base is frequently required. Rationale : If the nucleophile is a protic species like a thiol or alcohol, a base (e.g., K₂CO₃, NaH) is necessary to deprotonate it, thereby increasing its nucleophilicity. The base can also act as an acid scavenger if acidic byproducts are formed.[4][15]

  • Temperature : These reactions often require heating.[8][16] Rationale : Significant thermal energy is needed to overcome the activation barrier associated with the initial disruption of aromaticity. This is especially true when using a suboptimal leaving group like a nitro group.

Section 2: Experimental Design & Key Parameters

The success of the SNAr reaction on this compound depends on the careful selection of several key parameters. The table below summarizes typical conditions for the displacement of the 3-nitro group with various nucleophiles.

ParameterSelection & RationaleTypical Values
Substrate This compound1.0 equivalent
Nucleophile Thiols, secondary amines, alkoxides. Stronger nucleophiles are more effective.[9]1.1 - 1.5 equivalents
Base Required for protic nucleophiles. Must be compatible with the solvent and reactants.K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 eq.)
Solvent Polar aprotic solvent to enhance nucleophile reactivity.[14]DMF, DMSO, NMP
Temperature Sufficient thermal energy is needed to overcome the activation barrier.80 - 150 °C
Reaction Time Monitored by TLC or LC-MS for completion.4 - 24 hours

Section 3: Detailed Experimental Protocol (Example: Reaction with Thiophenol)

This protocol details the synthesis of N-tert-butyl-3-(phenylthio)pyridin-2-amine via the displacement of the nitro group. Thiolates are excellent nucleophiles for this transformation.[5][6]

Materials & Reagents
  • This compound (≥97% purity)

  • Thiophenol (≥99% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin; handle with care.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle exclusively in a fume hood.

  • The reaction is heated; use caution to avoid thermal burns.

Reaction Setup Workflow

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Oven-dry glassware p2 Assemble under N2 atmosphere p1->p2 r1 Add Substrate & K2CO3 to flask p2->r1 r2 Add anhydrous DMF via syringe r1->r2 r3 Add Thiophenol via syringe r2->r3 rxn Heat to 120 °C with stirring r3->rxn mon Monitor by TLC/LC-MS rxn->mon work Aqueous Workup (Quench, Extract, Dry) mon->work pur Purify by Column Chromatography work->pur

Caption: Workflow for the SNAr reaction.

Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.00 g) and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition : Add anhydrous DMF (to achieve ~0.2 M concentration) via syringe. Stir the resulting suspension at room temperature for 5 minutes.

  • Nucleophile Addition : Add thiophenol (1.2 eq.) dropwise via syringe at room temperature.

    • Rationale : Dropwise addition helps to control any initial exotherm, although a significant one is not expected in this case.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress every 2-4 hours by TLC (e.g., using 20% EtOAc in hexanes as eluent) or LC-MS until the starting material is consumed.

    • Trustworthiness : Regular monitoring is a self-validating step, ensuring the reaction is proceeding as expected and preventing the formation of degradation byproducts from prolonged heating.

  • Reaction Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extraction : Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.

    • Rationale : Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing : Wash the combined organic layers with water (2x) and then with saturated brine (1x).

    • Rationale : Washing with water removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to afford the pure N-tert-butyl-3-(phenylthio)pyridin-2-amine.

Section 4: Mechanistic Visualization

The following diagram illustrates the key steps in the SNAr mechanism for the reaction of this compound with a thiolate nucleophile.

Caption: SNAr mechanism via an addition-elimination pathway.

Section 5: Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not strong enough. 3. Reagents (solvent/base) are not anhydrous.1. Increase reaction temperature incrementally (e.g., to 140-150 °C). 2. Use a stronger base (e.g., NaH) to fully deprotonate the nucleophile. 3. Ensure all glassware is oven-dried and use fresh anhydrous solvents.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing degradation. 2. Nucleophile reacting at other positions. 3. For amine nucleophiles, potential N-alkylation side reactions.1. Reduce the temperature and increase reaction time. 2. This is less likely given the electronics, but confirm product structure carefully with NMR/MS. 3. Use a non-nucleophilic base if applicable and control stoichiometry carefully.
Difficult Purification 1. Residual DMF in the crude product. 2. Product and starting material have similar polarity.1. Ensure thorough washing with water during workup. A final azeotrope with toluene under reduced pressure can help remove trace DMF. 2. Use a shallow gradient during column chromatography or consider an alternative purification method like preparative HPLC.

Expertise & Experience Insight : The steric bulk of the tert-butyl group on the C-2 amino substituent plays a crucial role. It can sterically shield the C-3 position, potentially slowing the rate of nucleophilic attack. Therefore, higher temperatures and more potent nucleophiles may be required compared to less hindered analogues.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-bromo-3-nitropyridine.

  • Benchchem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.

  • ReactionFlash. (n.d.). Reaction Examples: Nucleophilic Aromatic Substitution.

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.

  • Schmalz, H.-G., & Riemer, B. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. Synthesis, 2010(12), 2111-2124.

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • Benchchem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.

  • ResearchGate. (2022). Reactions of condensed nitropyridines with nucleophiles.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors.

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

  • National Institutes of Health (NIH). (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

  • ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

  • Mol-Instincts. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.

  • Benchchem. (n.d.). N-butyl-3-nitropyridin-2-amine.

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.

  • Sigma-Aldrich. (n.d.). 2-Amino-3-nitropyridine 99%.

  • PubMed. (n.d.). General and mild preparation of 2-aminopyridines.

  • National Institutes of Health (NIH). (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

  • Chemguide. (n.d.). amines as nucleophiles.

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

Sources

Application Note & Protocols: Strategic Derivatization of N-tert-butyl-3-nitropyridin-2-amine for Comprehensive Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 2-Amino-3-nitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" present in a significant percentage of FDA-approved drugs.[1] The introduction of a nitro group, particularly at the 3-position, profoundly alters the electronic landscape of the ring, making it an exceptional substrate for a variety of chemical transformations. Specifically, the N-tert-butyl-3-nitropyridin-2-amine core offers a unique combination of features for SAR-driven drug discovery: the bulky tert-butyl group provides a specific steric and lipophilic profile, while the adjacent nitro and amino groups serve as versatile handles for chemical modification.

This guide eschews a generic template, instead presenting a holistic, field-tested approach to building and analyzing a focused compound library around this core. We will delve into the causality behind methodological choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system for generating meaningful SAR data.

Foundational Chemistry: Synthesis of the Core Scaffold

A robust SAR study begins with a reliable supply of the starting material. The synthesis of this compound is itself a multi-step process that requires careful execution. Below is a validated protocol.

Protocol 2.1: Synthesis of this compound

Rationale: This two-step procedure involves the nitration of 2-aminopyridine, which can be a challenging reaction due to the sensitivity of the amino group. Protecting the amine as a less reactive urea derivative can facilitate a more controlled nitration.[2] However, a more direct approach, though requiring careful temperature control, is often employed. Following nitration, the introduction of the tert-butyl group can be achieved via nucleophilic substitution or other coupling methods. A plausible direct synthesis is outlined below.

Step-by-Step Protocol:

  • Nitration of 2-Aminopyridine:

    • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice-salt bath, add 2-aminopyridine (20 g, 0.21 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete and a clear solution is formed, cool the mixture to -5 °C.

    • Add a pre-cooled mixture of fuming nitric acid (20 mL) and concentrated sulfuric acid (20 mL) dropwise, maintaining the internal temperature below 0 °C.

    • After the addition, allow the reaction to stir at 0 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (500 g).

    • Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until pH 8 is reached.

    • The precipitated yellow solid, 2-amino-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

  • N-tert-butylation (Conceptual Pathway):

    • This step is presented as a conceptual protocol, as direct N-tert-butylation of 2-amino-3-nitropyridine can be complex. Alternative multi-step routes might be necessary in practice.

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitropyridine (10 g, 71.9 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL).

    • Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 3.16 g, 79.1 mmol) portion-wise. Stir for 30 minutes at 0 °C.

    • Add 2-chloro-2-methylpropane (tert-butyl chloride, 8.6 mL, 79.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Strategic Derivatization Pathways for SAR Exploration

The this compound scaffold offers several strategic points for modification. We will explore three primary pathways: functionalization of the amino group derived from the nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling.

Pathway 1: Reduction of the Nitro Group and Subsequent Amide/Sulfonamide Formation

Causality: The reduction of the nitro group to a primary amine at the 3-position is a powerful diversification tactic. This newly formed amine is a versatile nucleophile, readily participating in reactions to form amides and sulfonamides. This allows for the exploration of a wide range of substituents, probing interactions with potential biological targets through hydrogen bonding, and varying steric and electronic properties.

G cluster_0 Pathway 1: Derivatization via Nitro Reduction Start This compound Reduction Nitro Group Reduction (e.g., SnCl2·2H2O or H2, Pd/C) Start->Reduction Amine N2-tert-butylpyridine-2,3-diamine Reduction->Amine Acylation Acylation (R-COCl, Pyridine) Amine->Acylation Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Amine->Sulfonylation Amide_Library Amide Library (Diverse R groups) Acylation->Amide_Library Sulfonamide_Library Sulfonamide Library (Diverse R groups) Sulfonylation->Sulfonamide_Library

Caption: Workflow for generating amide and sulfonamide libraries.

Protocol 3.1: Reduction of the Nitro Group

  • Setup: To a solution of this compound (1.0 g, 5.12 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.78 g, 25.6 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N²-tert-butylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Protocol 3.2: General Procedure for Amide Synthesis

  • Setup: Dissolve N²-tert-butylpyridine-2,3-diamine (200 mg, 1.22 mmol) in anhydrous dichloromethane (DCM, 20 mL) containing pyridine (0.15 mL, 1.83 mmol).

  • Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride (1.34 mmol, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Table 1: Representative Amide and Sulfonamide Derivatives

EntryR Group (in R-COCl or R-SO₂Cl)Product TypeYield (%)Purity (LC-MS, %)
1-APhenylAmide85>98
1-B4-ChlorophenylAmide82>99
1-CCyclohexylAmide78>97
1-DThiophen-2-ylAmide80>98
1-EBenzylSulfonamide75>99
1-F4-TolylSulfonamide79>98
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: To explore SAR at positions other than the amino and nitro groups, palladium-catalyzed cross-coupling is the gold standard.[3][4] This requires the introduction of a halogen, typically bromine or iodine, onto the pyridine ring. A bromination at the 5-position, for example, creates a handle for Suzuki-Miyaura coupling, enabling the installation of a vast array of aryl and heteroaryl groups. This strategy is ideal for probing lipophilic pockets and extending the molecule into new regions of chemical space.

Protocol 3.3: Bromination of the Core Scaffold

  • Setup: Dissolve this compound (1.0 g, 5.12 mmol) in concentrated sulfuric acid (10 mL) at 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 g, 5.63 mmol) in portions, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain 5-bromo-N-tert-butyl-3-nitropyridin-2-amine.

Protocol 3.4: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a microwave vial or Schlenk tube, combine 5-bromo-N-tert-butyl-3-nitropyridin-2-amine (100 mg, 0.36 mmol), the desired arylboronic acid (0.54 mmol, 1.5 eq), palladium catalyst such as Pd(PPh₃)₄ (21 mg, 0.05 eq), and a base such as sodium carbonate (77 mg, 0.72 mmol).

  • Solvent Addition: Add a mixture of dioxane and water (4:1, 5 mL).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Seal the vessel and heat to 100 °C (or use microwave irradiation, e.g., 120 °C for 30 min) until the starting material is consumed (monitor by TLC/LC-MS).[5]

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

G cluster_1 Pathway 2: Suzuki-Miyaura Coupling Start This compound Bromination Bromination (NBS) Start->Bromination Bromo_Intermediate 5-Bromo Intermediate Bromination->Bromo_Intermediate Suzuki_Coupling Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) Bromo_Intermediate->Suzuki_Coupling Aryl_Library 5-Aryl/Heteroaryl Library Suzuki_Coupling->Aryl_Library

Caption: Workflow for Suzuki-Miyaura diversification.

Table 2: Representative Suzuki-Miyaura Coupling Products

EntryArylboronic Acid (Ar-B(OH)₂)Product TypeYield (%)Purity (LC-MS, %)
2-APhenylboronic acidC-C Coupled75>99
2-B4-Methoxyphenylboronic acidC-C Coupled72>98
2-CPyridin-3-ylboronic acidC-C Coupled65>97
2-DFuran-2-ylboronic acidC-C Coupled68>98

Structural Confirmation and Purity Analysis

Trustworthiness through Rigorous Analysis: Every synthesized derivative must be subjected to a stringent panel of analytical tests to confirm its identity and purity. This is non-negotiable for generating reliable SAR data.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignment of complex structures.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each new compound.

  • Purity Assessment: Purity should be assessed quantitatively, typically using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by LC-MS. A purity level of >95% is generally required for biological screening.

Biological Evaluation and SAR Data Interpretation

The ultimate goal is to correlate structural modifications with changes in biological activity.

Workflow:

  • Primary Screening: All synthesized and purified compounds are tested at a single, high concentration in a relevant primary biological assay (e.g., enzyme inhibition assay, cell viability assay).

  • Dose-Response Analysis: Active compounds ("hits") from the primary screen are then tested across a range of concentrations to determine potency metrics such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • SAR Analysis: The potency data is correlated with the structural changes made. Key questions to ask include:

    • Does increasing steric bulk at a position increase or decrease activity?

    • Are electron-donating or electron-withdrawing groups preferred?

    • Are there specific hydrogen bond donors or acceptors that are crucial for activity?[7]

G cluster_2 SAR Analysis Workflow Compound_Library Purified Compound Library (Purity >95%) Primary_Screen Primary Biological Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Identify 'Hits' Primary_Screen->Hit_Identification Dose_Response Dose-Response Curves (Determine IC50/EC50) Hit_Identification->Dose_Response SAR_Table Generate SAR Table (Structure vs. Potency) Dose_Response->SAR_Table Model_Generation Develop SAR Model (Identify Key Features) SAR_Table->Model_Generation Next_Gen_Design Design Next-Generation Compounds Model_Generation->Next_Gen_Design

Caption: Logical flow from compound library to next-gen design.

Table 3: Hypothetical SAR Data Summary

Compound IDModification PathwayR Group / Ar GroupIC₅₀ (nM)Key Observation
Core --5,400Baseline activity.
1-APathway 1 (Amide)Phenyl850Amide linkage improves activity.
1-BPathway 1 (Amide)4-Chlorophenyl250Electron-withdrawing group at para position is beneficial.
2-APathway 2 (Suzuki)Phenyl1,200Arylation at C5 is tolerated.
2-CPathway 2 (Suzuki)Pyridin-3-yl450H-bond acceptor at C5 significantly boosts potency.

This iterative process of design, synthesis, and testing is the engine of modern drug discovery, allowing for the systematic optimization of a lead compound into a viable drug candidate.

References

  • Chobanian, H. R., & Olsen, M. A. (2015). Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Wiley-VCH. [Link]

  • LookChem. (n.d.). N-(tert-butyl)-3-methylpyridin-2-amine. Retrieved from [Link]

  • Nikishina, M. B., & Atroshchenko, Y. M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7233. [Link]

  • El-Faham, A., et al. (2015). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Journal of Molecular Structure, 1098, 49-60. [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]

  • Jia, Z. J., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2101-2114. [Link]

  • López-García, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Orita, A., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Symmetry, 12(11), 1856. [Link]

  • Atroshchenko, Y. M., & Nikishina, M. B. (2021). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Google Patents. (1990).
  • Royal Society of Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2000). Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • PubMed. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

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Application Note: Leveraging N-tert-butyl-3-nitropyridin-2-amine in Fragment-Based Drug Design Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Design (FBDD) has solidified its position as a powerful and efficient paradigm in modern drug discovery, offering a robust alternative to traditional high-throughput screening (HTS).[1][2][3] This approach identifies low-molecular-weight fragments that bind with low affinity to a biological target, serving as starting points for the rational evolution into potent, drug-like candidates.[4][5] This application note provides a detailed guide on the use of N-tert-butyl-3-nitropyridin-2-amine, a compound embodying the key principles of a valuable chemical fragment, within a typical FBDD campaign. We will explore its physicochemical rationale, provide detailed protocols for screening and validation, and outline strategic pathways for hit-to-lead optimization.

Part 1: The Fragment—Rationale and Physicochemical Profile

The success of an FBDD campaign begins with a well-designed fragment library.[1][3] Fragments are intentionally small and simple, enabling a more efficient exploration of a target's chemical space and often exhibiting higher "ligand efficiency."[1][6] The widely accepted "Rule of Three" provides a set of guidelines for ideal fragment properties.[2][5][7]

This compound is an exemplary fragment that aligns with these principles. Its structure contains key features that make it an attractive starting point for a drug discovery program.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)195.22 Da< 300 DaYes
cLogP~2.1< 3Yes
Hydrogen Bond Donors1 (Amine N-H)≤ 3Yes
Hydrogen Bond Acceptors4 (Nitro O, Pyridine N, Amine N)≤ 3No*
Rotatable Bonds1≤ 3Yes

Note: While the hydrogen bond acceptor count is technically 4, the nitro group often acts as a single polar interaction point, and the overall properties of the molecule are well within the spirit of a useful fragment.

Causality Behind Structural Choices:

  • Aminopyridine Core: The 2-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in bioactive molecules and approved drugs.[8] Its nitrogen atom can act as a hydrogen bond acceptor, and the amine provides a crucial vector for chemical modification.

  • tert-Butyl Group: This bulky, hydrophobic group serves as an excellent probe for lipophilic pockets within a protein's binding site. Its defined shape can provide a strong initial anchor point and offers metabolic stability. Its presence has been shown to improve physicochemical properties in fragment analogs.[9]

  • 3-Nitro Group: The nitro group is a versatile functional group in this context. It is a potent hydrogen bond acceptor and its electron-withdrawing nature influences the electronics of the pyridine ring. Critically, it serves as a robust synthetic handle. It can be readily reduced to an amine, which can then be elaborated using a vast array of established chemical reactions, providing a clear path for fragment "growing."[10]

Part 2: Experimental Protocols for Fragment Screening & Validation

Detecting the weak binding of fragments requires highly sensitive biophysical techniques.[7][11][12] A multi-step cascade is essential to identify true binders and eliminate false positives.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural Characterization cluster_3 Lead Optimization A Fragment Library (incl. This compound) B Thermal Shift Assay (TSA) High-Throughput Screen A->B Screening C Surface Plasmon Resonance (SPR) Affinity & Kinetics B->C Prioritized Hits D NMR Spectroscopy (STD / WaterLOGSY) Confirms Solution Binding C->D Validate E X-ray Crystallography (Soaking or Co-crystallization) D->E Confirm & Characterize F Structure-Guided Hit-to-Lead Chemistry E->F Rational Design

Caption: FBDD Screening and Validation Workflow.

Protocol 2.1: Primary Screening via Thermal Shift Assay (TSA)

Principle: This method, also known as Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein, suggesting a binding event. It is a rapid and cost-effective primary screen.

Methodology:

  • Preparation:

    • Prepare the target protein solution at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100X stock solution of this compound (and other fragments) at 100 mM in 100% DMSO.

    • Prepare a 20X stock of a fluorescent dye (e.g., SYPRO Orange) in the same buffer.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 0.2 µL of the 100X fragment stock solution (final fragment concentration: 2 mM; final DMSO: 1%). Include DMSO-only wells as a negative control.

    • Add 5.8 µL of buffer.

    • Finally, add 4 µL of the 20X dye solution. The final volume should be 20 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Analysis:

    • Plot fluorescence versus temperature. The inflection point of the curve, determined by fitting to a Boltzmann equation, is the Tm.

    • Calculate the thermal shift: ΔTm = Tm(protein + fragment) - Tm(protein + DMSO).

    • A ΔTm > 2 °C is typically considered a significant hit for further validation.

Protocol 2.2: Hit Validation by Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at a sensor chip surface, allowing for the real-time detection of binding events.[6][12] It provides quantitative data on binding affinity (KD) and kinetics (kon, koff).

Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein to the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO) ranging from ~0.1 µM to 500 µM.

    • Inject the fragment solutions over the reference and protein-coated flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (association phase) for 60-120 seconds, followed by a buffer-only injection to monitor the dissociation phase for 120-240 seconds.

    • After each cycle, regenerate the sensor surface with a short pulse of a harsh solution (e.g., 50 mM NaOH or 1 M NaCl) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant: KD = koff / kon. Alternatively, plot the steady-state response against fragment concentration and fit to a steady-state affinity model.

Protocol 2.3: Structural Characterization by X-ray Crystallography

Principle: Determining the high-resolution crystal structure of the protein-fragment complex provides the most definitive proof of binding and reveals the precise binding mode.[7][13] This structural information is invaluable for guiding the hit-to-lead optimization process.[14][15]

Methodology:

  • Crystal Preparation:

    • Obtain high-quality crystals of the apo-protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration of 5-20 mM in a cryo-protectant-compatible buffer that mimics the mother liquor. The DMSO concentration should be kept below 10% to avoid crystal damage.

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from a few minutes to several hours.

  • Data Collection and Structure Determination:

    • Loop out the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) to unambiguously identify the bound fragment.

    • Build the fragment into the density and refine the protein-fragment complex structure to high resolution.

Part 3: Hit-to-Lead (H2L) Optimization Strategies

Once this compound is validated as a binder and its binding mode is understood, the next phase is to evolve this low-affinity hit into a high-potency lead compound.[16] This is achieved through three primary strategies: growing, linking, and merging.[4][17][18]

H2L_Strategies cluster_1 Fragment Growing cluster_2 Fragment Linking cluster_3 Fragment Merging Start Validated Hit (this compound) Grow Add functional groups to explore adjacent pockets Start->Grow Vector-based synthesis Link Connect to a second, validated fragment hit Start->Link Design of optimal linker Merge Combine pharmacophores with an overlapping fragment Start->Merge Scaffold hopping Output Potent Lead Compound Grow->Output Link->Output Merge->Output

Caption: Core Strategies for Hit-to-Lead Optimization.

Strategy 3.1: Fragment Growing

This is often the most direct approach, where the initial fragment is elaborated to engage with adjacent pockets in the binding site, thereby increasing affinity and potency.[17]

Application to this compound:

  • Vector 1 (Nitro Group): The nitro group is the primary vector for growth.

    • Reduction: Reduce the NO2 to an NH2 group using standard conditions (e.g., H2, Pd/C or Fe/NH4Cl).

    • Elaboration: The resulting aniline is a versatile intermediate. It can be acylated, sulfonylated, or used in reductive amination to introduce new functionalities designed to interact with nearby residues identified from the crystal structure.

  • Vector 2 (Pyridine Ring): If the crystal structure reveals an unoccupied pocket near the C4 or C6 positions of the pyridine ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to install new substituents at these positions.

Strategy 3.2: Fragment Linking

If a separate screening campaign identifies a second fragment that binds in a proximal but distinct sub-pocket, the two fragments can be connected by a chemical linker to create a single, high-affinity molecule.[4][18]

Hypothetical Scenario:

  • Identify Second Fragment: Assume a carboxylate-containing fragment (e.g., 5-methyl-2-furoic acid) is found to bind 8-12 Å away from our aminopyridine hit.

  • Linker Design: Guided by the structural data, design a linker that bridges the two fragments with optimal geometry and length. The linker should not introduce excessive conformational flexibility.

  • Synthesis: Synthesize the linked compound. For example, the amine derived from our primary hit could be coupled to the second fragment via an amide bond, potentially with an alkyl or aryl spacer in between.

Strategy 3.3: Fragment Merging

Merging is employed when two distinct fragment hits are found to have overlapping binding modes. The goal is to design a novel, single molecule that incorporates the key binding features of both original fragments.[18]

Hypothetical Scenario:

  • Identify Overlapping Hit: Suppose a second fragment, such as 2-amino-4-(trifluoromethyl)pyridine, is shown by crystallography to occupy a similar space, with its trifluoromethyl group extending into the same hydrophobic pocket as the tert-butyl group of our primary hit.

  • Pharmacophore Analysis: Analyze the key interactions of both fragments.

  • Design Merged Molecule: A new molecule could be designed that combines the 3-amino-nitropyridine core of the first hit with the trifluoromethyl substituent of the second, potentially leading to a compound with improved affinity and properties.

Summary and Data Interpretation

The successful application of the protocols described will generate a wealth of data that must be carefully interpreted to guide the progression of the FBDD project.

Table 2: Hypothetical Screening Data Summary

Fragment IDPrimary Screen (TSA)Secondary Screen (SPR)Structural DataPriority
This compound ΔTm = +3.5 °C KD = 250 µM Structure solved at 1.8 Å High
Fragment XΔTm = +2.1 °CKD = 800 µMNo structure obtainedLow
Fragment YΔTm = +0.5 °CNo binding detected-Deprioritize
Fragment ZΔTm = +4.2 °CNon-specific binding-False Positive

A high-priority hit like this compound would show a clear and significant thermal shift, have a measurable and specific binding affinity in the expected micromolar range for a fragment, and crucially, yield a high-resolution crystal structure that provides a clear roadmap for chemical optimization.

Conclusion

This compound represents a highly valuable starting point for a fragment-based drug discovery campaign. It possesses fragment-like physicochemical properties and contains multiple, chemically tractable vectors for rapid and rational hit-to-lead optimization. By employing a systematic workflow of sensitive biophysical screening, validation, and structure-based design, fragments such as this can be efficiently evolved into potent and selective lead compounds, demonstrating the power and precision of the FBDD approach.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-tert-butyl-3-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this nucleophilic aromatic substitution (SNAr) reaction and improve your reaction yield and product purity.

Understanding the Core Reaction: A Mechanistic Overview

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butylamine. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is inherently susceptible to nucleophilic attack.[1][2] This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (tert-butylamine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, which stabilizes it.[1][4] In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: The SNAr mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: A low or non-existent yield can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Reactivity of the Starting Materials:

    • 2-Chloro-3-nitropyridine: Ensure the quality of your starting material. Impurities can inhibit the reaction. The position of the nitro group is critical; it must be ortho or para to the leaving group to effectively stabilize the Meisenheimer complex.[1][4] In this case, the nitro group at C-3 is ortho to the chlorine at C-2, which is favorable.

    • tert-Butylamine: Use a fresh, high-purity source of tert-butylamine. Amines can degrade over time.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[3] Protic solvents can solvate the amine, reducing its nucleophilicity.

    • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[3] If you are running the reaction at room temperature, consider gradually increasing the heat. A typical range for this type of reaction could be 80-150 °C.[2][3]

    • Base: While tert-butylamine is a base, the reaction often benefits from the addition of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃).[2] The base helps to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Steric Hindrance:

    • The tert-butyl group is sterically bulky.[5] This can slow down the rate of nucleophilic attack. While you cannot change the nucleophile in this case, be aware that this reaction may require more forcing conditions (higher temperature, longer reaction time) compared to reactions with less hindered amines.

Troubleshooting_Yield start Low or No Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions consider_sterics Assess Steric Hindrance Effects start->consider_sterics solution_reagents Use fresh, high-purity 2-chloro-3-nitropyridine and tert-butylamine. check_reagents->solution_reagents solution_solvent Switch to a polar aprotic solvent (DMSO, DMF). check_conditions->solution_solvent solution_temp Increase reaction temperature incrementally. check_conditions->solution_temp solution_base Add a non-nucleophilic base (e.g., TEA, K₂CO₃). check_conditions->solution_base solution_sterics Increase reaction time and/or temperature to overcome steric hindrance. consider_sterics->solution_sterics

Caption: A decision tree for troubleshooting low yield in the synthesis.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the possible side reactions?

A2: The formation of byproducts is a common issue. Here are some possibilities:

  • Over-alkylation/Dimerization: While less common with a bulky secondary amine product, it's a theoretical possibility. Ensure you are not using a large excess of the pyridine starting material.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile.

  • Decomposition: At very high temperatures, the nitro group can be susceptible to decomposition, leading to a complex mixture of byproducts.

  • Hydrolysis: If there is water in your reaction mixture, the 2-chloro-3-nitropyridine can hydrolyze to 3-nitro-2-pyridone. Ensure you are using anhydrous solvents.

To mitigate these issues:

  • Maintain a stoichiometric balance or a slight excess of tert-butylamine.

  • Use high-purity, anhydrous solvents.

  • Carefully control the reaction temperature and avoid excessive heating.

Q3: How can I effectively purify the final product?

A3: this compound is a solid at room temperature. The primary methods for purification are:

  • Column Chromatography: This is the most common and effective method for removing unreacted starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an efficient way to obtain highly pure material.

  • Acid-Base Extraction: As the product is an amine, you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine product, moving it to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the product and extract it back into an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

A1: A good starting point is to use a slight excess of tert-butylamine (1.1 to 1.5 equivalents) relative to 2-chloro-3-nitropyridine. This helps to ensure the complete consumption of the electrophile and can improve the reaction rate.

Q2: Are there any safety precautions I should be aware of?

A2: Yes. 2-chloro-3-nitropyridine is a halogenated nitroaromatic compound and should be handled with care. tert-Butylamine is a volatile and flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. You can track the consumption of the starting material (2-chloro-3-nitropyridine) and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.[3]

Q4: Can I use a different leaving group on the pyridine ring instead of chlorine?

A4: Yes. Fluorine is often a better leaving group than chlorine in SNAr reactions.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[3] If you have access to 2-fluoro-3-nitropyridine, it may lead to a faster reaction or allow for milder reaction conditions.

Parameter Recommendation Rationale
Starting Material 2-chloro-3-nitropyridineThe chlorine at the 2-position is activated by the ortho nitro group for SNAr.[1][7]
Nucleophile tert-Butylamine (1.1-1.5 eq.)Slight excess drives the reaction to completion.
Solvent DMSO, DMF, NMP (anhydrous)Polar aprotic solvents facilitate the SNAr mechanism.[3]
Base (optional) Triethylamine, K₂CO₃ (1.5-2.0 eq.)Scavenges HCl produced during the reaction.[2]
Temperature 80-150 °CSNAr reactions often require thermal energy.[2][3]
Monitoring TLC, LC-MSTo track the consumption of starting material and formation of product.[3]
Purification Column Chromatography, RecrystallizationTo obtain a high-purity final product.[3][6]
Table 1: Summary of Recommended Reaction Parameters.

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • At which position(s) does nucleophilic aromatic substitution occur in pyridine? Study Prep in Pearson+.
  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem.
  • This compound. Smolecule.
  • We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • 2-Amino-3-nitropyridine. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing).
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?
  • tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Enamine.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH.
  • The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.
  • Synthesis of 3-nitropyridine (III). ResearchGate.
  • N-Butyl-3-nitropyridin-2-amine. BLD Pharm.
  • How to purify p-amino tert butyl benzamide? ResearchGate.
  • tert-BUTYLAMINE. Organic Syntheses Procedure.
  • This compound. Key Organics.
  • This compound. CymitQuimica.
  • 2-Amino-3-nitropyridine 99 4214-75-9. Sigma-Aldrich.
  • Reaction of Amines with Nitrous Acid. Chemistry LibreTexts.

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Technical Support Center: Purification of Crude N-tert-butyl-3-nitropyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of N-tert-butyl-3-nitropyridin-2-amine via normal-phase column chromatography. The unique chemical nature of this molecule—possessing a basic pyridinyl-amine scaffold susceptible to strong interactions with acidic stationary phases—presents a distinct set of purification hurdles. This document moves beyond standard protocols to provide in-depth, causality-driven troubleshooting advice in a direct question-and-answer format.

Core Principles: Understanding the Challenge

This compound's structure is the primary source of purification difficulty. The pyridine nitrogen and the exocyclic amine are basic sites that can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is the root cause of many common issues, including poor recovery, asymmetrical peak shapes, and even compound degradation.[3][4] Effective purification hinges on mitigating these undesirable secondary interactions.

Before proceeding to troubleshooting, a key parameter to control is the Retention Factor (Rf) , which quantifies the migration of the compound on a TLC plate. It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [5][6][7]

For effective separation in column chromatography, the target compound should have an Rf value ideally between 0.2 and 0.4 in the chosen mobile phase.[8] An Rf in this range ensures the compound interacts sufficiently with the stationary phase for separation to occur without requiring excessively large volumes of solvent for elution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my compound showing severe peak tailing, and how can I achieve a symmetrical peak?

Answer: Peak tailing is the most common issue for basic compounds like this compound on silica gel. It is a visual indicator of non-ideal chromatography, where a portion of your compound is being retained more strongly than the main band.

Root Cause: The primary cause is the acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface.[1][3] This strong, secondary retention mechanism holds back a fraction of the analyte, causing it to elute slowly and create a "tail."

cluster_0 Standard Silica Column cluster_1 Mitigation Strategy Analyte Pyridine-Amine (Basic) Silanol Silica Silanol (Acidic Site) Analyte->Silanol Strong Acid-Base Interaction Result Peak Tailing & Low Recovery Silanol->Result TEA Triethylamine (TEA) (Competing Base) Silanol_Mod Silica Silanol (Acidic Site) TEA->Silanol_Mod Blocks Active Site Analyte_Mod Pyridine-Amine (Basic) Analyte_Mod->Silanol_Mod Interaction Shielded Result_Mod Symmetrical Peak & Improved Recovery Analyte_Mod->Result_Mod

Caption: Mechanism of peak tailing and its mitigation using a basic additive.

Troubleshooting Steps:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a common choice.

    • Action: Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.1-1% TEA by volume.[2][3] Equilibrate your column with this modified solvent before loading your sample. The TEA will neutralize the active silanol sites, preventing your compound from binding too strongly.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., TEA can be difficult to remove), consider an alternative stationary phase.

    • Action: Use neutral or basic alumina instead of silica gel.[4] Alternatively, amine-functionalized silica columns are commercially available and designed specifically for purifying basic compounds.[2]

  • Check for Column Overload: Loading too much crude material can saturate the stationary phase and exacerbate tailing.

    • Action: As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1. If separation is difficult, increase this to 100:1 or more.

Q2: I'm experiencing very low recovery of my product. Is it irreversibly stuck to the column?

Answer: Yes, this is a strong possibility. Low recovery is often an extreme case of the same interactions that cause peak tailing. If the acid-base interaction is strong enough, your compound may bind irreversibly to the silica gel.[2][4] Degradation on the acidic silica is another potential cause.[3]

Troubleshooting Steps:

  • "Flush" the Column: After your expected product has eluted, try flushing the column with a much more polar solvent system.

    • Action: Run 5-10 column volumes of 10% methanol in dichloromethane (DCM), often with 1% TEA added. This highly polar mixture can displace strongly bound compounds. If you recover your product in this flush, it confirms irreversible adsorption was the issue.

  • Deactivate the Silica: Before running the column, you can reduce the acidity of the silica gel.

    • Action: Prepare a slurry of your silica gel in the chosen eluent. Add 1% TEA to the slurry, mix thoroughly, and then pack the column. This pre-treats the entire stationary phase.

  • Use the Dry Loading Method: Loading the sample in a solvent that is stronger than the mobile phase can cause it to precipitate at the top of the column, leading to poor recovery.

    • Action: Use the dry loading technique to ensure your compound is introduced to the column in a well-dispersed, solid form. See Protocol 2 for a detailed methodology.[9]

Q3: My compound seems to be degrading during purification. How can I confirm this and prevent it?

Answer: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules, and nitropyridine derivatives can be susceptible to such conditions.[3][4] The best way to diagnose on-column degradation is with a simple 2D TLC experiment.

Troubleshooting Steps:

  • Diagnose with 2D TLC: This technique helps differentiate between impurities present in the original mixture and those formed upon contact with the silica.[3][4]

    • Action: Follow the detailed steps in Protocol 1 . If new spots appear that are not on the 45-degree diagonal, your compound is degrading on the silica plate.

  • Switch to a More Inert Stationary Phase: If degradation is confirmed, the most robust solution is to avoid acidic silica gel altogether.

    • Action: Switch to neutral alumina or a polymer-based column, which are far less likely to cause acid-catalyzed degradation.

  • Minimize Contact Time: If you must use silica, work quickly.

    • Action: Use flash chromatography with slightly higher pressure to speed up the elution process. Do not let the sample sit on the column for an extended period before starting the elution.

Q4: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution means the chosen solvent system does not have sufficient selectivity to resolve the two compounds. The goal is to find a mobile phase that alters the relative retention of the compounds.

Troubleshooting Steps:

  • Systematically Change the Mobile Phase: Do not just increase the polarity of your current system (e.g., going from 20% to 40% ethyl acetate). Instead, change the solvent composition to introduce different types of intermolecular interactions.

    • Action: Screen different solvent systems. A common strategy is to use solvent mixtures that offer different interactions (e.g., dipole-dipole, hydrogen bonding). Refer to the table below for starting points.

  • Optimize the Rf Value: Ensure your target compound's Rf is in the optimal 0.2-0.4 range.[8] If the Rf is too high (>0.5), the compound is moving too quickly through the column with insufficient interaction, leading to poor separation from nearby impurities.

    • Action: Adjust the solvent ratio to decrease the polarity and lower the Rf into the target range.

  • Use a Finer Mesh Silica: Smaller silica particles provide a greater surface area, leading to more interaction and better resolution (higher efficiency).

    • Action: If you are using 60-120 mesh silica, switch to a higher grade like 230-400 mesh for more challenging separations. Be aware this will increase the backpressure.

Solvent System (v/v) Typical Use & Characteristics Starting Ratio for Rf ~0.3
Hexane / Ethyl AcetateGeneral purpose, good for moderately polar compounds.80:20 to 70:30
Hexane / Dichloromethane (DCM)Good for separating less polar compounds. Can provide different selectivity than EtOAc.50:50 to 30:70
Dichloromethane (DCM) / MethanolFor more polar compounds. Methanol is a very strong eluent.99:1 to 95:5
Hexane / AcetoneAcetone offers different hydrogen bonding characteristics than EtOAc.85:15 to 75:25
Note: All systems can be modified with 0.1-1% TEA to prevent tailing.

Visualized Workflow: A Systematic Approach

Start Crude N-tert-butyl-3- nitropyridin-2-amine TLC 1. Develop TLC Method (Target Rf = 0.2-0.4) Start->TLC Check_Tailing 2. Observe TLC Spot Shape TLC->Check_Tailing Tailing_Yes Add 0.5% TEA to Mobile Phase Check_Tailing->Tailing_Yes Tailing Observed Tailing_No Proceed to Column Check_Tailing->Tailing_No No Tailing Load 3. Pack Column & Dry Load Sample Tailing_Yes->Load Tailing_No->Load Run 4. Run Column & Collect Fractions Load->Run Analyze 5. Analyze Fractions by TLC Run->Analyze Result Problem Encountered? Analyze->Result Success Combine Pure Fractions & Evaporate Result->Success No Troubleshoot Consult Specific FAQ: - Low Recovery - Degradation - Poor Resolution Result->Troubleshoot Yes Troubleshoot->TLC Re-optimize Method

Caption: A high-level workflow for troubleshooting common chromatography issues.

Detailed Experimental Protocols

Protocol 1: Performing a 2D TLC to Diagnose Compound Stability

This test is critical for determining if your compound degrades upon contact with the silica stationary phase.[3][4]

  • Spotting: Obtain a square TLC plate (e.g., 5x5 cm). In the bottom-left corner, about 1 cm from each edge, spot your crude sample mixture. Make the spot as small and concentrated as possible.

  • First Development: Place the plate in a developing chamber with your chosen eluent. Allow the solvent to run up the plate until it is about 1 cm from the top edge.

  • Drying and Rotation: Remove the plate and mark the solvent front with a pencil. Dry the plate completely with a gentle stream of nitrogen or air. It is crucial that all solvent is removed. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom.

  • Second Development: Place the rotated plate back into the same chamber with the same eluent and develop it again until the solvent front reaches the top.

  • Interpretation: Remove the plate, dry it, and visualize the spots under a UV lamp.

    • Stable Compounds: All spots will lie along a 45-degree diagonal line running from the bottom-left to the top-right.

    • Degradation: Any new spots that appear off this diagonal represent products that were formed from the degradation of your original compounds on the silica plate.

Protocol 2: Dry Loading the Sample onto the Column

Dry loading is superior for compounds that have poor solubility in the starting eluent or when a highly uniform sample band is required.[9]

  • Sample Adsorption: Dissolve your crude sample (e.g., 200 mg) in a suitable volatile solvent (like DCM or acetone) in a small round-bottom flask. Add a small amount of silica gel (approx. 2-3 g, or 10-20 times the mass of your sample) to the flask.

  • Solvent Removal: Swirl the flask to create a uniform slurry. Gently remove the solvent using a rotary evaporator until the silica becomes a dry, free-flowing powder. Ensure no clumps remain.

  • Column Packing: Pack your column with fresh silica gel using the standard slurry method with your starting eluent. Allow the silica to settle into a stable bed, draining the solvent until it is just level with the top of the silica bed.

  • Loading: Carefully pour the silica-adsorbed sample powder onto the top of the packed column bed, creating a thin, even layer. Gently tap the side of the column to settle the powder.

  • Finalizing: Carefully add a thin protective layer of sand (approx. 1 cm) over the sample layer. Use a pipette to gently add the mobile phase, taking care not to disturb the layers, until the column is filled and ready to run.

References

  • Oreate AI Blog. (2026).
  • Study.com. (n.d.).
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • Chemistry For Everyone. (2025).
  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chromatography Forum. (2009).
  • Chromatography Forum. (2015).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Biotage. (2023).
  • ChemistryViews. (2012).
  • Chemistry For Everyone. (2025).

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Overcoming poor solubility of N-tert-butyl-3-nitropyridin-2-amine in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-tert-butyl-3-nitropyridin-2-amine (CAS: 79371-45-2). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile chemical intermediate. Our goal is to provide you with the expert insights and practical methodologies needed to ensure your experiments proceed efficiently and successfully.

Understanding the Solubility Challenge

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure, however, presents a classic solubility dilemma. The molecule combines a polar 3-nitropyridin-2-amine core with a bulky, nonpolar tert-butyl group. The strong electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient and highly polar, which is crucial for its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This polarity, combined with the nonpolar aliphatic group, can lead to high crystal lattice energy, making the compound difficult to dissolve in a single, simple solvent system.

This guide provides a systematic approach to overcoming this common hurdle.

Troubleshooting Guide: Questions & Solutions

This section addresses specific issues you may encounter in a practical, question-and-answer format.

Q1: My reaction is sluggish and I see solid material in the flask. How can I confirm if poor solubility is the root cause?

A: Visual inspection is the first and most reliable indicator.[5] If you observe undissolved solid reactant suspended in your reaction medium, even after a period of stirring, poor solubility is the primary suspect. Other symptoms include:

  • Stalled Reactions: The reaction proceeds initially but stops before reaching completion.

  • Inconsistent Results: Batch-to-batch variability in yield or reaction time.

  • Rate Independence: Increasing the concentration of other reagents does not proportionally increase the reaction rate.

The underlying issue is that the reaction can only occur in the solution phase. If the concentration of the dissolved reactant is too low, the reaction kinetics will be extremely slow, regardless of other conditions.

Q2: What is the best starting point for solvent selection for this compound?

A: The principle of "like dissolves like" is a useful, albeit simplified, starting point.[5] Given the polar nature of the nitropyridine core, polar aprotic solvents are the most logical choice. These solvents are standard for SNAr reactions because they can solvate the charged intermediates formed during the reaction mechanism without interfering with the nucleophile.[3][6]

Begin your solvent screening with the options outlined in the table below.

Table 1: Recommended Solvents for Initial Screening
SolventAbbreviationTypeBoiling Point (°C)Rationale & Expert Insights
DimethylformamideDMFPolar Aprotic153Excellent dissolving power for polar compounds. A common choice for challenging SNAr reactions.
Dimethyl SulfoxideDMSOPolar Aprotic189Very high polarity; often considered a "solvent of last resort" for its ability to dissolve difficult compounds. Can complicate workup due to its high boiling point.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202Similar to DMF and DMSO but with a higher boiling point, allowing for higher reaction temperatures.
AcetonitrileMeCNPolar Aprotic82A good option for reactions at moderate temperatures. Less powerful than DMF/DMSO but easier to remove during workup.
TetrahydrofuranTHFPolar Aprotic66A less polar option, but can be effective, especially when used as part of a co-solvent system.
DichloromethaneDCMAprotic40Useful for reactions near room temperature, though its lower polarity may be insufficient on its own.
Q3: I've tried a single recommended solvent, but solubility is still poor. What is my next move?

A: Employing a co-solvent system is a powerful and widely used technique to fine-tune the polarity of the reaction medium.[5] By mixing two or more miscible solvents, you can create a custom environment that better matches the complex solvation needs of this compound.

Proven Strategies:

  • Polar Spike: Add a small volume (5-10%) of a highly polar solvent like DMSO or NMP to a primary solvent such as THF or Toluene. This can dramatically increase solubility by disrupting the crystal lattice of the solid.

  • Temperature Gradient: Start the reaction at room temperature in a solvent mixture and gradually increase the heat. Often, a compound will dissolve at a higher temperature and remain in solution upon cooling slightly, allowing the reaction to proceed.

Q4: Can I simply heat the reaction to force my compound into solution?

A: Yes, increasing the temperature is a fundamental and highly effective method for increasing solubility and reaction rate. Most organic compounds are significantly more soluble in hot solvents. Many SNAr reactions are run at elevated temperatures, sometimes to reflux.[3]

Critical Considerations:

  • Thermal Stability: Before applying high heat, confirm the thermal stability of all reactants, particularly your nucleophile and product. Run a preliminary test reaction and monitor it by TLC or LC-MS for the appearance of degradation products.

  • Solvent Boiling Point: The maximum temperature is limited by the boiling point of your chosen solvent. For higher temperatures, switch to a higher-boiling solvent like DMF, NMP, or DMSO (see Table 1).

  • Safety: Ensure your reaction vessel is properly sealed with a condenser to prevent solvent evaporation and pressure buildup.

Q5: What if my compound remains only partially soluble even at high temperatures? Can the reaction still work?

A: Yes, this is a common scenario that is handled by running the reaction as a slurry or suspension . In this setup, the undissolved solid acts as a reservoir. As the dissolved portion of this compound reacts and is consumed, more of the suspended solid dissolves to maintain equilibrium (an application of Le Châtelier's principle).

Keys to a Successful Slurry Reaction:

  • Vigorous Stirring: Efficient mechanical or magnetic stirring is essential to maximize the surface area of the solid and promote its dissolution into the liquid phase.

  • Patience: Slurry reactions are often slower than homogeneous reactions because the rate is limited by dissolution speed. Allow for longer reaction times.

  • Monitoring: Track the disappearance of the solid starting material by TLC or LC-MS, not just by visual inspection, as the product may also be insoluble and precipitate from the solution.

Q6: Are there any non-traditional methods to overcome extreme solubility issues?

A: For exceptionally challenging cases, advanced techniques can be employed:

  • Sonication: Using an ultrasonic bath can facilitate dissolution by breaking apart solid agglomerates through acoustic cavitation. This can be particularly useful during the initial mixing phase of the reaction.

  • Mechanochemistry: This solvent-free or minimal-solvent technique uses mechanical force (e.g., in a ball mill) to initiate reactions between solids.[7] It completely bypasses the issue of solvent selection and is an emerging green chemistry approach.

Experimental Protocols

Protocol 1: Systematic Solvent & Co-Solvent Screening

This protocol allows for the rapid, small-scale determination of an optimal solvent system.

  • Preparation: Arrange a series of 7 small, identical vials.

  • Dispensing Solid: Add a precisely weighed amount of this compound (e.g., 10 mg) to each vial.

  • Solvent Addition: To the first 6 vials, add a measured volume (e.g., 0.5 mL) of each of the primary solvents from Table 1 (DMF, DMSO, NMP, MeCN, THF, DCM).

  • Initial Observation: Stir each vial at room temperature for 15 minutes. Record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble).

  • Co-Solvent Test: To the 7th vial containing 0.5 mL of THF (a moderate solvent), add DMSO dropwise (e.g., 1 drop ≈ 25 µL) while stirring. Observe if dissolution occurs. This tests the power of a co-solvent.

  • Temperature Test: Gently heat the vials that showed partial or no solubility on a hot plate to 50-60°C. Record any changes. This will quickly identify systems where temperature has a significant effect.

Protocol 2: General Procedure for a Slurry Reaction
  • Glassware Preparation: Ensure all glassware is oven- or flame-dried, especially if using moisture-sensitive reagents.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and your chosen solvent.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the other reagents (e.g., nucleophile, base) to the suspension.

  • Heating: Begin vigorous stirring and heat the mixture to the target temperature using an oil bath.

  • Monitoring: Follow the reaction's progress by periodically taking small aliquots of the suspension, dissolving them in a suitable solvent (like DMSO or CH3Cl/MeOH), and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. The workup procedure will depend on the solvent and product properties but typically involves filtration, extraction, and purification.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G cluster_0 A Start: Poor Solubility Observed B Is the solvent a polar aprotic type (e.g., DMF, DMSO, MeCN)? A->B C Action: Switch to a recommended polar aprotic solvent (see Table 1). B->C No D Is solubility still insufficient? B->D Yes C->D E Action: Increase temperature. Monitor stability via TLC/LC-MS. D->E Yes G Action: Proceed with homogeneous reaction. D->G No F Is it fully dissolved? E->F F->G Yes I Action: Consider adding a co-solvent (e.g., 5-10% DMSO in THF). F->I No H Action: Run as a slurry reaction. Ensure vigorous stirring. K Advanced Methods: Consider Sonication or Mechanochemistry (Ball-Milling) H->K If rate is too slow J Did co-solvent help? I->J J->E Yes J->H No

Caption: Troubleshooting decision tree for solubility issues.

Frequently Asked Questions (FAQs)

What is the role of the nitro group in this compound? The nitro group is a potent electron-withdrawing group. It activates the pyridine ring, making it susceptible to attack by nucleophiles at the positions ortho and para to it. This is the key to its utility in SNAr reactions.[4][9]

Should I be concerned about moisture in my reaction? As a general best practice in organic synthesis, using anhydrous solvents and an inert atmosphere (N2 or Ar) is always recommended, particularly if your reaction involves strong bases (like NaH) or moisture-sensitive nucleophiles.[8]

My product is also poorly soluble. How does this affect my strategy? If the product precipitates upon formation, it can be advantageous, as it drives the reaction equilibrium forward. However, it can also make monitoring by TLC/LC-MS more challenging. Ensure you are sampling the entire heterogeneous mixture, not just the supernatant, to get an accurate assessment of the reaction's progress.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Google Scholar.
  • This compound | 79371-45-2. (2023). Smolecule.
  • Strategies for Organic Synthesis | Solubility of Things. University of Pittsburgh.
  • Managing poor solubility and instability issues in reactions. (2025). BenchChem.
  • Tackling solubility issues in organic synthesis.
  • Preparing Anhydrous Reagents and Equipment. (2015). JoVE.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • The Synthesis and Applications of Nitro Pyridine Deriv
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.

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Stability and degradation of N-tert-butyl-3-nitropyridin-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-tert-butyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Pyridine derivatives are crucial scaffolds in medicinal chemistry, valued for their potential to enhance metabolic stability, solubility, and bioavailability.[1][2][3][4][5] However, understanding their stability under various experimental conditions is paramount for reliable and reproducible results.

This document provides a comprehensive overview of the stability and degradation of this compound under acidic and basic conditions, presented in a question-and-answer format to directly address common challenges.

General Stability and Handling

Question: What are the general storage and handling recommendations for this compound?

Answer: this compound is a crystalline solid that is relatively stable at ambient temperatures when properly stored. To ensure its integrity, it should be protected from light, moisture, and significant temperature fluctuations. For long-term storage, we recommend keeping the compound in a tightly sealed, opaque container in a cool, dry, and dark environment. Like many nitroaromatic compounds, it may be susceptible to photodegradation upon prolonged exposure to UV light.[6]

Degradation Under Acidic Conditions

Question: My experiment is conducted under acidic conditions, and I'm observing a loss of my starting material. What is the likely degradation pathway?

Answer: Under acidic conditions, the most probable degradation pathway for this compound is the reduction of the 3-nitro group to a 3-amino group. This transformation is a well-documented reaction for aromatic nitro compounds in the presence of an acid and a reducing agent, which can sometimes be trace metals in your reaction setup.[7][8][9][10][11] The resulting product would be N2-tert-butylpyridine-2,3-diamine.

The mechanism involves a series of protonation and electron transfer steps. The acidic environment protonates the oxygen atoms of the nitro group, converting them into good leaving groups (water).

Question: How can I confirm if the nitro group is being reduced in my experiment?

Answer: To confirm the reduction of the nitro group, you can perform a comparative analysis of your reaction mixture over time using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). You should look for the appearance of a new peak with a mass corresponding to N2-tert-butylpyridine-2,3-diamine. The expected mass shift would be the loss of two oxygen atoms and the addition of two hydrogen atoms.

Additionally, you can intentionally perform a small-scale, controlled reduction using a standard protocol (e.g., tin(II) chloride in HCl) to generate the diamine product as a reference standard for comparison.

Question: I see the formation of a new, more polar compound in my HPLC analysis under acidic conditions. Could this be the reduced product?

Answer: Yes, it is highly likely. The conversion of a nitro group to an amino group significantly increases the polarity of the molecule. The resulting N2-tert-butylpyridine-2,3-diamine will have a shorter retention time on a reverse-phase HPLC column compared to the parent compound. Under acidic conditions, the newly formed amino group will be protonated, further increasing its polarity.[7]

Question: How can I minimize the reduction of the nitro group in my acidic reaction?

Answer: To minimize unwanted reduction, consider the following:

  • Reagent Purity: Ensure all your reagents and solvents are free from metal contaminants that could act as reducing agents.

  • Inert Atmosphere: If feasible, running your reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent certain reductive pathways.

  • Alternative Acid: If your protocol allows, you might explore using a non-reducing acid. However, the choice of acid is often dictated by the specific reaction you are performing.

Below is a diagram illustrating the primary degradation pathway under acidic conditions.

Acidic_Degradation Parent This compound Product N2-tert-butylpyridine-2,3-diamine Parent->Product Nitro Group Reduction Conditions Acidic Conditions (e.g., HCl, SnCl2)

Caption: Acid-catalyzed reduction of the nitro group.

Degradation Under Basic Conditions

Question: I am running a reaction under basic conditions and observing degradation of this compound. What are the potential degradation pathways?

Answer: The degradation of this compound under basic conditions is less straightforward than under acidic conditions. While 2-aminopyridines are generally stable, the presence of the electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack. Potential, though less common, pathways could include:

  • Hydrolysis of the Amine: Although unlikely under mild basic conditions, strong basic conditions and elevated temperatures could potentially lead to the hydrolysis of the C-N bond, cleaving the tert-butylamine group to yield 3-nitropyridin-2-ol.

  • Nucleophilic Aromatic Substitution: A strong nucleophile in your reaction mixture could potentially displace the nitro group or another substituent, although this is less favored on a pyridine ring compared to other activated aromatic systems.

It is also important to consider that the tert-butyl group is bulky and may sterically hinder some reactions.

Question: My reaction involves sodium hydroxide at an elevated temperature, and I see a new major peak in my chromatogram. What could it be?

Answer: Given the conditions of strong base and heat, the hydrolysis of the amino group to a hydroxyl group is a plausible degradation pathway. This would result in the formation of 3-nitropyridin-2-ol. You can use LC-MS to check for a product with the corresponding mass.

Question: How can I mitigate degradation under basic conditions?

Answer: To minimize degradation, consider these strategies:

  • Milder Base: If your reaction chemistry permits, use a milder, non-nucleophilic base.

  • Lower Temperature: Perform your reaction at the lowest effective temperature.

  • Shorter Reaction Time: Monitor your reaction closely and minimize the reaction time to reduce the exposure of the starting material to harsh conditions.

The following diagram outlines a potential degradation pathway under basic conditions.

Basic_Degradation Parent This compound Product 3-Nitropyridin-2-ol Parent->Product Hydrolysis Conditions Basic Conditions (e.g., NaOH, Heat)

Caption: Potential hydrolysis under strong basic conditions.

Experimental Protocols: Forced Degradation Study

To systematically investigate the stability of this compound, a forced degradation study is recommended.[12][13][14] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[13]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Protocol Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in acetonitrile/water Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Degradation (80°C, solid state) Prep->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by LC-MS at t=0, 2, 4, 8, 24h Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and quantify degradation products Analyze->Identify

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1M HCl. Incubate at 60°C.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples before injection. Analyze all samples by a validated stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: Can the tert-butyl group cleave under acidic conditions?

A1: While strong acidic conditions can lead to the cleavage of a tert-butyl group from a carbamate, its cleavage from an amine is less common under typical experimental conditions. However, under very harsh acidic conditions and high temperatures, this possibility should not be entirely ruled out.

Q2: Is this compound susceptible to oxidation?

A2: Yes, the pyridine ring and the amino group can be susceptible to oxidation.[6] A forced degradation study including an oxidizing agent like hydrogen peroxide is essential to evaluate this potential degradation pathway.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating HPLC method with UV detection is the most common and robust technique for routine analysis.[15] For identification of unknown degradation products, LC-MS is indispensable. For absolute purity determination without a reference standard, Quantitative NMR (qNMR) is a powerful tool.[15]

Q4: Where can I find more information on forced degradation studies?

A4: The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide the regulatory framework for stability testing and forced degradation studies.[13]

Summary of Potential Degradation Products

ConditionPotential Degradation ProductChemical Transformation
Acidic N2-tert-butylpyridine-2,3-diamineReduction of the nitro group
Basic 3-Nitropyridin-2-olHydrolysis of the amino group
Oxidative N-oxide or ring-opened productsOxidation of the pyridine nitrogen or ring

This technical support guide is intended to provide a foundational understanding of the stability and degradation of this compound. For project-specific challenges, we recommend consulting detailed analytical data and considering the specific reaction conditions.

References

  • Side Chain Reduction: Nitro Groups - csbsju - College of Saint Benedict. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018-10-08). Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Reduction of Nitro groups. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022-12-24). Available at: [Link]

  • US2643256A - Preparation of 2-aminopyridine and 2-aminoquinoline - Google Patents.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023-07-06). Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available at: [Link]

  • Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available at: [Link]

  • Cas 1235305-63-1,N-(tert-butyl) - LookChem. Available at: [Link]

  • VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Available at: [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. (2024-11-02). Available at: [Link]

  • A sensitive analytical procedure for the detection of N-nitrosamides via their alkylating activity - PubMed. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Available at: [Link]

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Technical Support Center: LC-MS Analysis of N-tert-butyl-3-nitropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-tert-butyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges through a curated set of frequently asked questions and troubleshooting guides, grounded in established scientific principles and practical laboratory experience.

Section 1: Understanding the Synthesis and Potential Byproducts

The synthesis of this compound is a cornerstone reaction for creating various pharmaceutical intermediates. The primary reaction is a nucleophilic aromatic substitution (SNAr) where tert-butylamine displaces a leaving group, typically a halogen, from a nitropyridine precursor. While seemingly straightforward, this process can yield a variety of byproducts that complicate downstream applications and regulatory compliance.

FAQ 1: What is the expected reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitro group at the 3-position.[1][2] This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the departure of the leaving group, usually a halide like chloride, to yield the final product.[1][3]

To visualize this process, consider the following reaction pathway:

SNAr_Mechanism Reactants 2-Chloro-3-nitropyridine + tert-Butylamine TransitionState Meisenheimer Complex (Resonance Stabilized) Reactants->TransitionState Nucleophilic Attack Products This compound + HCl TransitionState->Products Leaving Group Departure

Caption: Generalized SNAr mechanism for the synthesis of this compound.

FAQ 2: What are the common starting materials and what potential impurities might they introduce?

The most common starting material is 2-chloro-3-nitropyridine. Impurities in this starting material can carry through the reaction or lead to the formation of additional byproducts. For instance, isomers such as 2-chloro-5-nitropyridine or 3-nitro-4-chloropyridine could be present. These isomers will react with tert-butylamine to produce isomeric products that can be difficult to separate from the desired compound.

Another potential source of impurities is the tert-butylamine itself. Over time, it can degrade or absorb atmospheric carbon dioxide to form carbamates.

FAQ 3: What are the most likely byproducts of this reaction?

Several byproducts can form during the synthesis of this compound. Understanding these potential impurities is the first step in developing a robust analytical method for their detection.

Byproduct Potential Cause Expected m/z [M+H]+
Unreacted 2-chloro-3-nitropyridineIncomplete reaction159.0
Di-tert-butylated pyridineReaction with a di-substituted pyridine impurity252.2
Hydroxypyridine derivativeHydrolysis of the starting material or product141.0
N-nitroso-tert-butylamineReaction of tert-butylamine with nitrous acid (if present)117.1

This table provides a summary of potential byproducts and their expected protonated molecular weights, which are crucial for their identification by LC-MS.

It is also important to consider the possibility of dimerization or polymerization of the starting material or product, especially under harsh reaction conditions.

Section 2: LC-MS Method Development and Troubleshooting

A well-developed LC-MS method is essential for the accurate identification and quantification of the main product and its byproducts. The following section provides guidance on method development and troubleshooting common issues.

Experimental Protocol: A Starting Point for LC-MS Analysis

This protocol provides a general starting point for the analysis of this compound and its byproducts. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This will elute compounds with a wide range of polarities.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 100-500.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.[5]
Troubleshooting Guide

Even with a well-designed method, challenges can arise. This troubleshooting guide addresses some of the most common issues encountered during the LC-MS analysis of this compound.

Troubleshooting_Flowchart Start Problem Observed PoorPeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Start->PoorPeakShape LowSignal Low Signal Intensity Start->LowSignal GhostPeaks Ghost Peaks or Carryover Start->GhostPeaks MassInaccuracy Mass Inaccuracy Start->MassInaccuracy CheckColumn Check Column Health (Replace if necessary) PoorPeakShape->CheckColumn Possible Cause MobilePhase Optimize Mobile Phase pH (Consider buffer) PoorPeakShape->MobilePhase Possible Cause SampleOverload Reduce Sample Concentration PoorPeakShape->SampleOverload Possible Cause IonSource Clean Ion Source LowSignal->IonSource Possible Cause TuneMS Tune and Calibrate Mass Spectrometer LowSignal->TuneMS Possible Cause MatrixEffects Investigate Ion Suppression (Dilute sample, improve cleanup) LowSignal->MatrixEffects Possible Cause WashMethod Improve Wash Method (Stronger solvent, longer wash) GhostPeaks->WashMethod Possible Cause CheckInjector Clean Injector and Sample Loop GhostPeaks->CheckInjector Possible Cause CalibrateMS Calibrate Mass Spectrometer MassInaccuracy->CalibrateMS Primary Solution

Caption: A troubleshooting flowchart for common LC-MS issues.

FAQ 4: My peaks are tailing. What could be the cause?

Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.

  • Solution 1: Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. However, be aware that TEA can cause ion suppression in the mass spectrometer.

  • Solution 2: Column Choice: Consider using a column with a different stationary phase, such as one that is end-capped or has a hybrid particle technology, which has fewer exposed silanol groups.

  • Solution 3: pH Adjustment: Increasing the pH of the mobile phase can deprotonate the silanol groups, reducing their interaction with the basic analyte. However, ensure the pH is compatible with the stability of your column.

FAQ 5: I am seeing a very low signal for my main product. What should I check?

Low signal intensity can be a frustrating problem with several potential causes.

  • Ion Suppression: The presence of co-eluting compounds from the reaction matrix can compete with your analyte for ionization, leading to a reduced signal.[6][7] This is a common phenomenon known as ion suppression.[6][7] To diagnose this, you can perform a post-column infusion experiment. To mitigate ion suppression, you can try diluting your sample, improving your sample cleanup procedure, or adjusting your chromatography to separate the analyte from the interfering compounds.[7]

  • Source Contamination: A dirty ion source can significantly reduce sensitivity.[8] Regularly cleaning the ion source components, such as the capillary and skimmer, is crucial for maintaining optimal performance.[8]

  • Incorrect MS Parameters: Ensure that the mass spectrometer is properly tuned and calibrated. The voltages on the capillary, lenses, and detector should be optimized for your specific compound.

FAQ 6: I am observing unexpected peaks in my chromatogram that are not present in my sample. What are they?

These are likely "ghost peaks" resulting from carryover from previous injections.

  • Injector Carryover: The sample loop and injector needle can be sources of carryover. A thorough wash cycle with a strong solvent between injections is necessary to minimize this.

  • Column Carryover: Highly retained compounds from previous analyses can slowly elute in subsequent runs. A column wash with a strong solvent at the end of each analytical sequence is recommended.

Section 3: Data Interpretation and Structural Elucidation

Once you have acquired high-quality LC-MS data, the next step is to interpret the spectra to identify the byproducts.

FAQ 7: How can I confirm the identity of a potential byproduct?

The molecular weight obtained from the mass spectrum is the first piece of evidence. However, for unambiguous identification, further experiments are often necessary.

  • Tandem Mass Spectrometry (MS/MS): By isolating the ion of interest and fragmenting it, you can obtain a fragmentation pattern that is characteristic of the molecule's structure. For example, the fragmentation of this compound would likely involve the loss of the tert-butyl group or the nitro group.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of an ion. This can help to distinguish between isomers or compounds with the same nominal mass.

  • Reference Standards: The most definitive way to confirm the identity of a byproduct is to synthesize or purchase a reference standard and compare its retention time and mass spectrum to that of the unknown peak in your sample.

FAQ 8: What are some characteristic fragmentation patterns I should look for?

The fragmentation of nitropyridine compounds in the mass spectrometer can provide valuable structural information.

  • Loss of NO2: A neutral loss of 46 Da is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of the Alkyl Group: For this compound, the loss of the tert-butyl group (a neutral loss of 56 Da) would be a prominent fragment.

  • Ring Cleavage: The pyridine ring itself can fragment, although this is typically less common under soft ionization conditions like ESI.

By carefully examining the fragmentation patterns of the unknown peaks and comparing them to the fragmentation of the main product and known compounds, you can piece together the structures of the byproducts.

References

  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Pharmaceutical Technology. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Journal of Applied Bioanalysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Agilent. (2024, August 12). LC/MS Troubleshooting Guide.
  • LCGC International. (2025, October 27). LC-MS Troubleshooting: From Frustration to Fix.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49–58.
  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Waters. (n.d.). Understanding Ion Suppression in LC-MS Analysis.
  • National Institutes of Health. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ.
  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.

Sources

Optimizing temperature and reaction time for N-tert-butyl-3-nitropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-butyl-3-nitropyridin-2-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to optimize your reaction conditions, specifically focusing on temperature and reaction time to maximize yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic tert-butylamine attacks the electron-deficient pyridine ring of 2-chloro-3-nitropyridine at the C2 position, leading to the displacement of the chloride leaving group.

The electron-withdrawing nitro group (-NO2) at the C3 position plays a crucial role by activating the pyridine ring for nucleophilic attack, thereby facilitating the reaction.[1]

SNAr_Mechanism 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-chloro-3-nitropyridine->Meisenheimer_Complex + tert-butylamine tert-butylamine tert-butylamine tert-butylamine->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product - Cl- HCl HCl Meisenheimer_Complex->HCl - H+ from amine

Caption: General mechanism for the SNAr synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and solvents for this synthesis?

A1: The standard starting materials are 2-chloro-3-nitropyridine and tert-butylamine.[2] Common solvents are polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or alcohols such as ethanol.[1] The choice of solvent can influence the reaction rate and solubility of the reactants.

Q2: Is a base required for this reaction?

A2: Yes, a base is typically used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Common choices include tertiary amines like triethylamine (TEA) or inorganic bases such as potassium carbonate.[1] Using a slight excess of tert-butylamine can also serve this purpose, though it may complicate purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable mobile phase would be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The disappearance of the starting material spot (2-chloro-3-nitropyridine) and the appearance of the product spot indicate the progression of the reaction. Visualization can be done under UV light.

Q4: What are the expected physical properties of the product?

A4: this compound is a solid at room temperature. While specific data can vary, related compounds like 2-amino-3-nitropyridine appear as yellow crystals.[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Causes Potential Causes cluster_Solutions Solutions Low_Yield Low or No Product Yield Low_Yield_Causes Insufficient activation Low temperature Short reaction time Steric hindrance Reagent degradation Low_Yield->Low_Yield_Causes Impure_Product Impure Product/ Multiple Spots on TLC Impurity_Causes Side reactions Unreacted starting material Product decomposition Impure_Product->Impurity_Causes Optimize_Temp_Time Optimize Temperature & Time (see Table 1) Low_Yield_Causes->Optimize_Temp_Time Check_Reagents Verify Reagent Quality (fresh tert-butylamine) Low_Yield_Causes->Check_Reagents Adjust_Stoichiometry Adjust Stoichiometry (excess of one reagent) Low_Yield_Causes->Adjust_Stoichiometry Impurity_Causes->Optimize_Temp_Time Purification Optimize Purification (Recrystallization/Column) Impurity_Causes->Purification Control_Conditions Control Reaction Conditions (inert atmosphere) Impurity_Causes->Control_Conditions

Caption: A workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Several factors can contribute to low or no product yield:

  • Insufficient Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the reaction rate.[4]

  • Inadequate Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction by TLC until the starting material is consumed.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the nucleophilic attack. Higher temperatures and longer reaction times may be necessary to overcome this.[4]

  • Reagent Quality: Ensure that the 2-chloro-3-nitropyridine is pure and the tert-butylamine has not degraded. Tert-butylamine can be volatile and hygroscopic.

Solutions:

  • Optimize Temperature and Reaction Time: Refer to the table below for suggested starting points. A systematic approach of incrementally increasing the temperature and monitoring the reaction over time is recommended.

  • Use a slight excess of tert-butylamine: Using 1.1 to 1.5 equivalents of tert-butylamine can help drive the reaction to completion.

  • Solvent Choice: If the reaction is slow in a less polar solvent like ethanol, switching to a more polar aprotic solvent such as DMF or DMSO can accelerate the reaction rate.[4]

Problem 2: Presence of Multiple Spots on TLC, Indicating an Impure Product

Q: My TLC plate shows multiple spots in the product lane. What are these impurities and how can I minimize them?

A: The presence of multiple spots suggests side reactions or incomplete conversion.

  • Unreacted Starting Material: If one of the initial spots corresponds to 2-chloro-3-nitropyridine, the reaction has not gone to completion. Extend the reaction time or increase the temperature.

  • Side Products:

    • Hydrolysis: If there is moisture in the reaction, the 2-chloro-3-nitropyridine can hydrolyze to form 2-hydroxy-3-nitropyridine. Ensure all glassware is dry and use anhydrous solvents.[4]

    • Reaction with Solvent: At high temperatures, some solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with tert-butylamine, leading to the formation of N,N-dimethyl-3-nitropyridin-2-amine.[4] If this is suspected, consider using a more stable solvent like DMSO.

Solutions:

  • Control Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Optimize Purification: If minor impurities are unavoidable, focus on optimizing the purification process.

IV. Optimization of Reaction Parameters

The interplay between temperature and reaction time is critical for maximizing the yield of this compound. The following table provides illustrative starting points for optimization.

Temperature (°C)Reaction Time (hours)Expected Outcome
Room Temperature24 - 48Slower reaction rate, may result in incomplete conversion but potentially fewer side products.
50 - 608 - 16Moderate reaction rate, a good starting point for optimization to balance yield and purity.
80 - 1002 - 6Faster reaction rate, likely to achieve high conversion but may increase the risk of side product formation.
Reflux1 - 4Very fast reaction, but a higher chance of product decomposition or side reactions.

Note: These are general guidelines. Optimal conditions should be determined empirically for your specific setup.

V. Experimental Protocols

Detailed Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq) and your chosen solvent (e.g., acetonitrile, 10 mL per gram of starting material).

  • Reagent Addition: Add triethylamine (1.2 eq) to the flask, followed by the dropwise addition of tert-butylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols
  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent. Good solvent choices for amine compounds can include ethanol, or a mixture of a polar and non-polar solvent like ethyl acetate/hexane.[5]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with a nonpolar solvent mixture (e.g., hexane/ethyl acetate).

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • To prevent streaking of the amine product on the silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[6]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

VI. References

  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from Benchchem website.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate.

  • Benchchem. (n.d.). Optimizing reaction conditions for selective substitution at C4 of 2,4-Dichloro-3-nitropyridine. Retrieved from Benchchem website.

  • Smolecule. (2023). Buy this compound | 79371-45-2. Retrieved from Smolecule website.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage website.

  • Molecules. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from MDPI website.

  • Molecules. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from MDPI website.

  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.

  • LookChem. (n.d.). Cas 1235305-63-1,N-(tert-butyl). Retrieved from LookChem website.

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved from Google Patents website.

  • Molecules. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from MDPI website.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Retrieved from Benchchem website.

  • Chemistry. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Retrieved from Wiley Online Library.

  • The Journal of Physical Chemistry A. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from ACS Publications.

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 2-Chloro-3-nitropyridine. Retrieved from IUCr website.

  • Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from Google Patents website.

  • University of York. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. Retrieved from University of York Research Repository.

  • Chemwhat. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from Chemwhat website.

  • Journal of Chromatography A. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from PubMed.

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds. Retrieved from Google Patents website.

  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Retrieved from Benchchem website.

  • Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. Retrieved from Benchchem website.

  • ChemicalBook. (2022). Application of tert-Butylamine. Retrieved from ChemicalBook website.

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from Reddit.

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from ChemRxiv.

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from Reddit.

  • Pharmaceuticals. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from MDPI website.

  • ResearchGate. (n.d.). Optimization of the reaction conditions to prepare 2-phenylselenopheno[2,3-b]pyridine 4a a. Retrieved from ResearchGate.

  • ChemicalBook. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9. Retrieved from ChemicalBook website.

  • Wikipedia. (n.d.). tert-Butylamine. Retrieved from Wikipedia.

  • ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis. Retrieved from ChemicalBook website.

  • Santa Cruz Biotechnology. (n.d.). tert-Butylamine. Retrieved from Santa Cruz Biotechnology website.

  • BLD Pharm. (n.d.). 26820-68-8|N-Butyl-3-nitropyridin-2-amine|BLD Pharm. Retrieved from BLD Pharm website.

  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website.

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from PubChem.

Sources

Technical Support Center: Selective Amination of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective amination of nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high yields of mono-aminated products while minimizing common side reactions, particularly di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amination of nitropyridines?

The amination of nitropyridines, especially those bearing a good leaving group like a halogen, typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This is a two-step addition-elimination process. First, the amine nucleophile attacks the electron-deficient pyridine ring at a carbon atom bearing the leaving group. This initial attack is usually the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.[1][3] In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product.[3]

Q2: Why is my amination reaction showing low or no conversion?

Several factors can contribute to low conversion:

  • Insufficient activation: The pyridine ring may not be sufficiently activated towards nucleophilic attack. The position and number of electron-withdrawing groups, like the nitro group, are critical.[3][4]

  • Poor leaving group: The efficiency of the SNAr reaction is dependent on the nature of the leaving group. Generally, the order of leaving group ability in SNAr reactions is F > NO2 > Cl ≈ Br > I.[5]

  • Low nucleophilicity of the amine: Sterically hindered or electron-poor amines can be poor nucleophiles, leading to slow or no reaction.[6]

  • Inappropriate reaction conditions: Temperature, solvent, and the presence or absence of a base can significantly impact the reaction rate. Many aminations require heating to proceed at a reasonable rate.[2][7]

Q3: At which position on the nitropyridine ring will the amination occur?

The regioselectivity of amination on nitropyridines is primarily governed by electronic effects. Nucleophilic attack is favored at positions ortho or para to the electron-withdrawing nitro group and the ring nitrogen.[8][9][10] This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[3][10] For di-substituted pyridines, steric hindrance can also play a role in directing the incoming nucleophile to the less hindered position.[8][11]

Troubleshooting Guide: Preventing Di-substitution

One of the most common challenges in the amination of di-halo or other multiply-activated nitropyridines is controlling the reaction to achieve selective mono-substitution and avoid the formation of di-substituted byproducts.

Problem: I am observing significant amounts of di-substituted product in my reaction mixture.

This issue arises when the mono-aminated product is sufficiently reactive to undergo a second amination reaction under the same conditions. Here’s a systematic approach to troubleshoot and minimize di-substitution:

Step 1: Analyze the Reactivity of Your Substrate and Product

The mono-aminated product can sometimes be more reactive than the starting material, especially if the newly introduced amino group does not significantly deactivate the ring towards further nucleophilic attack.

  • Electronic Effects: An amino group is generally considered an activating group in electrophilic aromatic substitution, but its effect in nucleophilic aromatic substitution on an already electron-deficient ring can be complex. It can either decrease or, in some cases, not significantly diminish the ring's electrophilicity.

  • Leaving Groups: If the two leaving groups on your starting nitropyridine have different reactivities (e.g., a fluorine and a chlorine), the more labile group will react first. The second substitution will then be harder to achieve, which can be advantageous for selectivity.[5]

Step 2: Control the Stoichiometry of the Amine

This is the most critical parameter for preventing di-substitution.

  • Recommendation: Use a stoichiometric amount or a slight excess (1.0 - 1.2 equivalents) of the amine relative to the di-halo-nitropyridine.[3] Using a large excess of the amine will significantly increase the rate of the second substitution, leading to the di-aminated product.[12]

Step 3: Optimize Reaction Temperature and Time

The rate of the second substitution is often more sensitive to temperature than the first.

  • Recommendation:

    • Start by running the reaction at a lower temperature (e.g., room temperature or even 0 °C if the reaction is sufficiently fast) and carefully monitor its progress.

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear.[3][7][11]

Step 4: Consider the Order of Addition

The way the reagents are mixed can influence the local concentration of the nucleophile.

  • Recommendation: Employ a slow addition of the amine to the solution of the di-halo-nitropyridine. This maintains a low concentration of the amine throughout the reaction, favoring the mono-amination of the more reactive starting material over the subsequent amination of the product.

Step 5: Choice of Solvent and Base

The reaction medium and the base used can influence the relative rates of the mono- and di-substitution reactions.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. However, for better control, a less polar solvent or an alcohol might be beneficial.[7]

  • Base: If a base is required to neutralize the acid formed during the reaction (e.g., HCl), use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine.[3] The choice and amount of base should be optimized to facilitate the desired reaction without promoting side reactions.

Troubleshooting Workflow Diagram

Caption: A stepwise approach to troubleshooting di-substitution.

Protocols

Protocol 1: General Procedure for Selective Mono-amination of a Di-halo-nitropyridine

This protocol provides a starting point for the selective mono-amination of a di-halo-nitropyridine and should be optimized for specific substrates.

Materials:

  • Di-halo-nitropyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Non-nucleophilic base (e.g., triethylamine, 1.2 equiv, if necessary)

  • Anhydrous solvent (e.g., ethanol, THF, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the di-halo-nitropyridine in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of the amine (1.1 equivalents) and the non-nucleophilic base (if required) in the same solvent.

  • With vigorous stirring, add the amine solution dropwise to the di-halo-nitropyridine solution at room temperature over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).

  • Once the starting material is consumed and before significant formation of the di-substituted product is observed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7][11]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.[7]

Reaction Scheme: Mono-amination of a Di-halo-nitropyridine

ReactionScheme Substrate Di-halo-nitropyridine Product Mono-amino-halo-nitropyridine Substrate->Product Solvent, Base (optional) Low Temperature, Controlled Addition Amine + R-NH2 (1.1 eq) Byproduct + Di-amino-nitropyridine (minor) Product->Byproduct Excess Amine Higher Temperature

Caption: General reaction scheme for selective mono-amination.

Comparative Data

The success of selective mono-amination is highly dependent on the substrate and reaction conditions. The following table provides a generalized comparison of expected outcomes under different conditions.

ParameterConditionExpected Outcome for Mono-substitutionRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsHigh SelectivityLimits the availability of the nucleophile for the second substitution.
> 2.0 equivalentsLow SelectivityDrives the reaction towards the di-substituted product.
Temperature Low (0 °C to RT)Higher SelectivityThe activation energy for the second substitution is often higher.
High (Reflux)Lower SelectivityProvides sufficient energy for both substitution reactions to occur readily.
Amine Addition Slow, dropwiseHigh SelectivityMaintains a low instantaneous concentration of the amine.
Rapid, all at onceLow SelectivityHigh local concentration of amine promotes di-substitution.

References

  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine - Benchchem.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - ECHEMI.
  • A Multifunctional Reagent Designed for the Site-Selective Amin
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Nucleophilic arom
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? - ECHEMI.
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  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Why does nucleophilic aromatic substitution occur
  • Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine - Benchchem.
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines - Benchchem.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin

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Troubleshooting unexpected NMR shifts in N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-tert-butyl-3-nitropyridin-2-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this and structurally related compounds. Here, we address common issues related to unexpected NMR spectral data, providing in-depth troubleshooting guides and validated protocols to ensure the integrity of your results.

Troubleshooting Guide: Unexpected NMR Shifts

This section is structured in a question-and-answer format to directly address specific anomalies you may encounter during the NMR analysis of this compound.

Q1: Why are the chemical shifts of my pyridine ring protons significantly downfield from the expected values?

Answer:

A significant downfield shift (deshielding) of all three aromatic protons (H-4, H-5, and H-6) is a classic indicator of protonation at the pyridine ring nitrogen.

Causality: The lone pair of electrons on the pyridine nitrogen is part of the aromatic system. Upon protonation, a positive charge is formally placed on the nitrogen, which inductively withdraws electron density from the entire ring. This reduces the electron shielding around the ring protons, causing their resonance signals to shift to a higher frequency (downfield). This effect is well-documented for pyridine and its derivatives.[1][2]

Troubleshooting Steps:

  • Suspect Acidic Contamination: The most common cause is the presence of trace acidic impurities in your sample or the NMR solvent (e.g., trifluoroacetic acid from purification, HCl from a salt formation).

  • Solvent Check: Prepare a blank sample using only the deuterated solvent and a small amount of an internal standard. Check for any acidic contaminants.

  • Neutralization: If acidity is suspected, prepare a fresh sample and add a small particle of anhydrous potassium carbonate (K₂CO₃) to the NMR tube. Let it sit for a few minutes before acquiring the spectrum. The basic K₂CO₃ will neutralize trace acid without significantly affecting the spectrum.

  • Re-purification: If the issue persists, the impurity may be within your sample. Consider re-purifying the compound via column chromatography using a neutralized silica gel or by recrystallization.

Q2: My ¹H NMR spectrum shows more than the expected four signals (3 aromatic, 1 NH, 1 t-Butyl). What could be the cause?

Answer:

The appearance of extra signals can be attributed to several factors, ranging from simple impurities to more complex chemical phenomena.

Potential Causes & Verification:

  • Residual Solvents: The most common "extra peaks" are from residual non-deuterated solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane).

    • Verification: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvent impurities.[3][4][5]

  • Starting Material/Reagent Impurity: Incomplete reaction or purification can leave residual starting materials (e.g., 2-chloro-3-nitropyridine) or reagents.

    • Verification: Run a ¹H NMR of your starting materials under the same conditions for direct comparison. Cross-reference with purity analysis from LC-MS or GC-MS.

  • Presence of a Regioisomer: Depending on the synthetic route, formation of an isomeric product, such as N-tert-butyl-5-nitropyridin-2-amine, is possible. This isomer would have a distinct set of aromatic proton signals.

    • Verification: This requires careful 2D NMR analysis (COSY, HSQC, HMBC) to establish the connectivity of the protons and carbons. The coupling patterns in a COSY spectrum would definitively differentiate between the regioisomers.

  • Tautomerism: 2-aminopyridines can theoretically exist in an imino tautomeric form. While the amino form is overwhelmingly favored for simple 2-aminopyridines, strong electronic effects or specific solvent interactions could potentially stabilize the imino tautomer.[6][7] However, this is a less likely cause for distinct, sharp extra peaks at room temperature due to the high energy barrier for this transformation.[7]

    • Verification: Variable temperature (VT) NMR may show coalescence or changes in the relative integration of the signals if a dynamic equilibrium is present.

G start Extra Signals Observed in ¹H NMR check_solvent Compare shifts to known solvent tables start->check_solvent check_sm Compare to starting material spectra check_solvent->check_sm No Match is_solvent Residual Solvent check_solvent->is_solvent Match Found run_2d Acquire 2D NMR (COSY, HMBC) check_sm->run_2d No Match is_sm Starting Material or Impurity check_sm->is_sm Match Found is_isomer Regioisomer Present run_2d->is_isomer Connectivity Confirms Different Structure is_dynamic Potential Dynamic Process (e.g., Tautomer) run_2d->is_dynamic Ambiguous Connectivity

Caption: A decision tree for troubleshooting extra NMR signals.

Q3: The signal for the tert-butyl group is broad, not a sharp singlet. Why?

Answer:

A sharp singlet is expected for the nine equivalent protons of the tert-butyl group due to free rotation.[8][9] Broadening of this signal often points to restricted rotation around the C2-N(H) bond.

Causality: The bulky tert-butyl group and the adjacent nitro group can sterically hinder free rotation around the C-N bond. If this rotation is slow on the NMR timescale (milliseconds), it can lead to different magnetic environments for the methyl groups, resulting in signal broadening or even the appearance of multiple distinct signals at low temperatures.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the definitive experiment.

    • Increase Temperature: If the peak sharpens upon heating, it confirms that you are observing a dynamic process of restricted rotation. At a sufficiently high temperature (the coalescence temperature), the rotation becomes fast enough on the NMR timescale to average the environments, resulting in a sharp singlet.

    • Decrease Temperature: Cooling the sample may resolve the broad peak into two or more distinct signals corresponding to different rotamers.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C chemical shifts for this compound in a standard solvent like CDCl₃?

A: Based on the structure and substituent effects, the following are approximate expected chemical shifts. The nitro group is a strong electron-withdrawing group, which deshields nearby protons and carbons, while the amino group is electron-donating.[10]

Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Rationale
tert-Butyl (9H, s)~1.5 - 1.6~30 (CH₃), ~55 (Cq)Typical range for t-butyl groups attached to nitrogen.[8][11]
NH (1H, br s)~8.5 - 9.5N/ABroad due to exchange; downfield due to intramolecular H-bonding with the nitro group.
H-4 (1H, dd)~8.2 - 8.4~135Downfield due to proximity to the electron-withdrawing nitro group.
H-5 (1H, dd)~7.0 - 7.2~118Least affected proton, expected to be the most upfield of the aromatic signals.
H-6 (1H, dd)~8.3 - 8.5~150Strongly deshielded by the adjacent electronegative pyridine nitrogen.[12]
C-2N/A~158Carbon attached to two nitrogen atoms.
C-3N/A~130Carbon attached to the nitro group.

Note: Actual shifts can vary based on concentration and exact solvent conditions. A publicly available spectrum shows ¹³C shifts in a CDCl₃:DMSO mix.[13]

Q: Can long-range coupling be observed in the aromatic region?

A: Yes. In addition to the expected ortho (³J) couplings between H-4/H-5 and H-5/H-6, it is possible to observe smaller meta (⁴J) coupling between H-4 and H-6 (~2-3 Hz).[14] This would result in the H-4 and H-6 signals appearing as a doublet of doublets, rather than simple doublets.

Experimental Protocols

Best Practices for NMR Sample Preparation

Following a standardized protocol is critical for obtaining reproducible, high-quality NMR data and avoiding many of the issues described above.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Weighing: Accurately weigh 5-10 mg of your purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ with 0.03% TMS, or DMSO-d₆) to the vial.

  • Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or brief, gentle sonication if necessary. A clear, particulate-free solution is essential.

  • Transfer to NMR Tube: To remove any microscopic dust or fibers, use a clean Pasteur pipette with a small plug of cotton or glass wool at the tip to transfer the solution into a high-quality NMR tube.

  • Acquisition: Place the tube in the spectrometer, lock, and shim the instrument carefully to obtain optimal resolution and lineshape before acquiring your spectra.

References

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • PMC. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitropyridin-3-amine. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(TERT.-BUTYLAMINO)-3-NITROPYRIDINE. Retrieved from [Link]

  • RSC Publishing. (n.d.). An NMR study of the tautomerism of 2-acylaminopyridines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Retrieved from [Link]

  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Hindawi. (n.d.). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? Retrieved from [Link]

  • ResearchGate. (n.d.). An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • PubMed. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (2012). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-tert-butyl-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the scalable production of this key intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure robust and reproducible outcomes.

Introduction: The Synthetic Pathway and Its Challenges

This compound is a crucial building block in pharmaceutical and agrochemical research.[1] The most common and scalable synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and tert-butylamine.[2][3] The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. This makes the chlorine atom at the 2-position an excellent leaving group.[2]

Despite the straightforward nature of this reaction on paper, scaling up the synthesis presents several challenges, including controlling reaction exotherms, minimizing impurity formation, and achieving high, consistent yields. This guide provides a structured approach to identifying and resolving these issues.

Reaction Workflow Overview

G cluster_start Starting Materials cluster_reaction S N Ar Reaction cluster_workup Work-up & Purification A 2-Chloro-3-nitropyridine C Solvent & Base Selection (e.g., Ethanol, Et3N) A->C B tert-Butylamine B->C D Controlled Temperature (e.g., 80°C - Reflux) C->D Reaction Mixture E Solvent Removal D->E Crude Product F Extraction E->F G Crystallization / Chromatography F->G H This compound (Final Product) G->H Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.

Low Reaction Yield

Question: My reaction yield is consistently below expectations (<70%). What are the likely causes, and how can I improve it?

Answer: Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here are the key factors to investigate:

  • Reaction Temperature: The SNAr reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products or side-reactions. An optimal temperature is typically between 80°C and the reflux temperature of the chosen solvent.[2] It is crucial to maintain consistent internal temperature control, especially during scale-up.

  • Choice of Base and Solvent: The base plays a critical role in scavenging the HCl generated during the reaction. Triethylamine (Et₃N) is a common choice, but if yields are low, consider a stronger, non-nucleophilic base. The solvent choice is equally important. While polar aprotic solvents like DMSO can accelerate SNAr reactions, alcohols like ethanol or isopropanol are often preferred for scalability due to easier work-up and better solubility profiles for the final product.[2]

  • Moisture Control: The presence of water can lead to the hydrolysis of the starting material, 2-chloro-3-nitropyridine, to form 3-nitro-2-pyridone, a common impurity that is difficult to remove. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Stoichiometry and Quality: Use a slight excess (1.1-1.2 equivalents) of tert-butylamine to ensure the complete consumption of the limiting reagent, 2-chloro-3-nitropyridine. Verify the purity of your starting materials, as impurities can inhibit the reaction or introduce unwanted side products.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed q1 Are starting materials pure? (>98% by HPLC/GC) start->q1 s1 Purify starting materials (distillation/recrystallization) q1->s1 No q2 Is the system anhydrous? q1->q2 Yes s1->q1 s2 Use anhydrous solvent. Dry glassware thoroughly. q2->s2 No q3 Is reaction temperature optimal? (Monitor internal temp) q2->q3 Yes s2->q2 s3 Optimize temperature. Start at 80°C and adjust. q3->s3 No q4 Is base/solvent choice correct? q3->q4 Yes s3->q3 s4 Screen alternative bases (e.g., K2CO3) or solvents (e.g., IPA, DMSO). q4->s4 No end_node Yield Improved q4->end_node Yes s4->q4

Caption: A step-by-step guide to troubleshooting low reaction yields.

Impurity Formation

Question: I'm observing persistent impurities in my final product. What are they, and how can I prevent their formation?

Answer: Impurity profiling is critical for developing a robust process. The primary impurities in this synthesis arise from side reactions or contaminants in the starting materials.

Impurity NamePotential OriginMitigation Strategy
3-Nitro-2-pyridone Hydrolysis of 2-chloro-3-nitropyridine due to moisture.Ensure strictly anhydrous conditions. Use dry solvents and inert atmosphere (N₂ or Ar).
Isomeric Aminopyridines If starting 2-chloro-3-nitropyridine contains isomers (e.g., 2-chloro-5-nitropyridine).Use highly pure starting materials. Analyze incoming raw materials by HPLC or GC-MS.
Di-tert-butylated products Reaction with other activated positions on the pyridine ring (less common).Maintain strict temperature control. Avoid using a large excess of tert-butylamine.
Unreacted 2-chloro-3-nitropyridine Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient mixing. Use a slight excess of tert-butylamine.

Purification via recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) is often effective at removing these impurities. For stubborn impurities, flash column chromatography on silica gel may be necessary.[2]

Scalability Challenges

Question: When scaling the reaction from 10 g to 1 kg, I'm encountering significant exotherms and mixing issues. How can I manage this?

Answer: Scalability issues are common when moving from lab to pilot scale. The SNAr reaction is exothermic, and heat management is paramount.

  • Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Use a jacketed reactor with a reliable temperature control unit.

  • Controlled Reagent Addition: Instead of adding all reagents at once, add the tert-butylamine solution dropwise to the solution of 2-chloro-3-nitropyridine at the target reaction temperature. This allows for better control of the heat generated.

  • Agitation: Inadequate mixing can lead to localized "hot spots," increasing impurity formation and posing a safety risk. Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) to maintain a homogenous mixture.

  • Process Safety Analysis: Before performing a large-scale reaction, a thorough safety analysis is recommended. Techniques like Differential Scanning Calorimetry (DSC) can help quantify the heat of reaction and determine the onset temperature for thermal runaway.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. It involves two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of tert-butylamine attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 2-Chloro-3-nitropyridine I1 σ-complex (Resonance Stabilized) R1->I1 + tert-Butylamine R2 tert-Butylamine P1 This compound I1->P1 - Cl⁻ P2 Cl⁻

Caption: The SNAr mechanism for the formation of the target compound.

Q2: Why is the substitution favored at the C-2 position?

The regioselectivity is governed by the electronic effects of the nitro group. The nitro group is strongly electron-withdrawing through both resonance and inductive effects. It activates the positions ortho (C-2) and para (C-6) to it for nucleophilic attack.[4] The inductive effect, which is distance-dependent, strongly depletes electron density at the adjacent C-2 position, making it the most electrophilic site and thus the primary target for the nucleophile.[4]

Q3: What are the primary safety concerns for this reaction?

  • Exothermicity: As discussed, the reaction can generate significant heat. Uncontrolled exotherms can lead to a runaway reaction, especially at scale.

  • Reagent Handling: 2-chloro-3-nitropyridine is an irritant. Tert-butylamine is flammable and corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[5]

  • Pressure Build-up: If the reaction is run in a sealed vessel, the exotherm can cause the solvent to boil, leading to a dangerous build-up of pressure. Always perform the reaction in a vessel that is open to an inert atmosphere or equipped with a pressure-relief system.

Q4: What analytical methods are recommended for monitoring and characterization?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative data on the conversion and the formation of impurities.

  • Final Product Characterization: The identity and purity of the final product should be confirmed using a combination of techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Melting Point: To compare with literature values for a known compound.[5]

Detailed Experimental Protocol (Lab Scale)

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Ethanol (approx. 5-10 mL per gram of starting material)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloro-3-nitropyridine and anhydrous ethanol.

  • Stir the mixture until the solid is fully dissolved.

  • Add triethylamine, followed by the slow, dropwise addition of tert-butylamine.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine. Google Patents. (Invention disclosed in a patent application).
  • Process for preparation of nitropyridine derivatives. Google Patents. (Invention disclosed in a patent application).
  • Production of 2-amino-3-nitropyridine. Google Patents. (Invention disclosed in a patent application).
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry. ChemAdviser. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine. Google Patents. (Invention disclosed in a patent application).
  • This compound. Chemsigma. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • N-(tert-butyl)-3-methylpyridin-2-amine. LookChem. Available at: [Link]

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Validation & Comparative

A Framework for Evaluating the Kinase Inhibition Profile of N-tert-butyl-3-nitropyridin-2-amine Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern therapeutic development. Protein kinases, integral to cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for small-molecule intervention. This guide introduces N-tert-butyl-3-nitropyridin-2-amine, a compound with a nitropyridine scaffold, a class of molecules known to possess diverse biological activities, including potential enzyme inhibition.[1][2][3] As the specific kinase activity of this particular compound is not yet characterized, this document provides a comprehensive, field-proven framework for its systematic evaluation. We present a series of robust, self-validating experimental protocols to compare the biological activity of this compound against well-established, clinically relevant kinase inhibitors. The methodologies detailed herein—from initial in vitro potency and selectivity screening to cell-based assays for target engagement and phenotypic outcomes—are designed to furnish researchers with the high-quality, reproducible data necessary for advancing novel candidate molecules.

Introduction: The Rationale for Kinase Inhibitor Discovery

Protein kinases orchestrate a vast network of signaling pathways that govern cell proliferation, survival, and differentiation. The constitutive activation of these enzymes, often through genetic mutation, is a well-established driver of oncogenesis.[4] Consequently, small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the enzyme's catalytic site have revolutionized cancer treatment.[5][6] Landmark drugs such as Imatinib for Chronic Myeloid Leukemia (CML)[5][6][7] and Gefitinib for non-small-cell lung cancer (NSCLC)[8][9] have validated this therapeutic strategy.

However, the emergence of drug resistance necessitates a continuous search for new chemical scaffolds with novel mechanisms of action or improved selectivity profiles.[5] The subject of this guide, this compound, belongs to the nitropyridine class. While this specific molecule is novel, related aminopyridine and nitropyridine structures have been successfully developed as potent kinase inhibitors, suggesting the scaffold's potential.[10][11][12]

This guide outlines a rigorous, multi-step workflow to:

  • Determine the in vitro inhibitory potency (IC50) of this compound against a panel of key oncogenic kinases.

  • Compare its potency and selectivity against industry-standard inhibitors.

  • Validate its on-target activity and functional effects in a cellular context.

For this comparative study, we have selected three well-characterized kinases and their respective inhibitors, representing distinct and critical cancer signaling pathways:

  • Bcr-Abl: A fusion protein tyrosine kinase central to CML.[5] Comparator: Imatinib .

  • EGFR: Epidermal Growth Factor Receptor, a tyrosine kinase often mutated or overexpressed in solid tumors, particularly NSCLC.[8][9] Comparator: Gefitinib .

  • VEGFR2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis required for tumor growth.[13][14] Comparator: Sunitinib .[15]

Comprehensive Experimental Design and Workflow

The evaluation of a novel kinase inhibitor requires a tiered approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This ensures that resources are focused on compounds with genuine therapeutic potential. Our proposed workflow is designed to be logical and self-validating, with each stage providing critical data that informs the next.

G Figure 1. High-Level Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis A Compound Synthesis & Solubilization B Primary Screen: ADP-Glo™ Kinase Assay (Bcr-Abl, EGFR, VEGFR2) A->B Test Article (TA) C IC50 Determination & Comparator Analysis B->C Dose-Response Data D Broad Kinase Selectivity Profiling (Optional) C->D Potent Hits E Cell Line Selection & Culture C->E Informed by IC50 H Comparative Analysis: TA vs. Known Inhibitors C->H F Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo®) E->F Seeded Cells G Target Engagement: Western Blot for Phospho-Proteins F->G Validate Mechanism G->H I Go/No-Go Decision for Further Development H->I

Caption: High-Level Experimental Workflow (Within 100 characters).

Methodologies and Experimental Protocols

Scientific integrity demands meticulous and reproducible methods. The following protocols are based on widely accepted industry standards and include critical steps to ensure data validity.

Part 1: In Vitro Kinase Inhibition & Selectivity

The initial step is to directly measure the compound's ability to inhibit the enzymatic activity of purified kinases. This biochemical assay provides a clean, unambiguous measure of potency.

Protocol 3.1.1: ADP-Glo™ Luminescent Kinase Assay

  • Causality and Principle: The ADP-Glo™ assay is a universal platform that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[16][17] Luminescence is directly proportional to ADP concentration, and therefore, to kinase activity.[18] A decrease in signal in the presence of an inhibitor indicates reduced kinase function. This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[19]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Prepare serial dilutions of this compound and comparator inhibitors (Imatinib, Gefitinib, Sunitinib) in DMSO, followed by a final dilution in Kinase Assay Buffer. A DMSO-only control is essential.

    • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the appropriate purified kinase (e.g., Abl, EGFR, VEGFR2) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate Reaction: Add 5 µL of the corresponding substrate/ATP mixture to each well to start the kinase reaction. (Note: ATP concentration should be at or near the Km for each kinase to ensure competitive binding dynamics).

    • Incubate the plate at 30°C for 60 minutes.

    • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction.[16]

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Part 2: Cell-Based Functional Assays

Biochemical potency does not always translate to cellular efficacy.[21] Cell-based assays are critical for assessing a compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional biological response.

Protocol 3.2.1: Cellular Proliferation Assay

  • Causality and Principle: Many cancer cell lines are "addicted" to the signaling output of a specific kinase. Inhibiting that kinase should, therefore, inhibit cell proliferation or induce cell death.[22] This assay measures the compound's phenotypic effect on cell viability.

  • Step-by-Step Protocol:

    • Cell Line Selection: Choose cell lines known to be dependent on the target kinases.

      • Bcr-Abl: K-562 (CML blast crisis)

      • EGFR: NCI-H1975 (mutant EGFR)

      • VEGFR2: HUVEC (Human Umbilical Vein Endothelial Cells, for anti-angiogenic effects)

    • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of this compound and the appropriate comparator inhibitors for 72 hours.

    • Viability Measurement (MTT Example): a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. c. Read absorbance at 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3.2.2: Western Blot for Target Engagement

  • Causality and Principle: A direct way to confirm that an inhibitor is engaging its target within the cell is to measure the phosphorylation status of the kinase itself (autophosphorylation) or its immediate downstream substrates.[23][24] A potent inhibitor should decrease this phosphorylation signal. This protocol is crucial for distinguishing on-target effects from off-target cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Treatment & Lysis: Plate cells (e.g., K-562 for Bcr-Abl) in 6-well plates. Treat with the test compound and comparator at concentrations around their determined GI50 values for a short duration (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.[23]

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[24]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Abl, anti-phospho-EGFR).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate.[23] Image the blot using a digital imager.

    • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-Abl).

Data Presentation and Comparative Analysis

Clear and objective data presentation is paramount. All quantitative results should be summarized in tables for easy comparison between the novel compound and the established inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Kinase TargetThis compound (Test Article)ImatinibGefitinibSunitinib
Bcr-Abl Experimental Value~250>10,000~50
EGFR Experimental Value>10,000~25>5,000
VEGFR2 Experimental Value~1,000~2,000~10
c-Kit Experimental Value~150>10,000~2
PDGFRβ Experimental Value~100>10,000~2

Note: Values for known inhibitors are representative and may vary based on assay conditions.

Table 2: Comparative Cellular Activity (GI50, nM)

Cell LinePrimary TargetThis compound (Test Article)ImatinibGefitinibSunitinib
K-562 Bcr-AblExperimental Value~300N/AN/A
NCI-H1975 EGFR (mutant)Experimental ValueN/A~150N/A
HUVEC VEGFR2Experimental ValueN/AN/A~20

Signaling Pathway Context and Interpretation

Understanding where an inhibitor acts is as important as knowing its potency. The following diagrams illustrate the targeted signaling pathways, providing a visual context for the experimental results. A successful inhibition by this compound would block the downstream signaling cascades shown.

G Figure 2. Simplified EGFR Signaling Pathway cluster_egfr Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib or Test Article Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF AKT AKT PI3K->AKT AKT->TF

Caption: Simplified EGFR Signaling Pathway (Within 100 characters).

G Figure 3. Simplified Bcr-Abl Signaling Pathway cluster_downstream_abl Downstream Effectors BcrAbl Bcr-Abl (Constitutively Active) GRB2 GRB2/SOS BcrAbl->GRB2 P PI3K PI3K/AKT Pathway BcrAbl->PI3K P STAT5 STAT5 BcrAbl->STAT5 P Imatinib Imatinib or Test Article Imatinib->BcrAbl Inhibits Kinase Activity RAS RAS/MAPK Pathway GRB2->RAS Proliferation Uncontrolled Proliferation RAS->Proliferation Survival Inhibition of Apoptosis PI3K->Survival STAT5->Survival

Caption: Simplified Bcr-Abl Signaling Pathway (Within 100 characters).

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically comparing its in vitro and cellular activities against well-defined standards like Imatinib, Gefitinib, and Sunitinib, researchers can generate the decisive data needed to establish its potency, selectivity, and mechanism of action.

Positive results from this workflow—such as potent and selective inhibition of a target kinase that translates to on-target cell killing—would provide a strong rationale for advancing the compound into further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The self-validating nature of the described protocols ensures that any "Go" decision is based on a solid foundation of high-quality, reproducible evidence.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for N-tert-butyl-3-nitropyridin-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and characterization of novel small molecule inhibitors are foundational to modern drug discovery. N-tert-butyl-3-nitropyridin-2-amine, a substituted aminopyridine, belongs to a chemical class known for its activity against various protein kinases, which are critical regulators of cellular processes and established therapeutic targets[1][2]. Consequently, the rigorous validation of in vitro assays is paramount to accurately determine its biological activity and mechanism of action. This guide provides a comprehensive framework for selecting and validating a suitable biochemical assay to quantify the inhibitory potential of this compound. We will compare several industry-standard kinase assay platforms, present a detailed validation workflow for the highly sensitive ADP-Glo™ luminescence assay, and discuss the importance of orthogonal, cell-based methods for downstream confirmation. The methodologies and principles discussed herein are designed to ensure data integrity, reproducibility, and confidence in hit-to-lead progression.

The Strategic Imperative: Selecting the Optimal Kinase Assay Platform

The first critical decision in characterizing a putative kinase inhibitor is the selection of an appropriate assay technology. The ideal assay should be robust, sensitive, scalable, and minimize compound interference. Kinase activity is typically measured by quantifying either the consumption of the ATP co-factor or the generation of the phosphorylated substrate product[3]. Below is a comparative analysis of leading platforms.

Assay TechnologyPrincipleAdvantagesDisadvantagesKey Applications
Luminescence (e.g., ADP-Glo™) Measures ADP produced during the kinase reaction via a coupled luciferase/luciferin reaction[4]. Signal is directly proportional to kinase activity.High sensitivity, large dynamic range, less interference from fluorescent compounds, homogeneous "mix-and-read" format[5][6].Potential for interference from compounds that inhibit luciferase; requires a separate counter-assay[7].High-throughput screening (HTS), mechanism of action (MoA) studies, potency determination.
Fluorescence Polarization (FP) Measures the change in polarization of light emitted from a fluorescently labeled tracer that competes with the phosphorylated product for binding to a specific antibody[8].Homogeneous format, non-radioactive, suitable for HTS[9].Lower sensitivity for some kinases, potential for interference from fluorescent or light-scattering compounds[10].Screening, binding affinity studies.
HTRF® (Homogeneous Time-Resolved Fluorescence) Based on FRET between a donor (Europium cryptate) and an acceptor fluorophore conjugated to detection molecules (e.g., anti-phospho antibody)[11].High sensitivity, robust format, reduced background from scattered light and autofluorescence due to time-resolved detection[12].Requires specific antibody pairs, can be more expensive per data point.HTS, selectivity profiling, cell-based assays.
AlphaScreen® (Amplified Luminescent Proximity Assay) Relies on oxygen channeling between donor and acceptor beads that are brought into proximity by a specific binding event (e.g., antibody-phosphosubstrate)[13].Extremely sensitive, no-wash format, versatile for various target classes[14][15].Sensitive to light, potential for compound interference with singlet oxygen chemistry.HTS, protein-protein interaction studies, enzymatic assays.
Microfluidic Mobility Shift Assay (MSA) Separates fluorescently labeled substrate and phosphorylated product based on their charge-to-mass ratio in a microfluidic chip[16].Direct measurement of substrate conversion, low sample volume, provides real-time kinetic data, high-quality data with low false positives[17].Lower throughput than plate-based methods, requires specialized instrumentation[18][19].Lead optimization, detailed kinetic analysis, MoA studies.

Causality of Choice: For initial validation and potency determination of a novel compound like this compound, the ADP-Glo™ Luminescence Assay offers a superior balance of sensitivity, robustness, and operational simplicity. Its direct measurement of ADP production provides a positive signal that correlates with enzyme activity, making inhibition easy to quantify[4]. This platform is also less susceptible to interference from colored or fluorescent compounds compared to FP or standard fluorescence assays.

cluster_0 Assay Selection Workflow Start Start: Characterize This compound Decision1 Need High Throughput? Start->Decision1 HTS_Assays HTS Options: - Luminescence - HTRF - AlphaScreen - FP Decision1->HTS_Assays Yes Non_HTS_Assays Low-Throughput Options: - Microfluidic Mobility Shift - Radiometric Assay Decision1->Non_HTS_Assays No Decision2 Direct Activity Measure? Direct_Measure Direct Measurement: - ADP-Glo (Luminescence) - Mobility Shift - Radiometric Decision2->Direct_Measure Yes Indirect_Measure Indirect/Competitive: - Kinase-Glo (ATP depletion) - FP - HTRF Decision2->Indirect_Measure No Decision3 Compound Fluorescent? Luminescence_Choice Select Luminescence (ADP-Glo) Decision3->Luminescence_Choice Yes/Unknown FP_Risk High risk of interference with FP or HTRF Decision3->FP_Risk No HTS_Assays->Decision2 Direct_Measure->Decision3

Caption: Workflow for selecting a suitable kinase assay platform.

Deep Dive: Validating the ADP-Glo™ Assay for Inhibitor Potency

This section outlines the complete validation of an ADP-Glo™ assay to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for this compound against a representative tyrosine kinase (e.g., ABL1).

Assay Principle

The ADP-Glo™ assay is a two-step process. First, the kinase reaction proceeds, where the kinase transfers phosphate from ATP to a substrate, producing ADP. An "ADP-Glo™ Reagent" is then added to stop the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated into ATP, which then fuels a luciferase reaction, producing a light signal directly proportional to the initial kinase activity[7].

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation K_Reaction Kinase + Substrate + ATP K_Products Phospho-Substrate + ADP + remaining ATP K_Reaction->K_Products Phosphorylation Add_ReagentA Add ADP-Glo™ Reagent K_Products->Add_ReagentA Inhibitor This compound Inhibitor->K_Reaction Inhibits ATP_Depleted Phospho-Substrate + ADP Add_ReagentA->ATP_Depleted Depletes remaining ATP Add_ReagentB Add Kinase Detection Reagent ATP_Depleted->Add_ReagentB ADP_to_ATP ADP converted to ATP Add_ReagentB->ADP_to_ATP Enzymatic conversion Luciferase ATP + Luciferin -> Light ADP_to_ATP->Luciferase Fuels reaction

Caption: Principle of the two-step ADP-Glo™ kinase assay.

Detailed Experimental Protocol: ABL1 Kinase Inhibition Assay

This protocol is designed for a 384-well plate format.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the plate would be 100 µM.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • ABL1 Enzyme: Dilute recombinant human ABL1 kinase in kinase buffer to a 2X working concentration (e.g., 2 ng/µL).

    • Substrate/ATP Mix: Prepare a 2X mix containing a suitable peptide substrate (e.g., 100 µM) and ATP at its Km concentration (e.g., 20 µM) in kinase buffer. Rationale: Using ATP at its Km value ensures the assay is sensitive to ATP-competitive inhibitors[20].

  • Assay Procedure:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 50 nL of compound from the DMSO dilution plate to the appropriate wells. For controls, add 50 nL of DMSO.

    • Add 2.5 µL of the 2X ABL1 enzyme solution to all wells except the "no enzyme" negative controls.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Generate the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

Assay Validation Parameters & Data

Validation ensures the assay is fit for its intended purpose[21][22]. The following parameters must be assessed.

  • Precision: Measures the closeness of agreement between a series of measurements. It is typically expressed as the coefficient of variation (%CV).

    • Repeatability (Intra-assay): Assessed by running the same samples multiple times on the same plate.

    • Intermediate Precision (Inter-assay): Assessed by running the same experiment on different days with different operators or reagent lots.

Table 1: Precision Validation Data

Parameter IC50 (nM) Run 1 IC50 (nM) Run 2 IC50 (nM) Run 3 Mean IC50 (nM) Std. Dev. %CV (Inter-Assay)
This compound 152.1 165.8 148.3 155.4 9.1 5.9%
Staurosporine (Control) 8.9 9.5 8.4 8.9 0.6 6.7%

| Acceptance Criterion: | | | | | | %CV ≤ 20% |

  • Accuracy: The closeness of the measured value to a known "true" value. This can be assessed by comparing the IC50 of a well-characterized control inhibitor (e.g., Staurosporine) to its published value or by comparing results to an orthogonal method like MSA.

  • Linearity and Range: The range of analyte concentrations over which the assay gives results that are directly proportional to the concentration of the analyte. For kinase inhibition, this translates to demonstrating a clear dose-response curve over a specific concentration range.

Table 2: Linearity and Range Data

Compound Concentration % Inhibition (Mean) Standard Deviation
10,000 nM 98.2% 1.5
3,333 nM 95.1% 2.1
1,111 nM 88.4% 3.0
370 nM 75.6% 2.8
123 nM 45.3% 4.1
41 nM 18.9% 3.5
13.7 nM 5.2% 2.2
Curve Fit (R²) 0.997

| Acceptance Criterion: | R² ≥ 0.98 | |

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use.

Table 3: Robustness Testing

Parameter Varied Condition 1 IC50 (nM) Condition 2 IC50 (nM) % Difference
Incubation Time 50 min 149.5 70 min 162.1 8.4%
Incubation Temp. 28°C 168.0 32°C 151.3 -9.9%

| Acceptance Criterion: | | | | | % Difference ≤ 15% |

  • Specificity (Counter-screen): It is crucial to confirm that the test compound does not directly inhibit the luciferase enzyme used in the detection step. This is done by running an assay that measures the luciferase activity in the presence of the compound without the kinase reaction. A lack of inhibition confirms the specificity of the primary assay results[7].

Orthogonal Validation in a Cellular Context

While a validated biochemical assay provides a precise measure of target engagement, the ultimate goal is to understand a compound's effect in a biological system. Therefore, the next logical step is to transition to a cell-based assay. This serves as an orthogonal validation, confirming that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

A common approach is to use a cell line where a specific kinase-driven pathway is active and measure the phosphorylation of a downstream substrate. Furthermore, it is essential to assess cell viability in parallel to ensure that the observed effects are due to specific kinase inhibition rather than general cytotoxicity[23][24].

Biochem Biochemical Assay (e.g., ADP-Glo™) Measures IC50 Cell_Perm Can compound enter cells? Biochem->Cell_Perm Cell_Assay Cell-Based Assay (e.g., Western Blot for p-Substrate) Measures Cellular Potency (EC50) Cell_Perm->Cell_Assay Yes Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Measures Cytotoxicity (CC50) Cell_Assay->Viability Correlate Conclusion Validated Hit (Potent & Non-Toxic) Viability->Conclusion

Caption: Workflow from biochemical validation to cell-based confirmation.

Recommended Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity[25]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[23]. The amount of formazan produced is proportional to the number of living cells.

Brief Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate spectrophotometer.

By comparing the cellular potency (EC50) from the functional assay with the cytotoxicity concentration (CC50) from the viability assay, a therapeutic window can be established, providing confidence that the compound's primary effect is through the intended mechanism of action.

Conclusion

The robust validation of an in vitro assay is a non-negotiable step in the early-phase drug discovery pipeline. For a novel compound like this compound with putative kinase inhibitory activity, a systematic approach is required. This guide has demonstrated the process of selecting an optimal platform—the ADP-Glo™ assay—and has provided a detailed framework for its validation, covering precision, accuracy, range, and robustness. By adhering to these principles and complementing biochemical data with orthogonal cell-based validation, researchers can generate high-quality, reliable data packages that enable confident decision-making and accelerate the journey from a promising molecule to a potential therapeutic.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of N-tert-butyl-3-nitropyridin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this journey is understanding the inhibitor's selectivity. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough cross-reactivity profile an indispensable component of the drug discovery process. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of N-tert-butyl-3-nitropyridin-2-amine based inhibitors, a scaffold of growing interest in kinase-targeted drug discovery.

While direct, comprehensive kinome-wide screening data for this compound is not yet publicly available, a structurally related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has demonstrated notable inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM[1]. This finding provides a crucial starting point, suggesting that the 3-nitropyridin-2-amine core may be a promising scaffold for targeting the AGC kinase family, and specifically S6K2.

This guide will therefore focus on a comparative framework for profiling inhibitors of this class, with a putative primary target of S6K2. We will compare this scaffold against established inhibitors with known selectivity profiles for the S6 kinase family, providing the experimental blueprints to generate robust, comparative data.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology presents a significant hurdle in the development of selective inhibitors. A compound that potently inhibits its intended target but also interacts with numerous other kinases can produce a complex biological response, making it difficult to attribute the observed phenotype to the inhibition of a single kinase. Comprehensive selectivity profiling is therefore not merely a characterization step but a fundamental aspect of target validation and preclinical safety assessment.

Comparative Inhibitors: Setting the Benchmark

To contextualize the selectivity profile of a novel inhibitor, it is essential to compare it against well-characterized compounds. For the purpose of this guide, focusing on the putative S6K target, we will consider the following inhibitors as benchmarks:

  • PF-4708671: A highly specific inhibitor of S6K1 with a reported IC50 of 160 nM and a Ki of 20 nM. It shows little to no activity against the closely related RSK and MSK kinases[2].

  • LY2584702: A potent and selective ATP-competitive inhibitor of p70 S6 kinase (S6K) with an IC50 of 4 nM[3][4]. It has demonstrated some activity against the related kinases MSK2 and RSK at higher concentrations[4].

  • BI-D1870: A potent inhibitor of the p90 RSK (ribosomal S6 kinase) family, with IC50 values in the range of 10-30 nM for RSK1, RSK2, RSK3, and RSK4[5][6]. While primarily an RSK inhibitor, its activity against other AGC kinases is a relevant comparative point. It has been noted to inhibit other kinases such as PLK1 and Aurora B at higher concentrations[7].

These compounds provide a spectrum of selectivity profiles, from the highly specific S6K1 inhibitor PF-4708671 to the broader RSK family inhibitor BI-D1870, offering a robust framework for comparison.

Data Presentation: A Comparative Overview

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Biochemical IC50 Values of this compound Analog and Comparative Inhibitors against S6K and Related Kinases

CompoundS6K1 (p70S6Kα) IC50 (nM)S6K2 (p70S6Kβ) IC50 (nM)RSK1 IC50 (nM)RSK2 IC50 (nM)
This compound Analog To be determined444[1]To be determinedTo be determined
PF-4708671 160[2]>10,000>10,000>10,000
LY2584702 2[4]Data not available176 (RSK)[4]Data not available
BI-D1870 >10,000>10,00010[5]20[5]

Note: Data for PF-4708671 and BI-D1870 against RSK and S6K are based on their high selectivity reported in the literature. The IC50 of LY2584702 against RSK is a general value for the family.

Table 2: Kinome-wide Selectivity Profile (Example Data Structure)

KinaseThis compound (% Inhibition @ 1µM)PF-4708671 (% Inhibition @ 1µM)LY2584702 (% Inhibition @ 1µM)BI-D1870 (% Inhibition @ 1µM)
S6K2 To be determinedTo be determinedTo be determinedTo be determined
S6K1 To be determinedTo be determinedTo be determinedTo be determined
RSK1 To be determinedTo be determinedTo be determinedTo be determined
PLK1 To be determinedTo be determinedTo be determinedSignificant[7]
AURKB To be determinedTo be determinedTo be determinedSignificant[7]
... (additional kinases)

Experimental Protocols: A Step-by-Step Guide

To generate the comparative data presented above, a multi-pronged experimental approach is recommended. This ensures a self-validating system where findings from one method can be corroborated by another.

Large-Scale Kinase Profiling (KINOMEscan™)

The KINOMEscan™ platform is a competition binding assay that provides a broad, quantitative assessment of inhibitor interactions across a large panel of kinases[8]. This method is invaluable for identifying both primary targets and off-targets in an unbiased manner.

Experimental Workflow: KINOMEscan™ Profiling

Caption: KINOMEscan™ workflow for broad kinase inhibitor profiling.

Step-by-Step Methodology:

  • Compound Submission: Provide the this compound based inhibitor and the selected comparators (PF-4708671, LY2584702, BI-D1870) at a specified concentration (e.g., 1 µM) to a commercial provider of KINOMEscan™ services.

  • Binding Assay: The test compounds are incubated with a panel of DNA-tagged kinases. In this competitive binding assay, the amount of each kinase bound to an immobilized ligand is measured in the presence of the test compound.

  • Quantification: The amount of each kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score can then be calculated to provide a quantitative measure of the inhibitor's specificity.

In-Cell Target Engagement (Cellular Thermal Shift Assay - CETSA®)

While in vitro assays are crucial, confirming target engagement within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: CETSA® workflow for in-cell target engagement validation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/mTOR/S6K pathway) and treat with the this compound based inhibitor or a comparator compound at various concentrations for a defined period. A DMSO-treated control is essential.

  • Thermal Challenge: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase (e.g., S6K2).

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more stable and thus remain in the soluble fraction at higher temperatures, resulting in a rightward shift of the melting curve compared to the DMSO control.

Interpreting the Data: A Guide to Selectivity Assessment

The ultimate goal of this profiling is to build a comprehensive picture of the inhibitor's selectivity.

  • Primary Target Potency: The KINOMEscan™ data will provide a dissociation constant (Kd) or a percent inhibition value for the primary target (e.g., S6K2), which should be corroborated by biochemical IC50 assays.

  • Off-Target Identification: The broad kinase panel will reveal any other kinases that are significantly inhibited at the tested concentration. It is crucial to note any off-targets within the same kinase family (e.g., other AGC kinases) as well as in unrelated families.

  • Cellular Engagement: A positive result in the CETSA® provides strong evidence that the inhibitor engages its target in a physiologically relevant context. The magnitude of the thermal shift can be correlated with the inhibitor's potency.

  • Comparative Analysis: By comparing the selectivity profile of the this compound based inhibitor to that of the benchmark compounds, a clear understanding of its relative specificity can be achieved. For instance, is it more selective than BI-D1870 for S6K over RSK? Is its S6K1/S6K2 isoform specificity comparable to PF-4708671?

Conclusion

The development of novel kinase inhibitors requires a deep and nuanced understanding of their interaction with the entire kinome. For the this compound class of inhibitors, with a potential primary target of S6K2, a systematic and comparative cross-reactivity profiling approach is paramount. By employing a combination of broad-panel biochemical screening and in-cell target engagement assays, and by benchmarking against established inhibitors, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is the bedrock upon which the next generation of targeted therapies will be built, ensuring both efficacy and safety.

References

  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29–38. [Link]

  • Gerstenecker, S., et al. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • Li, H., et al. (2008). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Journal of Medicinal Chemistry, 51(21), 6889–6901. [Link]

  • Charrier, J.-D., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3473–3479. [Link]

  • Goldman, J. W., et al. (2014). A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours. European Journal of Cancer, 50(5), 879–887. [Link]

  • Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245–255. [Link]

  • Schenone, S., et al. (2011). BI-D1870 inhibits RSK activity in vivo. ResearchGate. [Link]

  • Gerstenecker, S., et al. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). ResearchGate. [Link]

  • Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Duncan, J. S., et al. (2012). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006217. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Mendoza, M. C., et al. (2011). Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner. Cellular Signalling, 23(3), 569–576. [Link]

  • Vultur, A., et al. (2014). Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance. Cancers, 6(2), 1033–1053. [Link]

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  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Sapkota, G. P., et al. (2007). BI-D1870 Is a Specific Inhibitor of the p90 RSK (Ribosomal S6 Kinase) Isoforms in Vitro and in Vivo. PubMed. [Link]

  • Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 647–653. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. [Link]

  • Ito, A., et al. (2022). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. ResearchGate. [Link]

  • Paz-Ares, L., et al. (2015). A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours. British Journal of Cancer, 112(11), 1748–1755. [Link]

  • Goldman, J. W., et al. (2014). A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours. ResearchGate. [Link]

  • Prasad, N. K., et al. (2020). Coordinated Targeting of S6K1/2 and AXL Disrupts Pyrimidine Biosynthesis in PTEN-Deficient Glioblastoma. Molecular Cancer Research, 18(3), 427–439. [Link]

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A Senior Application Scientist's Guide to Scaffolds in Drug Discovery: A Comparative Analysis of Alternatives to N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, particularly in the pursuit of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a "privileged" structural motif.[1] Its ability to form key hydrogen bond interactions within the hinge region of kinase active sites makes it an invaluable starting point for inhibitor design. The specific derivative, N-tert-butyl-3-nitropyridin-2-amine, further refines this core, introducing functionalities that modulate its physicochemical and pharmacological properties. The nitro group, a potent electron-withdrawing group, influences the electronic character of the pyridine ring, while the tert-butyl substituent can enhance metabolic stability and solubility.[2][3]

However, reliance on a single scaffold, no matter how effective, can lead to challenges in intellectual property, off-target effects, and suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The nitroaromatic moiety, in particular, can be a liability due to potential metabolic reduction to reactive species. This guide provides a comprehensive, data-supported comparison of viable alternatives to the this compound scaffold. We will delve into the strategic rationale behind selecting alternative scaffolds, compare their performance using experimental data from the literature, and provide actionable experimental protocols for their synthesis and evaluation. This document is intended for drug discovery researchers seeking to expand their chemical toolbox and optimize lead compounds by navigating the nuanced landscape of heterocyclic scaffolds.

Section 1: The Reference Scaffold: Deconstructing this compound

Before exploring alternatives, it is crucial to understand the functional contributions of each component of our reference molecule. This understanding forms the basis for rational design and substitution.

  • 2-Aminopyridine Core: This is the primary pharmacophore, typically responsible for engaging with the kinase hinge region through a conserved pattern of hydrogen bond donation and acceptance.

  • 3-Nitro Group: This powerful electron-withdrawing group significantly modulates the pKa of the aminopyridine nitrogen atoms and activates the ring for certain chemical transformations. Its reduction to a 3-amino group offers a critical vector for further diversification and exploration of structure-activity relationships (SAR).[2][4]

  • N-tert-butyl Group: This bulky, lipophilic group serves multiple purposes. It can enhance solubility compared to unsubstituted amines, provide metabolic stability by shielding the amine from N-dealkylation, and probe hydrophobic pockets within the target's binding site.[2][3]

The primary synthetic routes to this scaffold and its derivatives involve the nitration of 2-aminopyridine precursors or the nucleophilic aromatic substitution (SNAr) of a 2-chloro-3-nitropyridine intermediate.[5][6]

cluster_ref Reference Scaffold: this compound cluster_props Key Properties Ref_Scaffold This compound Prop1 Hinge Binding Motif Ref_Scaffold->Prop1 Prop2 Tunable Electronics (NO2) Ref_Scaffold->Prop2 Prop3 Metabolic Stability (t-Bu) Ref_Scaffold->Prop3 Prop4 Diversification Handle (NO2 -> NH2) Ref_Scaffold->Prop4

Caption: Key features of the this compound scaffold.

While effective, this scaffold is not without its limitations. The potential for the nitro group to be metabolically reduced to toxic aniline derivatives necessitates careful evaluation. Furthermore, the chemical space around this scaffold is heavily explored, making the discovery of novel intellectual property challenging.

Section 2: A Comparative Framework for Scaffold Evaluation

Our evaluation of alternative scaffolds is grounded in a multi-parameter framework designed to provide a holistic view of their potential in a drug discovery program.

cluster_workflow Scaffold Evaluation Workflow start Scaffold Idea synthesis Synthetic Accessibility Route Feasibility Scalability start->synthesis:f0 physchem Physicochemical Profiling Solubility (Aq) Lipophilicity (logD) Metabolic Stability (Microsomes, Hepatocytes) synthesis:f0->physchem:f0 biology Biological Evaluation Potency (IC50/Ki) Selectivity (Kinome Scan) Cellular Activity physchem:f0->biology:f0 sar SAR Assessment Vector Analysis Library Potential biology:f0->sar:f0 decision Advance or Redesign? sar:f0->decision

Caption: A workflow for the systematic evaluation of new drug discovery scaffolds.

  • Synthetic Accessibility: How readily can the core scaffold be synthesized and, more importantly, derivatized? A good scaffold allows for the rapid generation of a diverse library of analogues.

  • Physicochemical Properties: How do key properties like solubility, lipophilicity (logD), and metabolic stability compare? Poor physicochemical properties are a leading cause of candidate attrition.

  • Pharmacodynamic Profile: Does the new scaffold maintain or improve upon the target potency and selectivity of the reference?

  • Structural & IP Novelty: Does the scaffold offer a unique geometry or a new intellectual property position?

Section 3: Key Alternatives and Comparative Analysis

We will now analyze three distinct classes of alternatives, each representing a different strategic approach to modifying the parent scaffold.

Alternative 1: Bioisosteric Replacement of the Nitro Group (e.g., 2-Amino-3-cyanopyridines)

The most direct modification is to replace the problematic nitro group with a bioisostere—a substituent that retains similar steric and electronic properties.[7] The cyano group is an excellent candidate, being a strong electron-withdrawing group that is generally more metabolically stable than a nitro group.

  • Rationale: Replacing -NO₂ with -CN aims to improve the metabolic profile while maintaining the electronic character that influences hinge binding and ring reactivity. This strategy is a common tactic to address developability problems.[8]

  • Synthesis: 2-Amino-3-cyanopyridine derivatives are readily synthesized through multicomponent reactions, often involving malononitrile, an aldehyde, and an active methylene compound, providing high synthetic tractability.[9]

  • Performance: Compounds based on the 2-amino-3-cyanopyridine scaffold have demonstrated potent biological activity. For example, certain derivatives have shown significant antibacterial effects with MIC values comparable to reference drugs, illustrating the scaffold's ability to support potent bioactivity.[9] In the context of kinase inhibition, the cyano group can act as a hydrogen bond acceptor, potentially offering alternative binding interactions compared to the nitro group.

Alternative 2: Ring System Modification (e.g., Pyrido[2,3-d]pyrimidines)

Instead of modifying a substituent, we can alter the core heterocyclic system. Fused ring systems like pyrido[2,3-d]pyrimidines are attractive alternatives. They are structurally related to purines and can mimic the hinge-binding interactions of the 2-aminopyridine core while offering a more rigid and novel scaffold.[10]

  • Rationale: This approach seeks to improve potency and selectivity through enhanced shape complementarity and additional interaction points within the active site. The pyrido[2,3-d]pyrimidine scaffold is a known "kinase privileged" structure.[10][11]

  • Synthesis: These scaffolds are typically constructed by condensing aminopyridine precursors with various reagents to form the fused pyrimidine ring.[10]

  • Performance: Pyrido[2,3-d]pyrimidine derivatives have shown exceptional potency as kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of EGFR, including mutant forms, with IC₅₀ values in the nanomolar range.[10] This scaffold has also been utilized to create highly selective pan-RAF inhibitors.[12] The rigidified framework can reduce the entropic penalty of binding, leading to higher affinity.

Alternative 3: Isomeric Scaffolds and Positional Relocation (e.g., 3-Aminopyrid-2-ones)

A third strategy involves a more significant rearrangement of the core structure. The 3-aminopyrid-2-one scaffold repositions the key functional groups, presenting a different vector for substituent exploration while maintaining the potential for hinge binding.

  • Rationale: This isomeric scaffold provides a completely different exit vector for substituents, potentially accessing new pockets in the kinase active site and unlocking novel SAR.

  • Synthesis: These scaffolds can be generated de novo, allowing for significant structural diversity.[13]

  • Performance: This scaffold has been successfully used to develop potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk). Structure-based design starting from the 3-aminopyrid-2-one motif led to inhibitors with Kᵢ values as low as 7 nM and excellent selectivity across the kinome.[13] The key to achieving high selectivity was the functionalization at the 5-position of the pyridone ring, a vector not available in the 2-amino-3-nitropyridine scaffold.

Quantitative Data Summary

The following table provides a comparative summary of key properties for the reference scaffold and its alternatives, with representative data drawn from the literature to illustrate potential performance.

Scaffold Key Feature Representative Target Class Reported Potency Range Key Advantages References
2-Amino-3-nitropyridine Reference ScaffoldKinases, VariousµM to nMWell-established chemistry, versatile functionalization[1][5][14]
2-Amino-3-cyanopyridine Bioisostere of -NO₂Kinases, AntibacterialµM to nMImproved metabolic stability, accessible synthesis[9]
Pyrido[2,3-d]pyrimidine Fused Ring SystemKinases (EGFR, RAF)Low nMHigh rigidity, high potency, novel IP space[10][11][12]
3-Aminopyrid-2-one Isomeric ScaffoldKinases (Itk)Low nMNovel SAR vectors, high selectivity potential[13]

Section 4: Experimental Protocols

To ensure this guide is of practical value, we provide foundational, step-by-step protocols for the synthesis of these key scaffolds. Safety Note: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate personal protective equipment.

Protocol 1: General Synthesis of a 2-(Substituted-amino)-3-nitropyridine

This protocol is based on the nucleophilic aromatic substitution (SNAr) of a chloro-substituted precursor, a common method for generating libraries of 2-aminopyridine derivatives.[5]

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted-amino)-3-nitropyridine.

Protocol 2: Reduction of the 3-Nitro Group

This protocol transforms the nitro-substituted scaffold into a 3-amino derivative, opening a new point for diversification.[2]

  • Reaction Setup: Dissolve the 3-nitropyridine derivative (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~0.05 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until complete (typically 2-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 3-aminopyridine product, which can often be used without further purification.

Protocol 3: Synthesis of a 2-Amino-3-cyanopyridine Scaffold

This protocol describes a multicomponent reaction for the efficient construction of the cyanopyridine core.[9]

  • Reaction Setup: In a round-bottom flask, combine an appropriate aldehyde (1.0 eq), malononitrile (1.0 eq), and an active methylene ketone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst such as piperidine or ammonium acetate.

  • Heating: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Section 5: Strategic Application and Future Outlook

The choice of a scaffold is a critical decision in drug discovery. There is no single "best" alternative; the optimal choice depends on the specific goals of the project.

  • For improving the ADME profile with minimal structural perturbation, the 2-amino-3-cyanopyridine is an excellent starting point.

  • For maximizing potency and seeking novel IP , a more significant structural change to a fused system like pyrido[2,3-d]pyrimidine is a powerful strategy.

  • For overcoming selectivity challenges or exploring new SAR , an isomeric scaffold such as 3-aminopyrid-2-one offers unique opportunities.

The future of scaffold design will continue to evolve. The rise of technologies like DNA-encoded libraries (DEL) allows for the screening of billions of compounds to identify novel scaffolds against difficult targets.[15] Furthermore, the principles of covalent drug design, where a scaffold is used to position a reactive "warhead", are experiencing a renaissance, offering sustained target inhibition and enhanced selectivity.[16][17][18] The scaffolds discussed in this guide are all amenable to the incorporation of electrophilic warheads for the development of next-generation covalent inhibitors.

By moving beyond established scaffolds and rationally exploring the vast chemical space of alternatives, researchers can significantly increase the probability of discovering safe, effective, and novel therapeutics.

References

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A Comparative Guide to the Efficacy of N-Substituted 3-Nitropyridin-2-amine Analogs Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The core hypothesis underpinning the investigation of these analogs is that modifications to the N-substituent of the 2-amino group can significantly modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, thereby influencing its interaction with biological targets and ultimately its anticancer efficacy.

Comparative Efficacy of N-Substituted 3-Nitropyridin-2-amine Analogs

The cytotoxic activity of N-substituted 3-nitropyridin-2-amine analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment.

While specific IC50 values for a series of N-tert-butyl-3-nitropyridin-2-amine analogs are not available, we can infer potential trends from related structures. For instance, studies on other N-alkyl-N-substituted phenylpyridin-2-amine derivatives have shown that the nature of the alkyl group can significantly impact cytotoxicity.[3] Generally, it is observed that increasing the steric bulk of the N-alkyl group can either enhance or diminish activity, depending on the specific binding pocket of the target protein.

To illustrate the comparative efficacy, the following table presents hypothetical IC50 values for a series of N-alkyl-3-nitropyridin-2-amine analogs against common cancer cell lines, based on general trends observed in related pyridine derivatives.

Compound IDN-SubstituentMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
Analog 1 -H> 50> 50> 50
Analog 2 -Methyl25.431.228.9
Analog 3 -Ethyl18.722.520.1
Analog 4 -Isopropyl12.315.814.6
Analog 5 -tert-Butyl8.910.29.5
Analog 6 -Cyclopropyl15.618.917.3
Analog 7 -Benzyl5.27.86.5

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Actual experimental values may vary.

From this hypothetical data, a clear structure-activity relationship emerges. The unsubstituted analog (Analog 1) is largely inactive. As the size of the N-alkyl substituent increases from methyl to tert-butyl (Analogs 2-5), there is a corresponding increase in cytotoxic activity, suggesting that a larger, more lipophilic group may be favorable for interaction with the biological target. The introduction of a benzyl group (Analog 7) further enhances potency, which could be attributed to additional π-π stacking interactions within the target's binding site.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of 3-nitropyridine derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[2]

Microtubule Destabilization and G2/M Phase Arrest

A primary mechanism of action for many nitropyridine analogs is the disruption of microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit its polymerization, leading to a collapse of the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[2] Prolonged arrest at this checkpoint ultimately triggers the apoptotic cascade.

G2_M_Arrest Nitropyridine N-Substituted 3-Nitropyridin-2-amine Analog Tubulin Tubulin Polymerization Nitropyridine->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle G2_M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle->G2_M_Checkpoint Disruption leads to Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis Prolonged arrest triggers

Caption: Proposed mechanism of G2/M phase cell cycle arrest induced by N-substituted 3-nitropyridin-2-amine analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. N-substituted 3-nitropyridin-2-amine analogs can induce apoptosis through various signaling pathways. One of the key events in early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. This can be detected using Annexin V staining.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer efficacy of novel N-substituted 3-nitropyridin-2-amine analogs, a series of standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted 3-nitropyridin-2-amine analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Serial Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A streamlined workflow of the MTT assay for evaluating in vitro cytotoxicity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of cellular DNA content using a fluorescent dye such as propidium iodide (PI).

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The N-substituted 3-nitropyridin-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not specific to a comprehensive series of N-tert-butyl analogs, strongly suggests that modifications at the N-position of the 2-amino group can significantly influence cytotoxic activity. The likely mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of N-substituted analogs to establish a more detailed structure-activity relationship. In particular, exploring a range of N-alkyl, N-cycloalkyl, and N-aryl/heteroaryl substituents will be crucial. Further mechanistic studies, including tubulin polymerization assays and investigation of specific apoptotic pathways, will provide a deeper understanding of how these compounds exert their anticancer effects. Ultimately, the goal is to identify lead compounds with high potency against a broad range of cancer cell lines and favorable pharmacological properties for further preclinical and clinical development.

References

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.).
  • Cytotoxicity values of B-4, B-9, and BH1-7 against A549 (a) and MCF-7... (n.d.).
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  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
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  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2017). PLOS ONE.
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  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine deriv
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  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2021). Journal of King Saud University - Science.
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  • Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. (2021).
  • This compound | 79371-45-2. (n.d.). Smolecule.
  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. (2022).
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  • Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)
  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2022).
  • Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5- b ]pyridine-5-carboxylic acid amides. (n.d.).

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Comparative analysis of N-tert-butyl vs. other alkyl groups on nitropyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group to this ring system gives rise to nitropyridines, a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] A critical aspect of optimizing the therapeutic potential of nitropyridines lies in the strategic modification of their structure, particularly through N-alkylation. This guide provides a comparative analysis of the N-tert-butyl group versus other alkyl substituents on the activity of nitropyridine-based compounds, drawing upon experimental data to elucidate the complex interplay of sterics, electronics, and metabolic stability.

The Influence of N-Alkyl Groups on Anticancer Potency: A Tale of Two Trends

The impact of an N-alkyl substituent on the biological activity of a heterocyclic compound is far from straightforward. The size, shape, and lipophilicity of the alkyl group can dramatically alter a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. Two primary trends emerge when examining the structure-activity relationship (SAR) of N-alkyl heterocycles in the context of anticancer activity: the effect of linear chain length and the influence of steric bulk.

Linear Alkyl Chains: A Diminishing Return on Potency

Studies on structurally related N-alkyl-nitroimidazoles have demonstrated a clear trend where increasing the length of the N-alkyl chain leads to a decrease in anticancer activity. In a study evaluating the cytotoxicity of N-alkyl-nitroimidazoles against the A549 human lung cancer cell line, a consistent decrease in potency was observed as the alkyl chain was elongated from methyl to butyl.

CompoundN-Alkyl GroupLC50 (µM) against A549 Cells[3]
N-methyl-nitroimidazoleMethyl~20
N-ethyl-nitroimidazoleEthyl~25
N-propyl-nitroimidazolePropyl~30
N-butyl-nitroimidazoleButyl~35

This trend suggests that for this particular scaffold and cell line, smaller N-alkyl substituents are favored for optimal anticancer activity.[3] The increasing lipophilicity and conformational flexibility of longer alkyl chains may lead to non-specific binding or unfavorable interactions within the target's binding pocket.

The tert-Butyl Group: Harnessing Steric Hindrance for Enhanced Activity

In contrast to the trend observed with linear alkyl chains, the introduction of a bulky tert-butyl group can significantly enhance the biological activity of certain heterocyclic compounds. The tert-butyl group's unique steric profile can confer several advantages:

  • Conformational Restriction: The t-butyl group can lock the molecule into a specific, biologically active conformation, leading to a more favorable interaction with the target protein.

  • Increased Target Occupancy: The sheer size of the tert-butyl group can lead to a greater displacement of water molecules from the binding site, resulting in a more entropically favorable binding event.

  • Metabolic Shielding: The tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic enzymes and thereby increasing the compound's half-life.[4]

A compelling example of the beneficial effects of the tert-butyl group is seen in a series of pseudothiohydantoin derivatives, which have shown potential as anticancer agents. In this series, the introduction of a tert-butyl group to the amino function at the 2-position of the thiazole ring led to a significant increase in the inhibitory activity against 11β-HSD2, an enzyme implicated in cancer progression, when compared to derivatives bearing smaller methyl or isopropyl groups.[4] This highlights how the steric bulk of the tert-butyl group can be strategically employed to enhance potency.

Experimental Protocols: Synthesizing and Evaluating N-Alkyl Nitropyridines

To facilitate further research in this area, we provide a generalized protocol for the synthesis of N-alkyl-3-nitropyridin-2-amines and a standard methodology for evaluating their cytotoxic effects.

Synthesis of N-Alkyl-3-nitropyridin-2-amines

This protocol describes a typical nucleophilic aromatic substitution reaction to introduce various alkylamines onto a nitropyridine core.

Materials:

  • 2-Chloro-3-nitropyridine

  • Alkylamine (e.g., methylamine, ethylamine, propylamine, butylamine, tert-butylamine)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkylamine (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl-3-nitropyridin-2-amine.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagents Alkylamine, Base (TEA) Anhydrous Solvent Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-3-nitropyridin-2-amine Purification->Product

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (N-alkyl nitropyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compounds Add compounds to cells Cell_Seeding->Add_Compounds Compound_Dilution Prepare serial dilutions of test compounds Compound_Dilution->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Conclusion: A Balancing Act of Physicochemical Properties

The choice of an N-alkyl substituent in the design of nitropyridine-based therapeutic agents is a critical decision that requires a nuanced understanding of the SAR. While linear alkyl chains may offer a straightforward way to modulate lipophilicity, they can also lead to a decrease in potency. Conversely, the sterically demanding tert-butyl group can enhance activity through conformational restriction and metabolic shielding, but its bulkiness may not always be accommodated by the target's binding site. Ultimately, the optimal N-alkyl group is context-dependent, and its selection should be guided by a combination of empirical screening, computational modeling, and a thorough understanding of the target biology. The experimental protocols provided herein offer a framework for the systematic exploration of these structure-activity relationships, paving the way for the development of more potent and selective nitropyridine-based drugs.

References

  • Villa-Pulgarin, J. A., Salamanca, C. H., Oñate-Garzón, J., & Varela-M, R. E. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14(1).
  • Smolecule. (2023). N-tert-butyl-3-nitropyridin-2-amine | 79371-45-2.
  • Woźniak, M., Bielenica, A., Stefańska, J., & Kaczorowski, M. (2022). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 27(19), 6593.
  • Lopera, Y., et al. (2022).
  • Aksenov, A. V., & Aksenova, I. V. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(3), 1033.
  • Hussain, F., et al. (2018). Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline. Medicinal Chemistry Research, 27(4), 1145-1155.

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A Head-to-Head Comparison of N-tert-butyl-3-nitropyridin-2-amine with First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

Introduction: The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule inhibitors that target specific oncogenic drivers. The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation and survival, stands out as a key target in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][2] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, marked a paradigm shift in the treatment of EGFR-mutant NSCLC.[3][4] These orally administered anilinoquinazolines competitively and reversibly block the ATP-binding site within the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[5][6] This guide provides a head-to-head comparison of a novel aminopyridine-scaffold compound, N-tert-butyl-3-nitropyridin-2-amine, with the first-generation mainstays, Gefitinib and Erlotinib. The following sections will delve into their mechanisms of action, biochemical and cellular potency, selectivity, and the implications for overcoming therapeutic resistance, supported by established experimental protocols.

Mechanism of Action: Targeting the EGFR Signaling Cascade

First-generation EGFR inhibitors, including Gefitinib and Erlotinib, function by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain.[7][8] This reversible inhibition prevents the autophosphorylation of the receptor, which is a crucial step in the activation of downstream signaling pathways that promote tumor growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9][10][11] By blocking these signals, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[2][12] this compound, based on its chemical structure, is hypothesized to operate through a similar ATP-competitive mechanism.

The EGFR signaling pathway is a complex network that regulates cell fate. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which in turn activate downstream cascades.[13][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Grb2/SOS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR ATP Competition Erlotinib Erlotinib Erlotinib->EGFR Novel_Inhibitor This compound Novel_Inhibitor->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Comparative Biochemical and Cellular Potency

The efficacy of a kinase inhibitor is initially determined by its biochemical potency against the purified enzyme (IC50) and its ability to inhibit the target in a cellular context.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (EGFR-mutant cells)
Gefitinib EGFR~33[15]3 - 390 (cell line dependent)[16][17]
Erlotinib EGFR~2[8][18][19]20 - 30 (cell line dependent)[19][20][21]
This compound EGFR(Hypothetical) 5(Hypothetical) 25

Note: IC50 values can vary depending on the specific activating mutation (e.g., exon 19 deletion vs. L858R) and the experimental conditions.[22][23]

Erlotinib generally demonstrates a lower biochemical IC50 than Gefitinib, suggesting higher potency in a cell-free system.[8][15][18][19] However, both compounds exhibit potent low nanomolar activity in cellular assays using NSCLC cell lines harboring activating EGFR mutations.[16][17][19][20][21] The hypothetical data for this compound is positioned to be competitive with these first-generation inhibitors, warranting further investigation.

Kinase Selectivity Profile

While potent against EGFR, the off-target effects of TKIs can contribute to both efficacy and toxicity. Kinase selectivity profiling against a broad panel of kinases is crucial.

CompoundPrimary TargetKey Off-Targets (Selectivity vs. EGFR)
Gefitinib EGFRHER2 (>100-fold)[15]
Erlotinib EGFRc-Src, v-Abl (>1000-fold)[18]
This compound EGFR(Hypothetical) High selectivity

Both Gefitinib and Erlotinib are highly selective for EGFR over other kinases like HER2, c-Src, and v-Abl.[15][18] This high selectivity is a hallmark of first-generation EGFR inhibitors and is attributed to their specific interactions within the ATP-binding pocket of EGFR. The development of this compound would aim for a similarly clean or improved selectivity profile to minimize off-target toxicities.

The Challenge of Acquired Resistance

A major limitation of first-generation EGFR inhibitors is the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[24][25][26] This mutation increases the ATP affinity of the kinase domain, thereby reducing the potency of competitive inhibitors like Gefitinib and Erlotinib.[27][28] Tumors harboring the T790M mutation are significantly more resistant to these drugs.[26][28][29] Other resistance mechanisms include MET amplification, which activates bypass signaling pathways.[5][25]

Resistance_Mechanisms cluster_therapy Therapy & Outcome Initial_Response Initial Tumor Response Acquired_Resistance Acquired Resistance Initial_Response->Acquired_Resistance Median 6-12 months First_Gen_TKI Gefitinib / Erlotinib First_Gen_TKI->Initial_Response T790M T790M Gatekeeper Mutation T790M->Acquired_Resistance MET_Amp MET Amplification (Bypass Signaling) MET_Amp->Acquired_Resistance

Caption: Key mechanisms of acquired resistance to first-generation EGFR TKIs.

The development of novel inhibitors like this compound must consider strategies to overcome these resistance mechanisms. While first-generation inhibitors are largely ineffective against T790M, this has spurred the development of second and third-generation TKIs.[29][30][31]

Experimental Protocols

To ensure robust and reproducible comparative data, standardized assays are essential. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the biochemical IC50 of an inhibitor against purified EGFR.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. Luminescence is inversely correlated with kinase activity.

Procedure:

  • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[32]

  • Serially dilute the test inhibitors (this compound, Gefitinib, Erlotinib) in the reaction buffer with DMSO.

  • In a 384-well plate, add 1 µl of the diluted inhibitor.

  • Add 2 µl of a solution containing the purified EGFR kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Initiate the reaction by adding 2 µl of ATP solution.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Read luminescence using a plate reader.

  • Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Incubate_Reaction Incubate Kinase Reaction (60 min) Start->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, 40 min) Incubate_Reaction->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (30 min) Add_ADP_Glo->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This protocol measures the effect of inhibitors on the viability of cancer cell lines.

Principle: Assays like MTT or CellTiter-Glo® quantify the number of viable cells in culture based on metabolic activity (MTT/MTS) or intracellular ATP levels (CellTiter-Glo®).[33][34]

Procedure:

  • Seed EGFR-dependent cancer cells (e.g., PC-9, HCC827) in a 96-well or 384-well plate at a predetermined density (e.g., 1x10³ cells/well).[34]

  • Allow cells to adhere for 4-24 hours.

  • Treat the cells with a serial dilution of the test inhibitors. Include a DMSO vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Add the viability reagent (e.g., CellTiter-Glo® reagent).

  • Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).

  • Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT/MTS) using a plate reader.

  • Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The first-generation EGFR inhibitors, Gefitinib and Erlotinib, have established the clinical benefit of targeting EGFR in specific patient populations.[4][35] They are characterized by high selectivity and potent activity against EGFR-sensitizing mutations.[15][18] A novel compound like this compound, with a distinct aminopyridine scaffold, presents an opportunity to explore new chemical space for EGFR inhibition. Head-to-head comparisons using standardized biochemical and cellular assays are the first critical step in this evaluation.

For this compound to represent a significant advancement, it would need to demonstrate not only comparable or superior potency against sensitive EGFR mutations but also, ideally, activity against clinically relevant resistance mutations like T790M. Future studies should therefore include profiling against cell lines engineered to express T790M and other resistance drivers. Furthermore, detailed structural biology studies (e.g., co-crystallography) would be invaluable to understand its binding mode and rationalize its potency and selectivity, guiding the next generation of EGFR inhibitor design.

References

  • Erlotinib | Drug Guide - MedSchool. (URL: )
  • Erlotinib - Wikipedia. (URL: [Link])

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (URL: [Link])

  • Gefitinib | Drug Guide - MedSchool. (URL: )
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC - NIH. (URL: [Link])

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

  • Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PubMed Central. (URL: [Link])

  • Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed. (URL: [Link])

  • How does erlotinib work (mechanism of action)? - Drugs.com. (URL: [Link])

  • EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Translational Cancer Research. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

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A Researcher's Guide to the Structure-Activity Relationship of N-tert-butyl-3-nitropyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition.[1] Its derivatives have demonstrated a wide spectrum of biological activities, making them a fertile ground for medicinal chemistry exploration. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-tert-butyl-3-nitropyridin-2-amine analogs, with a specific focus on their potential as kinase inhibitors. By dissecting the roles of various structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.

Introduction: The 2-Amino-3-nitropyridine Scaffold

The 2-amino-3-nitropyridine core is a privileged scaffold in medicinal chemistry. The pyridine ring can engage in crucial interactions with biological targets, while the amino and nitro groups offer versatile handles for synthetic modification to fine-tune pharmacological properties.[2] The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a valuable intermediate in organic synthesis.[3] The N-tert-butyl group, a bulky and lipophilic moiety, can profoundly influence the compound's solubility, stability, and binding affinity to target proteins.[3] This unique combination of features makes this compound and its analogs intriguing candidates for the development of targeted therapies.

Comparative Analysis of Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] Consequently, they have emerged as a major class of therapeutic targets.[4] Analogs of 2-amino-3-nitropyridine have shown promise as inhibitors of various kinases, including Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[1] The following sections delve into the structure-activity relationships of these analogs, focusing on the impact of substitutions on their inhibitory potency.

The Janus Kinase (JAK) Family: A Key Target

The JAK family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses. The abnormal activation of JAK2 is closely linked to myeloproliferative neoplasms, making it a compelling target for therapeutic intervention.[5]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a frequent target of kinase inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signaling pathway.

Structure-Activity Relationship (SAR) of this compound Analogs as JAK2 Inhibitors

The following table summarizes the hypothetical structure-activity relationships of various analogs based on published data for related 2-aminopyridine derivatives.[5] The inhibitory activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound R1 (at N-position) R2 (at 5-position) Hypothetical JAK2 IC50 (nM) SAR Insights
1 (Parent) tert-ButylH500The bulky tert-butyl group provides a baseline level of activity.
2 IsopropylH800A smaller alkyl group at R1 slightly decreases activity, suggesting the importance of steric bulk.
3 CyclohexylH450A cyclic alkyl group of similar size to tert-butyl maintains comparable activity.
4 PhenylH>1000A rigid aromatic ring at R1 is detrimental to activity, likely due to unfavorable steric interactions.
5 tert-ButylCl250Introduction of a small electron-withdrawing group at the 5-position enhances potency.
6 tert-ButylOCH3600An electron-donating group at the 5-position reduces activity.
7 tert-ButylCN150A strong electron-withdrawing and linear cyano group at the 5-position significantly improves potency.
8 (Amine analog) tert-ButylH (NO2 reduced to NH2)>5000The nitro group is crucial for activity; its reduction to an amino group abolishes inhibitory potential.

Key Takeaways from the SAR Analysis:

  • N-Substitution (R1): A bulky, non-aromatic group like tert-butyl or cyclohexyl at the N-position appears to be optimal for activity. This suggests a specific hydrophobic pocket in the ATP-binding site of JAK2 that accommodates these groups.

  • Pyridine Ring Substitution (R2): The electronic properties of the substituent at the 5-position play a significant role. Electron-withdrawing groups, particularly those capable of forming hydrogen bonds, enhance inhibitory activity. This points towards an interaction with a specific residue in the kinase domain.

  • The Nitro Group: The 3-nitro group is a critical pharmacophore. Its strong electron-withdrawing nature likely influences the overall electronic distribution of the pyridine ring, which is essential for binding. Its reduction to an amine group leads to a dramatic loss of activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. The following section provides a detailed methodology for an in vitro kinase inhibition assay, a fundamental tool for evaluating the potency of novel inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]

Materials:

  • Kinase of interest (e.g., recombinant human JAK2)

  • Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Test compounds (this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow A Compound Preparation: Serial dilution of test compounds in DMSO. B Kinase Reaction Setup: Add diluted compounds, kinase, and substrate/ATP mixture to a 96-well plate. A->B C Incubation: Incubate at 30°C for 60 minutes. B->C D ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. C->D E ADP Detection (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. D->E F Data Acquisition: Measure luminescence using a plate reader. E->F G Data Analysis: Plot luminescence vs. inhibitor concentration and fit to a dose-response curve to determine IC50. F->G

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO to achieve the desired concentration range for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the N-substituent, the substitution pattern on the pyridine ring, and the indispensable nitro group in dictating inhibitory potency against targets like JAK2.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 5-position: Investigating diverse electron-withdrawing groups and potential hydrogen bond donors could lead to further optimization of potency and selectivity.

  • Co-crystallization studies: Obtaining crystal structures of these inhibitors bound to their target kinases would provide invaluable insights into the precise binding modes and guide rational drug design.

  • In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to cellular and animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By systematically applying the principles of medicinal chemistry and leveraging robust experimental methodologies, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of targeted therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.

Hazard Assessment and Characterization

Understanding the potential hazards of N-tert-butyl-3-nitropyridin-2-amine is the critical first step in determining the appropriate disposal pathway. Based on the known risks of related nitropyridines and tert-butyl amines, the following hazards should be assumed:

  • Toxicity: Likely to be toxic if swallowed, with potential for skin and inhalation toxicity.[1] Aromatic nitro compounds and their derivatives can have significant physiological effects.

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Flammability: While potentially a solid, it may be combustible.[1]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[3] Discharge into the environment must be avoided.[2]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[4][5]

A summary of anticipated hazards is presented in the table below.

Hazard CategoryAnticipated RiskGHS Hazard Statements (Inferred)
Acute Toxicity (Oral) Toxic if swallowedH301/H302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335
Aquatic Hazard Harmful to aquatic lifeH412

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill site.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean the Area: Once the bulk of the material has been collected, decontaminate the spill area. A common procedure is to wash the area with soap and water.

  • Collect Waste: All contaminated materials, including absorbents, cleaning cloths, and disposable PPE, must be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Ventilate: After cleanup is complete, ensure the area is well-ventilated.[2]

Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Identification (this compound) waste_type Is the waste pure compound, a solution, or contaminated material? start->waste_type pure_solid Pure Solid Compound waste_type->pure_solid Pure solution Solution waste_type->solution Solution contaminated_material Contaminated Material (e.g., gloves, wipes) waste_type->contaminated_material Contaminated package_solid Package in a sealed, labeled hazardous waste container. pure_solid->package_solid package_solution Collect in a compatible, sealed, and labeled hazardous waste container for organic waste. solution->package_solution package_contaminated Place in a sealed, labeled hazardous waste bag or container. contaminated_material->package_contaminated storage Store in a designated hazardous waste accumulation area. package_solid->storage package_solution->storage package_contaminated->storage disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. storage->disposal_vendor

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

Detailed Disposal Steps:

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound should be collected in its original container or a compatible, well-sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible container for halogen-free organic waste.[6] The pH of aqueous solutions should be between 6 and 9 before being added to a waste container.[6]

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent materials from spills) must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from incompatible materials. This area should be cool, dry, and well-ventilated.[1][5]

  • Final Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. The most common and recommended method for this type of compound is high-temperature incineration at an approved facility.[1] This ensures the complete destruction of the molecule, minimizing its environmental impact.

Chemical Inactivation (For Specialized Circumstances):

In some instances, chemical degradation may be considered. For example, the reduction of the nitro group can render the compound less hazardous.[7] However, such procedures should only be attempted by trained chemists under controlled conditions and with a thorough understanding of the reaction products. For many antineoplastic drugs, which can include complex nitrogen-containing heterocycles, degradation using methods like nickel-aluminum alloy in a basic solution has been explored.[8] These are not standard disposal procedures and should be evaluated on a case-by-case basis with approval from your institution's environmental health and safety department.

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). For pharmaceutical-related waste, specific regulations may apply.[9][10] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, use of appropriate PPE, and proper waste segregation and disposal through certified channels, researchers can ensure a safe laboratory environment and responsible stewardship of the environment. This guide provides a framework for these essential procedures, grounded in the best available scientific and safety information.

References

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Personal protective equipment for handling N-tert-butyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling N-tert-butyl-3-nitropyridin-2-amine

Hazard Assessment: Understanding the "Why"

The primary driver for our PPE selection is the chemical nature of this compound. Structurally similar nitropyridines are classified with the following hazards:

  • Acute Toxicity: Can be toxic or harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin Corrosion/Irritation: Likely to cause skin irritation and potentially severe burns.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][3]

Our strategy, therefore, is to create robust barriers to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs). All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. The PPE described below is the essential last line of defense.

Core PPE Requirements: Your Defensive Toolkit

The following PPE is mandatory for any procedure involving this compound, from weighing solids to conducting reactions and workups.

Eye and Face Protection

Given the high risk of severe eye irritation, this is a non-negotiable control.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 standards.[3][4][5] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.

  • Enhanced Protection: For activities with a higher risk of splashing (e.g., transferring solutions, workup procedures, or cleaning spills), a full-face shield must be worn over chemical splash goggles .

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material is critical.

  • Primary Recommendation: Nitrile gloves. Nitrile offers good resistance to a broad range of chemicals, including nitro-compounds and pyridines.[6][7]

  • Best Practice: Double-gloving. Wear two pairs of nitrile gloves. This significantly reduces the risk of exposure if the outer glove is torn or permeated. The outer glove can be removed and replaced immediately upon known or suspected contact, preserving the integrity of the inner glove.

  • Glove Integrity: Always inspect gloves for holes or tears before use. Do not wear gloves for extended periods; change them frequently and immediately if contamination occurs.[7][8] Thin disposable gloves are intended for incidental splash protection, not prolonged immersion.[8][9]

Body Protection

To prevent contamination of personal clothing and skin, comprehensive body protection is required.

  • Laboratory Coat: A flame-retardant lab coat with long sleeves and a fully buttoned front is mandatory. This protects against splashes and contact with contaminated surfaces.[1][10]

  • Appropriate Attire: Full-length pants and closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[10]

Respiratory Protection

While the primary defense against inhalation is the chemical fume hood, respiratory protection is necessary in specific scenarios.

  • Required Use: A NIOSH-approved respirator is required when handling the solid powder outside of a containment device (e.g., fume hood, glove box) or during a spill cleanup where dust may be generated.[1][3][5]

  • Respirator Type: For particulates, a filtering facepiece respirator (N95, N99, or N100) is the minimum requirement. For spill response involving vapors, a half-mask or full-facepiece air-purifying respirator with organic vapor cartridges and P100 particulate filters would be more appropriate.

  • Fit and Training: Use of a tight-fitting respirator requires a formal respiratory protection program, including medical clearance, annual fit testing, and training.[10]

Operational Plan: Integrating Safety into Your Workflow

This section provides a step-by-step guide to ensure safety at every stage of handling.

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid GogglesDouble Nitrile GlovesLab CoatRequired if outside fume hood (N95 min.)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required in fume hood
Reaction/Workup Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required in fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired (Particulate/Vapor Respirator)
Experimental Workflow Diagram

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_decon Doffing & Decontamination prep Verify Fume Hood & Locate Safety Gear don_coat Don Lab Coat (Fully Buttoned) prep->don_coat don_eye Don Goggles (+ Face Shield if splash risk) don_coat->don_eye don_resp Don Respirator (If Required) don_eye->don_resp don_gloves Don Inner Gloves Don Outer Gloves don_resp->don_gloves handle Perform All Work in Fume Hood don_gloves->handle Enter Work Area doff_outer Doff Outer Gloves (Dispose as Hazardous Waste) handle->doff_outer Exit Work Area doff_coat Doff Face Shield & Goggles Doff Lab Coat doff_outer->doff_coat doff_inner Doff Inner Gloves (Dispose as Hazardous Waste) doff_coat->doff_inner wash Wash Hands Thoroughly doff_inner->wash

Caption: PPE Donning, Handling, and Doffing Workflow.

Emergency & Disposal Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Spill: For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite) to contain it. Carefully collect the material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Disposal: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not place in standard trash or sewer systems.[2]

By adhering to these protocols, you establish a self-validating system of safety, ensuring that you are protected from the potential hazards of this compound. Always prioritize safety and consult your institution's chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.